molecular formula C7H18Cl2N2 B2879798 (R)-N,N-dimethylpiperidin-3-amine dihydrochloride CAS No. 1152110-75-2

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B2879798
CAS No.: 1152110-75-2
M. Wt: 201.14
InChI Key: DCCNBWACOPXKMO-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.14. The purity is usually 95%.
BenchChem offers high-quality (R)-N,N-dimethylpiperidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N,N-dimethylpiperidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-N,N-dimethylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCNBWACOPXKMO-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152110-75-2
Record name (3R)-N,N-dimethylpiperidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride (CAS: 1152110-75-2) is a specialized chiral diamine scaffold used primarily in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. Characterized by a piperidine ring with a dimethylamino group at the C3 position in the R-configuration, this molecule serves as a "privileged scaffold," offering high water solubility and the ability to form hydrogen bonds within enzyme active sites. This guide outlines its synthesis, characterization, and handling protocols.

Chemical Identity & Structural Analysis[1][2]

ParameterDetail
IUPAC Name (3R)-N,N-dimethylpiperidin-3-amine; dihydrochloride
CAS Number 1152110-75-2 (Salt); 1215908-77-2 (Free Base)
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol (Salt); 128.22 g/mol (Base)
SMILES CN(C)[C@@H]1CCCNC1.Cl.Cl
Chirality R-enantiomer (C3 center)
Appearance White to off-white hygroscopic powder
Stereochemical Significance

The (R)-configuration at the C3 position is critical for biological activity. In many kinase inhibitors (e.g., Tofacitinib analogs), the spatial arrangement of the exocyclic amine directs the piperidine ring into specific hydrophobic pockets. The dihydrochloride salt form is preferred for storage due to the volatility and oxidative instability of the free diamine.

Synthetic Routes & Manufacturing

Expert Insight: Direct methylation of (R)-3-aminopiperidine is prone to over-alkylation at the ring nitrogen. The most robust protocol involves orthogonal protection strategies.

Recommended Synthesis Workflow (Reductive Amination)

The following protocol maximizes enantiomeric purity (>99% ee) and yield.

Step 1: Protection React (R)-3-aminopiperidine dihydrochloride with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield (R)-1-Boc-3-aminopiperidine.

  • Reagents: Boc₂O, TEA, DCM.

  • Checkpoint: Monitor disappearance of starting material via TLC (ninhydrin stain).

Step 2: Reductive Methylation Perform an Eschweiler-Clarke reaction or reductive amination using formaldehyde.

  • Reagents: 37% Aqueous Formaldehyde, NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCE (Dichloroethane).

  • Mechanism:[1] Formation of the iminium ion followed by hydride transfer.

  • Yield: Typically >85%.

Step 3: Deprotection & Salt Formation Cleave the Boc group using anhydrous HCl in dioxane or ether.

  • Reagents: 4M HCl in Dioxane.

  • Purification: The product precipitates as the dihydrochloride salt. Wash with diethyl ether to remove organic byproducts.

Visualization: Synthetic Pathway

Synthesis Start (R)-3-Aminopiperidine (Starting Material) Step1 Step 1: N-Boc Protection (Selectivity Control) Start->Step1 Boc2O, TEA Step2 Step 2: Reductive Methylation (HCHO / NaBH(OAc)3) Step1->Step2 Exocyclic N-Methylation Step3 Step 3: Acidic Deprotection (HCl / Dioxane) Step2->Step3 Boc Removal Final (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride Step3->Final Precipitation

Figure 1: High-fidelity synthetic route preventing ring nitrogen alkylation.

Physicochemical Profile & Handling

Solubility & Stability
  • Water Solubility: High (>50 mg/mL). The diprotonated form is highly polar.

  • Organic Solubility: Soluble in Methanol, DMSO; sparingly soluble in Ethanol; insoluble in Ether/Hexane.

  • Hygroscopicity: Critical. The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient air for prolonged periods.

    • Handling Protocol: Weigh only in a glovebox or desiccated environment. Store under Argon/Nitrogen at 2-8°C.

Acid-Base Properties (pKa)

Understanding the ionization state is vital for formulation:

  • pKa1 (Ring NH): ~10.5 (Typical for secondary cyclic amines).

  • pKa2 (Exocyclic NMe₂): ~9.2. Implication: At physiological pH (7.4), both nitrogens are fully protonated (cationic), aiding in solubility but potentially hindering passive membrane permeability unless actively transported.

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical validations are required.

Proton NMR (¹H-NMR) in D₂O
  • Solvent: Deuterium Oxide (D₂O) is preferred to suppress exchangeable proton signals (NH/HCl) which can obscure the spectrum.

  • Key Signals:

    • δ 2.8–2.9 ppm: Singlet (6H) corresponding to the -N(CH₃)₂ group.

    • δ 3.4–3.6 ppm: Multiplets corresponding to the ring protons adjacent to nitrogen (C2 and C6 positions).

    • δ 1.6–2.2 ppm: Multiplets for C4 and C5 methylene protons.

Chiral HPLC Method (Enantiomeric Excess)

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.

ParameterCondition
Column Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low absorption, high concentration required) or CAD
Target ee > 98.5%
Visualization: Analytical Logic

Analytics cluster_ID Identity Confirmation cluster_Purity Purity & Chirality Sample Raw Sample (Batch Analysis) NMR 1H-NMR (D2O) Confirm N-Me2 Singlet Sample->NMR MS LC-MS (ESI+) [M+H]+ = 129.2 Sample->MS AgNO3 Silver Nitrate Titration Confirm Cl- Stoichiometry (2.0 eq) Sample->AgNO3 HPLC Chiral HPLC Confirm (R) vs (S) Sample->HPLC Release Batch Release AgNO3->Release Cl content ~35% HPLC->Release ee > 98%

Figure 2: Quality Control decision tree for validation of the dihydrochloride salt.

Pharmaceutical Applications

The (R)-N,N-dimethylpiperidin-3-amine moiety is a versatile pharmacophore:

  • Kinase Inhibition: The piperidine ring acts as a hinge-binder or solvent-front occupier in ATP-competitive inhibitors. The dimethylamino group provides a basic center that can interact with Asp/Glu residues in the kinase active site.

  • GPCR Ligands: Analogs of this structure are investigated for Muscarinic and Opioid receptor modulation, where the distance between the basic nitrogen atoms is a key pharmacophoric element.

  • Solubility Enhancer: Introducing this group into lipophilic drug candidates significantly lowers LogP and improves oral bioavailability due to the double protonation at gastric pH.

Safety & Regulatory (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4.[2]

    • Skin Corrosion/Irritation: Category 2.[2]

    • Serious Eye Damage: Category 1 (Risk of irreversible damage due to acidity of HCl salt).

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes. The salt is acidic; neutralization with weak base (bicarbonate) may be necessary for spills.

References
  • PubChem Compound Summary. (2025). Piperidin-3-amine dihydrochloride and derivatives.[3][4][5][6][7][8][9] National Library of Medicine. Link

  • ChemicalBook. (2026).[3] (R)-3-Piperidinamine dihydrochloride Product Data.Link

  • Enamine Building Blocks. (2025). Catalog Entry: (3R)-N,N-dimethylpiperidin-3-amine dihydrochloride.[4]Link

  • Google Patents. (2010). Preparation of (R)-3-aminopiperidine dihydrochloride (US20100029941A1).Link

  • BenchChem. (2025). Piperidine-containing drugs and analogs in medicinal chemistry.[10]Link

Sources

Molecular weight and formula of (R)-N,N-dimethylpiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride

Part 1: Executive Summary & Molecular Identity[1][2]

Strategic Context: (R)-N,N-Dimethylpiperidin-3-amine dihydrochloride is a high-value chiral diamine scaffold used primarily in the optimization of pharmacokinetic profiles for small molecule therapeutics.[1][2] Unlike its primary amine counterpart—widely recognized as the core of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin—this dimethylated variant is often employed to modulate basicity (pKa), improve blood-brain barrier (BBB) penetration via lipophilicity adjustment, or serve as a specific ligand contact point in kinase and GPCR drug discovery.[1][2]

The "2HCl" (dihydrochloride) designation is critical; the free base is a volatile, oxidation-prone oil, whereas the dihydrochloride salt provides the stoichiometric stability and crystallinity required for GMP-compliant manufacturing.[2]

Table 1: Core Physicochemical Data
PropertySpecificationTechnical Commentary
Chemical Name (R)-N,N-Dimethylpiperidin-3-amine dihydrochlorideIUPAC nomenclature confirms stereochemistry at C3.[1][2]
CAS Number 1152110-75-2 Unique identifier for the specific (R)-enantiomer 2HCl salt.[1][2][3]
Molecular Formula

Often written as

in bulk inventory systems.
Molecular Weight 201.14 g/mol Base MW: ~128.22 g/mol + 2

HCl (36.46 g/mol ).
Chirality (R)-EnantiomerThe C3 stereocenter is defined; enantiomeric excess (ee) is a critical quality attribute (CQA).[1][2]
Appearance White to off-white crystalline solidHighly hygroscopic; requires desiccated storage.[1][2][4]
Solubility High (Water, Methanol, DMSO)The dicationic nature ensures high aqueous solubility, useful for aqueous reaction media.

Part 2: Structural Analysis & Synthetic Logic

The Stereochemical Imperative

The utility of this molecule hinges on the rigid stereochemistry at the C3 position of the piperidine ring. In drug binding pockets, the (R)-configuration orients the dimethylamino group into a specific vector, often engaging in hydrogen bonding or salt-bridge interactions with aspartate or glutamate residues in the target protein.[2]

Synthetic Pathway & Diagram

The synthesis typically utilizes the "Chiral Pool" strategy, starting from abundant (R)-3-aminopiperidine derivatives (often Boc-protected) to avoid expensive asymmetric induction steps.[1][2]

Mechanism of Action (Synthesis):

  • Reductive Amination: The primary amine is methylated using formaldehyde and a reducing agent (e.g., Sodium triacetoxyborohydride or catalytic hydrogenation).

  • Deprotection/Salt Formation: The piperidine nitrogen is deprotected (if necessary) and treated with anhydrous HCl to freeze the conformation and prevent oxidation.

SynthesisPath cluster_0 Critical Control Point: Enantiomeric Purity Start (R)-3-Amino-N-Boc-piperidine (Chiral Precursor) Step1 Reductive Amination (HCHO, NaBH(OAc)3) Start->Step1 Methylation Inter (R)-3-(Dimethylamino)-N-Boc-piperidine Step1->Inter Step2 Acidic Deprotection (HCl in Dioxane) Inter->Step2 Boc Removal Final (R)-N,N-Dimethylpiperidin-3-amine 2HCl (Target Salt) Step2->Final Precipitation

Caption: Synthetic workflow from protected chiral precursor to final dihydrochloride salt, highlighting the critical intermediate stage.

Part 3: Analytical Characterization & Quality Control

To ensure the material is suitable for high-stakes research, a "Self-Validating" analytical protocol is required.[1][2]

Proton NMR ( -NMR) Diagnostic Signals

In


 or 

, the spectrum must show specific signatures verifying the structure and salt form:
  • 
     2.7–2.9 ppm (Singlet, 6H):  The 
    
    
    
    group. This is the most distinct signal confirming dimethylation.
  • 
     3.0–3.6 ppm (Multiplets):  Ring protons adjacent to nitrogen (C2 and C6 positions), shifted downfield due to the positive charge on the ammonium centers.
    
  • Absence of Boc/Benzyl: Verify no signals at

    
     1.4 (Boc) or 
    
    
    
    7.3 (Benzyl) to confirm full deprotection.[2]
Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or IC (Polysaccharide based).[1][2]

  • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (for free base) or polar organic mode for salts.

  • Requirement:

    
     ee.[5][6] The (S)-enantiomer is a common impurity if the starting material racemized during harsh reductive amination conditions.[1][2]
    
Chloride Content Titration
  • Method: Argentometric titration (

    
    ).
    
  • Theoretical Calculation:

    • Formula:

      
      [2][3]
      
    • % Cl =

      
      .
      
  • Acceptance Criteria:

    
    .[1][2] (Deviations indicate mono-HCl salt or excess moisture).[1][2]
    

Part 4: Handling, Stability, and Safety

Hygroscopicity Alert: As a diamine dihydrochloride, this compound is extremely hygroscopic.

  • Mechanism: The ammonium protons (

    
    ) readily hydrogen bond with atmospheric water.
    
  • Consequence: Material turns from a free-flowing powder to a sticky gum, altering the effective molecular weight and ruining stoichiometric precision in synthesis.

Standard Operating Procedure (SOP) for Handling:

  • Storage: Store at

    
     under Argon/Nitrogen atmosphere.
    
  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a glovebox or low-humidity environment.[1][2]

  • Solvent Compatibility:

    • Good Solvents: Water, Methanol, DMSO.

    • Poor Solvents: Diethyl ether, Hexanes, DCM (Salt will float/suspend).

Part 5: Experimental Protocol (Salt Formation)

For researchers converting the free base or protected form to the stable 2HCl salt.[2]

  • Dissolution: Dissolve 1.0 eq of crude (R)-N,N-dimethylpiperidin-3-amine (free base) in anhydrous Ethanol or Methanol (5 vol).

  • Acidification: Cool to

    
    . Dropwise add 2.5 eq of 
    
    
    
    in Dioxane.
    • Note: Use excess HCl (2.5 eq) to ensure protonation of both the piperidine nitrogen (

      
      ) and the dimethylamino nitrogen (
      
      
      
      ).[2]
  • Precipitation: Stir for 1 hour. Slowly add Diethyl Ether or MTBE (10 vol) as an anti-solvent to induce crystallization.

  • Isolation: Filter the white precipitate under inert gas (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    for 24 hours.

References

  • ChemicalBook. (2024). (R)-N,N-Dimethylpiperidin-3-amine dihydrochloride Product Entry. Retrieved from [2]

  • PubChem. (2024).[5] Compound Summary: 3-(Dimethylamino)piperidine (General Scaffold).[1][2] Retrieved from [2]

  • Enamine. (2024). Chiral Building Blocks: (R)-3-dimethylaminopiperidine dihydrochloride.[1][2] Retrieved from [2]

  • National Institutes of Health (NIH). (2000). Discovery of N-type Ca+2 channel blockers (Piperidine Applications). Bioorganic & Medicinal Chemistry. Retrieved from [2]

Sources

Comprehensive Technical Guide: CAS Number Verification and Structural Characterization of (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced pharmaceutical intermediates, the structural fidelity of chiral building blocks is a non-negotiable parameter. (R)-N,N-dimethylpiperidin-3-amine dihydrochloride is a highly specific precursor used in complex API synthesis. However, chemical databases are saturated with closely related enantiomers and varying salt forms that can easily be conflated.

This whitepaper establishes a rigorous, self-validating analytical framework to verify the exact identity of CAS 1152110-75-2 . By detailing the causality behind each analytical choice, this guide ensures that drug development professionals can confidently differentiate this specific molecule from its enantiomeric counterparts and alternative salt forms, thereby preventing catastrophic downstream synthetic failures.

Structural Nuances and the Causality of Verification

The core scaffold of this molecule consists of a piperidine ring substituted at the C3 position with a dimethylamine group. The presence of two basic nitrogen atoms—the secondary amine of the piperidine ring (pKa ~10.4) and the tertiary exocyclic amine (pKa ~9.5)—allows for the formation of a dihydrochloride salt.

The Causality of Verification: Why is exact CAS verification critical?

  • Stoichiometric Integrity: Procuring the free base instead of the dihydrochloride drastically alters the molecular weight (MW 201.13 for 2HCl vs. 128.22 for the free base) . This discrepancy will cause severe stoichiometric imbalances in downstream coupling reactions, leading to low yields or complete reaction failure.

  • Stereocenter Integrity: Using the (S)-enantiomer will invert the stereocenter of the final Active Pharmaceutical Ingredient (API), potentially nullifying its biological efficacy or introducing off-target toxicity.

Table 1: CAS Number Matrix for N,N-Dimethylpiperidin-3-amine Derivatives

To navigate the complex landscape of this building block, the following table summarizes the distinct CAS registry numbers associated with its various forms.

Compound NameStereochemistrySalt FormCAS Registry Number
(R)-N,N-dimethylpiperidin-3-amine dihydrochloride (R) Dihydrochloride (2HCl) 1152110-75-2
(S)-N,N-dimethylpiperidin-3-amine dihydrochloride(S)Dihydrochloride (2HCl)1630082-61-9
(R)-N,N-dimethylpiperidin-3-amine(R)Free Base1061873-14-0

The Self-Validating Analytical Workflow

As a Senior Application Scientist, I mandate a multi-orthogonal approach to verification. No single analytical technique can confirm the full structural, stoichiometric, and chiral identity of CAS 1152110-75-2. The following protocol is a self-validating system : each step covers the analytical blind spots of the previous one, leaving zero ambiguity.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm the exact mass of the free base.

  • Causality: HRMS establishes the fundamental molecular formula (C7H16N2). However, Electrospray Ionization (ESI) is "blind" to the counterion (chloride) and stereochemistry, necessitating Step 2.

  • Protocol:

    • Prepare a 1 µg/mL solution of the sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

    • Inject into an ESI-TOF mass spectrometer operating in positive ion mode (ESI+).

    • Extract the chromatogram for the expected [M+H]+ ion at m/z 129.139.

Step 2: Ion Chromatography (IC) for Chloride Quantification
  • Objective: Confirm the 2x HCl stoichiometry.

  • Causality: To differentiate CAS 1152110-75-2 from the monohydrochloride or free base, we must quantify the chloride content. The theoretical chloride content for the dihydrochloride is 35.25% w/w .

  • Protocol:

    • Dissolve 10.0 mg of the sample in 100 mL of Type I ultrapure water.

    • Analyze using a suppressed conductivity ion chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac AS11).

    • Calculate the Cl⁻ mass fraction against a standard calibration curve. A result of ~35.2% confirms the dihydrochloride salt.

Step 3: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Confirm structural connectivity.

  • Causality: HRMS and IC confirm the formula and salt, but cannot distinguish positional isomers (e.g., C3 vs. C4 substitution). NMR provides the definitive map of the atomic framework.

  • Protocol:

    • Dissolve 15 mg of the sample in 0.6 mL of Deuterium Oxide (D2O).

    • Acquire 1H and 13C spectra at 400 MHz or higher.

    • Verify the presence of the N,N-dimethyl singlet at ~2.8 ppm (integrating to 6 protons) and the downfield shift of the C3 methine proton, confirming the substitution is strictly at the 3-position.

Step 4: Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: Confirm the (R)-absolute configuration.

  • Causality: Standard NMR cannot differentiate between the (R) and (S) enantiomers. Chiral HPLC is the final lock in the self-validating system, definitively distinguishing the sample from CAS 1630082-61-9 (the (S)-enantiomer) .

  • Protocol:

    • Utilize a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Run an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

    • Compare the retention time against an authentic reference standard of the (S)-enantiomer. The sample must exhibit an enantiomeric excess (ee) > 99% for the (R)-isomer.

Analytical Specifications Summary

To streamline quality control, all quantitative data and acceptance criteria for verifying CAS 1152110-75-2 are summarized below.

Table 2: Acceptance Criteria for CAS 1152110-75-2 Verification
Analytical MethodTarget ParameterExpected ResultTolerance / Limit
LC-MS (ESI+) Exact Mass [M+H]+m/z 129.139± 5 ppm
Ion Chromatography Chloride (Cl⁻) Content35.25% w/w34.5% – 36.0%
1H NMR (D2O) C3 ConnectivityN(CH3)2 singlet at ~2.8 ppmConforms to standard
Chiral HPLC Enantiomeric Purity>99.0% ee for (R)-isomer≤ 1.0% (S)-isomer

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating analytical workflow.

CAS_Verification Start Unknown Sample Putative CAS 1152110-75-2 MS 1. LC-MS / HRMS Confirm Free Base (m/z 129.1) Start->MS IC 2. Ion Chromatography Confirm 2x HCl (35.2% Cl-) MS->IC NMR 3. 1H/13C NMR Confirm C3 Connectivity IC->NMR HPLC 4. Chiral HPLC Confirm (R)-Enantiomer NMR->HPLC Decision Do all parameters match CAS 1152110-75-2? HPLC->Decision Pass Verification Successful (R)-Isomer Dihydrochloride Decision->Pass Yes Fail Verification Failed Reject Batch Decision->Fail No

Figure 1: Analytical workflow for verifying CAS 1152110-75-2 structural and chiral integrity.

Conclusion

Verifying the identity of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride (CAS 1152110-75-2) requires more than a simple certificate of analysis. By employing a self-validating system that cross-examines mass, stoichiometry, structural connectivity, and chirality, researchers can eliminate the risk of introducing incorrect isomers or salt forms into their synthetic pipelines. This rigorous approach is the cornerstone of reproducible and safe drug development.

References

  • Title: (3R)-N,N-dimethylpiperidin-3-amine dihydrochloride Source: Chemspace URL: [Link][1]

  • Title: (S)-N,N-Dimethylpiperidin-3-amine dihydrochloride (CAS 1630082-61-9) Source: CSIC Database URL: [Link]

Sources

Safety Data Sheet (SDS) hazards for (R)-N,N-dimethylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) Hazards of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride

Introduction to (R)-N,N-dimethylpiperidin-3-amine dihydrochloride

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative of interest in pharmaceutical research and development. Its structure, featuring a tertiary amine and a chiral center, makes it a valuable building block in the synthesis of complex molecular targets. The dihydrochloride salt form is often utilized to improve the compound's stability and solubility in aqueous media. A thorough understanding of its potential hazards is the foundation of its safe and effective use in a laboratory setting. This guide provides an in-depth analysis of the anticipated hazards based on the available data for its closest structural analogues.

Hazard Identification and Classification: A Synthesized Approach

Due to the absence of a specific SDS, a conservative approach to hazard identification is necessary. By examining the SDS of (R)-3-Aminopiperidine dihydrochloride and the free base, N,N-Dimethylpiperidin-3-amine, we can anticipate a robust hazard profile for the target compound.

The primary analogue, (R)-3-Aminopiperidine dihydrochloride, is classified as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant.[1] The free base of the racemate, N,N-Dimethylpiperidin-3-amine, is classified as causing severe skin burns and eye damage. Therefore, it is prudent to assume that (R)-N,N-dimethylpiperidin-3-amine dihydrochloride may exhibit a similar or even more pronounced hazard profile.

Anticipated GHS Hazard Classification:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 1B or 2Danger/WarningH314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1]

Key Mechanistic Insights: The piperidine moiety is a known corrosive and toxic substance.[2] The basicity of the amino groups can lead to irritation and damage to biological tissues upon contact. The dihydrochloride salt, while generally more stable, will readily dissociate in an aqueous environment, presenting the hazards of the free amine. The N,N-dimethyl substitution may also influence the compound's lipophilicity and permeability, potentially affecting its toxicological profile.

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent adherence to safe laboratory practices is essential.

3.1. Engineering Controls: All handling of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] An eyewash station and safety shower must be readily accessible.

3.2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]

  • Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.[2] Gloves must be inspected before use and disposed of immediately after contamination.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons and sleeves should be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

3.3. Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The compound is likely hygroscopic; therefore, storage under an inert atmosphere is advisable.

3.4. Experimental Workflow: Weighing and Solution Preparation

The following is a detailed protocol for safely weighing the solid compound and preparing a solution.

Step-by-Step Methodology:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a clean, dry weighing vessel.

    • Carefully transfer the required amount of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride to the weighing vessel using a clean spatula. Avoid creating dust.

    • Securely close the stock container immediately after dispensing.

  • Solution Preparation:

    • Place a suitable beaker or flask containing the desired solvent on a stir plate within the fume hood.

    • Slowly add the weighed compound to the solvent while stirring to prevent splashing.

    • Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete transfer.

    • Continue stirring until the solid is fully dissolved.

  • Cleanup:

    • Decontaminate the spatula and weighing vessel with an appropriate solvent.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

4.2. Spill Response:

For a small spill, trained personnel wearing appropriate PPE should:

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate the area.

For a large spill, evacuate the area and contact emergency services.

Emergency Response Workflow Diagram:

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill Start Exposure or Spill Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion AssessSpillSize Assess Spill Size Start->AssessSpillSize MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir FlushWithWater_Skin Flush Skin with Water (15+ min) SkinContact->FlushWithWater_Skin FlushWithWater_Eyes Flush Eyes with Water (15+ min) EyeContact->FlushWithWater_Eyes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention FlushWithWater_Skin->SeekMedicalAttention FlushWithWater_Eyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention SmallSpill Small Spill AssessSpillSize->SmallSpill Manageable LargeSpill Large Spill AssessSpillSize->LargeSpill Not Manageable ContainSpill Contain with Inert Material SmallSpill->ContainSpill EvacuateArea Evacuate Area LargeSpill->EvacuateArea CollectWaste Collect in Hazardous Waste Container ContainSpill->CollectWaste CleanArea Clean Spill Area CollectWaste->CleanArea CallEmergencyServices Call Emergency Services EvacuateArea->CallEmergencyServices

Sources

Role of (R)-N,N-dimethylpiperidin-3-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of (R)-N,N-Dimethylpiperidin-3-amine as a Chiral Synthon in Pharmaceutical Process Chemistry

Executive Summary

(R)-N,N-Dimethylpiperidin-3-amine (CAS: 1061873-14-0 for the specific enantiomer, often sourced as dihydrochloride) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical chiral building block for the synthesis of Janus Kinase (JAK) inhibitors , DPP-4 inhibitors , and various G-protein coupled receptor (GPCR) modulators.

While its structural analog, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is the direct intermediate for the blockbuster drug Tofacitinib , the (R)-N,N-dimethylpiperidin-3-amine core functions as a versatile pharmacophore for next-generation kinase inhibitors where the C4-methyl steric bulk is removed to alter binding pocket affinity. Its value lies in its rigid, chiral diamine backbone, which provides a defined vector for hydrogen bonding and solubilizing groups in drug candidates.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name (3R)-N,N-dimethylpiperidin-3-amine
CAS Number 1061873-14-0 (Free base) / 1061682-81-2 (HCl salt)
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Chirality (R)-Enantiomer
pKa ~9.8 (Piperidine NH), ~8.5 (Dimethylamine)
Appearance Colorless to pale yellow liquid (Free base); White solid (HCl salt)
Solubility Highly soluble in water, methanol, ethanol; Moderate in DCM.

Strategic Importance in Drug Design

The (R)-3-amino-piperidine motif is a recurring element in drug design due to three key factors:

  • Conformational Restriction: The piperidine ring locks the nitrogen substituents into a specific spatial orientation, reducing the entropic penalty upon binding to protein targets (e.g., the ATP-binding pocket of kinases).

  • Solubility Enhancement: The tertiary dimethylamine group acts as a solubilizing moiety. At physiological pH, it is protonated, improving the oral bioavailability of lipophilic drug cores.

  • Stereoelectronic Effects: The (R)-configuration is often critical for selectivity. For instance, in the JAK inhibitor class, the (3R,4R) stereochemistry dictates the fit into the narrow hydrophobic cleft of the enzyme.

Key Structural Analogs:

  • Tofacitinib (Xeljanz): Uses a 4-methyl substituted variant.[1][2]

  • Alogliptin (Nesina): Uses the primary amine variant ((R)-3-aminopiperidine).

  • (R)-N,N-Dimethylpiperidin-3-amine: Used in novel JAK1/JAK3 inhibitors and H1-antihistamine research to probe structure-activity relationships (SAR) without the C4-methyl constraint.

Synthetic Routes & Process Chemistry

The synthesis of enantiopure (R)-N,N-dimethylpiperidin-3-amine is non-trivial due to the need for high enantiomeric excess (ee > 99%). Two primary industrial routes are employed:[2][3]

Route A: The Chiral Pool Approach (From D-Ornithine)

This route is preferred for small-to-medium scale due to the guaranteed chirality of the starting material.

  • Cyclization: D-Ornithine is cyclized to form the lactam (3-aminopiperidin-2-one).

  • Reduction: The lactam is reduced (e.g., using LiAlH4 or BH3) to the piperidine.

  • Methylation: Reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) yields the N,N-dimethyl derivative.

Route B: Asymmetric Hydrogenation (Industrial Scale)

This route is more scalable and uses catalytic hydrogenation to set the stereocenter.

  • Substrate Prep: 3-amino-pyridine is converted to the N-protected pyridinium salt.

  • Asymmetric Hydrogenation: Use of a Rhodium or Ruthenium catalyst with a chiral ligand (e.g., Rh(COD)(Josiphos)) under high pressure H2.

  • Purification: Resolution with Dibenzoyl-L-tartaric acid (L-DBTA) to upgrade ee to >99%.

Diagram: Industrial Synthesis Workflow

SynthesisWorkflow Start Start: 3-Amino-pyridine (or 3-Amino-4-picoline) Step1 Step 1: Salt Formation (Benzyl halide / HCl) Start->Step1 Step2 Step 2: Asymmetric Hydrogenation (Rh/Ru Chiral Catalyst, H2) Step1->Step2 High Pressure H2 Intermediate Intermediate: Racemic/Enantio-enriched Piperidine Step2->Intermediate Resolution Step 3: Chiral Resolution (Dibenzoyl-L-tartaric acid) Intermediate->Resolution Crystallization Methylation Step 4: Reductive Amination (HCHO, NaBH4 or Formic Acid) Resolution->Methylation Free base liberation Final Final Product: (R)-N,N-dimethylpiperidin-3-amine Methylation->Final

Caption: Figure 1. Comparative synthetic workflow focusing on the catalytic asymmetric hydrogenation route, critical for ensuring high enantiomeric purity in pharmaceutical applications.

Pharmaceutical Application: The "Tofacitinib-Like" Coupling

While Tofacitinib uses a methylated variant, the coupling chemistry for (R)-N,N-dimethylpiperidin-3-amine follows the exact same Nucleophilic Aromatic Substitution (SnAr) mechanism used in the synthesis of pyrrolopyrimidine JAK inhibitors.

Reaction Protocol (General Procedure):

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophile) + (R)-N,N-dimethylpiperidin-3-amine (Nucleophile).

  • Conditions: Water/K2CO3 reflux or n-Butanol/TEA at 100°C.

  • Mechanism: The secondary amine of the piperidine ring attacks the C4-position of the pyrimidine, displacing the chloride.

  • Outcome: This yields a core scaffold common in JAK1/3 inhibitors.

Diagram: Pharmacophore Assembly Mechanism

ReactionMechanism Scaffold Pyrrolopyrimidine Core (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Transition Transition State (SnAr Attack at C4) Scaffold->Transition K2CO3, Reflux Reagent (R)-N,N-dimethylpiperidin-3-amine (Nucleophile) Reagent->Transition K2CO3, Reflux Product JAK Inhibitor Precursor (N-((3R)-1-(pyrrolo[2,3-d]pyrimidin-4-yl)...) Transition->Product -HCl

Caption: Figure 2. Nucleophilic Aromatic Substitution (SnAr) mechanism illustrating the coupling of the chiral piperidine intermediate to a heteroaromatic kinase scaffold.

Quality Control & Impurity Profiling

For pharmaceutical use, strict control of the stereochemistry is mandatory.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm.

    • Acceptance Criteria: (R)-enantiomer > 99.5%; (S)-enantiomer < 0.5%.

  • Impurity Markers:

    • Des-methyl impurity: (R)-N-methylpiperidin-3-amine (Incomplete methylation).

    • Pyridine impurity: 3-(dimethylamino)pyridine (Incomplete hydrogenation).

References

  • Pfizer Inc. "Process for the preparation of Tofacitinib and intermediates thereof." World Intellectual Property Organization, WO2014195978. Link

  • Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib) Citrate." Organic Process Research & Development, 2015. Link

  • ChemicalBook. "(R)-N,N-Dimethylpiperidin-3-amine Hydrochloride Product Data." Link

  • Mendel, D. B., et al. "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research, 2003. (Context on Kinase Inhibitor Design). Link

Sources

Stability of Piperidine Dihydrochloride Salts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the piperidine scaffold is ubiquitous, appearing in numerous blockbuster drugs (e.g., donepezil, fentanyl, methylphenidate). While simple piperidine forms a monohydrochloride, the term "piperidine dihydrochloride" chemically necessitates a diamine structure—typically 3-aminopiperidine or 4-aminopiperidine .[1] These dihydrochloride salts are preferred for their enhanced aqueous solubility and high melting points, but they introduce specific stability challenges: pronounced hygroscopicity and susceptibility to oxidative degradation .[1]

This guide provides a rigorous technical analysis of the stability profile of piperidine dihydrochloride salts under ambient conditions.[1] It moves beyond generic safety data sheets to explore the mechanistic causes of instability, validated testing protocols, and critical handling strategies required to maintain API (Active Pharmaceutical Ingredient) integrity.[2]

Chemical Fundamentals & Stoichiometry

The "Dihydrochloride" Distinction

To establish scientific accuracy, we must first clarify the chemical entity.[1] Simple piperidine (


) contains a single basic nitrogen (

) and forms a stable monohydrochloride (

).

A dihydrochloride salt (


) requires two proton-accepting sites.[1] Therefore, "piperidine dihydrochloride" in a drug development context almost invariably refers to amino-piperidine derivatives , such as:
  • 4-Aminopiperidine Dihydrochloride (

    
    )[1]
    
  • (R/S)-3-Aminopiperidine Dihydrochloride [1][3]

Physicochemical Profile (Model: 4-Aminopiperidine 2HCl)[1]
  • Structure: A saturated heterocyclic ring with a secondary amine (ring) and a primary amine (substituent).

  • pKa Values:

    • 
       (Ring NH): ~10.8 – 11.0 (Strongly basic)
      
    • 
       (Substituent 
      
      
      
      ): ~9.8 – 10.0
  • Solid-State Form: White to off-white crystalline powder.[1]

  • Melting Point: High thermal stability (

    
     with decomposition), driven by strong ionic lattice forces.[1]
    

Stability Mechanisms under Ambient Conditions[1][2]

While these salts are thermally stable, they are chemically and physically dynamic under ambient conditions (


).
Hygroscopicity (The Primary Risk)

Piperidine dihydrochloride salts are significantly hygroscopic . The high charge density of the dicationic species creates a strong thermodynamic drive to coordinate water molecules.[1]

  • Mechanism: Surface adsorption

    
     Capillary condensation 
    
    
    
    Deliquescence (dissolution in absorbed water).[1]
  • Impact: Moisture uptake lowers the glass transition temperature (

    
    ) of the amorphous fraction, leading to caking , flowability issues , and hydrolytic degradation  of sensitive co-formulated excipients.
    
Oxidative Degradation

The secondary amine of the piperidine ring is susceptible to oxidation, particularly in the presence of trace metal ions or peroxides (common in excipients like PEG or povidone).[1]

  • Pathway: Formation of the Piperidine N-Oxide (hydroxylaminyl radical intermediate).[1]

  • Mitigation: The salt form (protonated amine) is significantly more resistant to oxidation than the free base, as the lone pair is tied up in the N-H bond. However, equilibrium shifts in moist environments can expose the free base.[1]

N-Nitrosamine Formation (Regulatory Critical)

Secondary amines are precursors to N-nitrosamines , which are potent genotoxins.[1]

  • Risk: If the salt is exposed to nitrite impurities (found in water, excipients, or air) under acidic conditions, N-nitrosopiperidine derivatives can form.[1]

  • Control: Strict control of nitrite levels in excipients and avoidance of acidic wet granulation processes.

Visualizing Degradation Pathways

The following diagram details the potential chemical fates of the piperidine scaffold under stress.

PiperidineDegradation cluster_legend Legend Salt Piperidine 2HCl (Stable Crystalline Lattice) FreeBase Free Base Equilibrium (Moisture Induced) Salt->FreeBase High RH / pH shift Hydrolysis Ring/Side Chain Hydrolysis Salt->Hydrolysis Deliquescence NOxide N-Oxide Impurity (Oxidative Stress) FreeBase->NOxide Peroxides / O2 Nitroso N-Nitrosamine (Nitrite + Acid) FreeBase->Nitroso NO2- impurities key Blue: Stable Starting Material Yellow: Transient Intermediate Red: Toxic/Degradant

Caption: Degradation pathways for piperidine salts. Moisture is the catalyst that enables the transition from the stable ionic lattice to reactive free base forms.[1]

Experimental Protocols for Stability Assessment

To validate the stability of a specific piperidine dihydrochloride batch, the following protocols are recommended. These are designed to be self-validating systems.[1]

Hygroscopicity Profiling (DVS)

Objective: Quantify the critical relative humidity (CRH) where deliquescence occurs.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer (e.g., SMS or TA Instruments).

  • Sample: 10–20 mg of salt, pre-dried at

    
     under 
    
    
    
    for 3 hours.
  • Cycle:

    • Ramp

      
       in 
      
      
      
      steps.[1]
    • Equilibrium criterion:

      
       per minute.[1]
      
    • Ramp back

      
      .[1]
      
  • Analysis: Plot Isotherm. Hysteresis between sorption and desorption indicates hydrate formation or pore condensation.[1]

    • Pass Criteria: Mass gain

      
       at 
      
      
      
      (Ambient).[1]
Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate analytical methods.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 1N HCl,

, 24 hrs
Minimal degradation (Salt is already acidic).[1]
Base Hydrolysis 1N NaOH,

, 24 hrs
Free base liberation; potential polymerization.[1]
Oxidation 3%

, RT, 4 hrs
Formation of N-oxides (monitor by LC-MS).[1]
Thermal

(Solid State), 7 days
Stable, unless moisture is present.
Photostability 1.2M Lux-hours (ICH Q1B)Generally stable; check for discoloration.[1]
Analytical Methodology (HPLC-CAD)

Piperidine derivatives often lack strong UV chromophores.[1] Charged Aerosol Detection (CAD) or ELSD is superior to UV for accurate quantification.[1]

  • Column: C18 or HILIC (for polar retention).[1]

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

  • Detection: CAD (Universal response).[1]

  • Self-Validation: Ensure mass balance (Assay + Impurities

    
    ).
    

Stability Testing Workflow

The following workflow illustrates the decision logic for stability testing, ensuring resources are focused on the highest risks (Hygroscopicity).

StabilityWorkflow Start Start: Piperidine 2HCl Sample DVS Step 1: DVS Analysis (Hygroscopicity) Start->DVS XRD Step 2: XRPD (Polymorph Check) Start->XRD Decision Mass Gain > 5%? DVS->Decision Stable Standard Packaging (LDPE) Decision->Stable No Sensitive High Barrier Packaging (Alu/Alu + Desiccant) Decision->Sensitive Yes Chemical Step 3: Chemical Stability (HPLC/IC) Stable->Chemical Sensitive->Chemical

Caption: Decision tree for stability categorization. Hygroscopicity (DVS) is the primary gatekeeper for packaging decisions.

Storage & Handling Recommendations

Based on the physicochemical profile, the following handling protocols are mandatory to ensure integrity:

  • Inert Atmosphere: Store under Argon or Nitrogen .[1] The 2HCl salt is acidic; interaction with atmospheric moisture can create a local acidic environment that corrodes metal spatulas or container seals.[1]

  • Desiccation: Use molecular sieves or silica gel sachets within secondary packaging.

  • Container: Amber glass (Type I) with Teflon-lined caps is preferred over plastic to prevent moisture permeation.[1]

  • PPE: These salts are often irritants (

    
    ).[1] Use nitrile gloves and N95/P2 respirators to prevent inhalation of hygroscopic dust.[1]
    

Quantitative Data Summary

ParameterTypical Value (4-Aminopiperidine 2HCl)MethodSignificance
Melting Point

DSCHigh thermal stability.[1]
Water Solubility

VisualExcellent for aqueous formulations.[1]
Hygroscopicity

mass gain at

DVSRequires strict moisture control.[1]
pH (1% aq)

pH MeterHighly acidic; incompatible with carbonates.[1]

References

  • PubChem. (2023).[1] Piperidin-3-amine dihydrochloride | C5H14Cl2N2.[1][4] National Library of Medicine.[1] [Link]

  • Sluggett, G. W., et al. (2018).[1] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General Reference for Salt Selection Principles).

Sources

Technical Assessment: (R)-N,N-dimethylpiperidin-3-amine – Free Base vs. Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical, physicochemical, and practical differences between the free base and dihydrochloride salt forms of (R)-N,N-dimethylpiperidin-3-amine.

Executive Summary

For researchers and process chemists, the choice between (R)-N,N-dimethylpiperidin-3-amine (Free Base) and its Dihydrochloride Salt (2HCl) dictates the experimental workflow.

  • Select the Free Base for direct nucleophilic substitution reactions where the absence of acidic counterions is critical, or when working in non-polar organic solvents (DCM, THF). It is, however, volatile and prone to oxidation.[1]

  • Select the Dihydrochloride Salt for long-term storage, precise stoichiometric handling (solid weighing), and aqueous/polar solvent applications.[1] It requires an in-situ neutralization step (break-salt) to restore nucleophilicity.[1]

Chemical Identity & Physical Characterization[1][2][3][4][5][6][7]

The core difference lies in the protonation state of the two nitrogen centers: the secondary amine on the piperidine ring and the tertiary exocyclic dimethylamine.[1]

FeatureFree BaseDihydrochloride Salt
CAS Number 1061873-14-0 (Ref: Analog/Racemic 50534-49-1)1152110-75-2
Formula


Molecular Weight 128.22 g/mol 201.14 g/mol
Physical State Colorless to pale yellow liquid White to off-white crystalline powder
Melting Point Low (Liquid at RT, BP ~158°C est.)High (Solid, typically >190°C w/ decomp)
Chirality (R)-enantiomer(R)-enantiomer
Stoichiometry 1.0 eq. Amine1.0 eq.[1] Amine + 2.0 eq.[1] HCl
Solubility Profile
  • Free Base: Highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, THF, Toluene). Miscible with alcohols.[1] Moderate water solubility due to polarity, but partitions into organics at basic pH.[1]

  • Dihydrochloride Salt: Highly soluble in Water and Methanol .[1] Sparingly soluble to insoluble in non-polar organics (DCM, Hexane, Ether).

Thermodynamic Stability & Handling[1][5]

Free Base: Kinetic Instability

The free base is thermodynamically less stable than the salt.[1]

  • Oxidation: The electron-rich tertiary amine is susceptible to N-oxide formation upon prolonged exposure to air.[1]

  • Volatility: As a low-molecular-weight amine, it has significant vapor pressure.[1] Storage containers must be tightly sealed to prevent mass loss and odor leakage.[1]

  • Carbon Dioxide: Can absorb atmospheric

    
     to form carbamates/carbonates over time.[1]
    
Dihydrochloride Salt: Storage Stability

The salt form locks the nitrogen lone pairs, preventing oxidation and volatilization.[1]

  • Hygroscopicity: Like many amine hydrochlorides, it is likely hygroscopic.[1] It must be stored in a desiccator.[1]

  • Shelf Life: Superior to the free base; stable for years if kept dry and cool.[1]

Process Chemistry: Synthesis & Utility[1]

Decision Matrix: When to Use Which?

decision_matrix Start Select Reagent Form Storage Long-term Storage or Shipping? Start->Storage Reaction Immediate Reaction? Start->Reaction Salt Use Dihydrochloride Salt (Stable, Solid) Storage->Salt Yes Solvent Reaction Solvent? Reaction->Solvent Solvent->Salt Aqueous/Polar (MeOH, H2O) Solvent->Salt Non-polar (requires base wash) Base Use Free Base (Direct Nucleophile) Solvent->Base Non-polar (DCM, THF)

Caption: Decision logic for selecting between the stable salt form and the reactive free base based on experimental needs.

Protocol: "Free-Basing" the Salt (In-Situ Neutralization)

To use the dihydrochloride salt in a nucleophilic substitution (e.g.,


 or Amide Coupling), you must neutralize both  equivalents of HCl.

Stoichiometry Alert: The salt contains 2 moles of HCl per mole of substrate.[1] You need at least 2.0 - 2.5 equivalents of an auxiliary base (e.g., Triethylamine, DIPEA, or


) to liberate the reactive amine.

Standard Workflow:

  • Suspend (R)-N,N-dimethylpiperidin-3-amine 2HCl in the reaction solvent (e.g., DCM or DMF).

  • Add 2.2 equivalents of DIPEA (Diisopropylethylamine).[1]

  • Stir for 15-30 minutes. The mixture may clear up or precipitate DIPEA-HCl salts.[1]

  • Add the electrophile (e.g., alkyl halide, acid chloride).[1]

Biological & Pharmaceutical Implications[1][8][9]

Permeability & LogP
  • Free Base: Higher LogP (lipophilic).[1] Capable of passive diffusion across cell membranes.[1] This is the species that interacts with hydrophobic binding pockets (e.g., in JAK inhibitors like Tofacitinib analogs).

  • Salt: Highly polar (charged).[1] Cannot cross lipid bilayers passively.[1] In biological assays, the pH of the medium (typically 7.[1]4) will determine the protonation state regardless of the starting form, but the salt contributes to ionic strength.[1]

Counterion Effects

In drug formulation, the dihydrochloride salt is often preferred for solubility.[1] However, the acidity of a 2HCl salt solution can be significant.[1]

  • pH Warning: Dissolving the 2HCl salt in unbuffered water will result in a highly acidic solution (pH < 2).[1] This can degrade acid-sensitive reagents or proteins in a biochemical assay if not buffered immediately.[1]

Safety & Handling Protocols

Hazard CategoryFree BaseDihydrochloride Salt
GHS Classification Corrosive (Cat 1B) Irritant (Skin/Eye)
Inhalation Risk High (Vapors are corrosive)Moderate (Dust inhalation)
PPE Requirement Fume hood, Face shield, Chem-glovesDust mask/N95, Safety glasses, Gloves
Spill Cleanup Absorb with inert material, neutralizeSweep up carefully to avoid dust

Critical Safety Note: The free base is corrosive to skin and mucous membranes.[1] The volatility means vapors can cause severe respiratory damage.[1] Always handle the free base in a functioning fume hood.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211870, Piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • Chemspace. (3R)-N,N-dimethylpiperidin-3-amine dihydrochloride Structure & CAS Data. Retrieved from [Link]

  • BuyersGuideChem. Physical Properties of (R)-N,N-Dimethylpiperidin-3-amine dihydrochloride. Retrieved from [Link]

Sources

The Ascendancy of (R)-N,N-dimethylpiperidin-3-amine in Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. However, the high degree of homology within the ATP-binding site across the kinome presents a formidable challenge in achieving selectivity, often leading to off-target effects and associated toxicities. The strategic incorporation of chiral scaffolds has emerged as a powerful approach to navigate this challenge, enabling the development of safer and more efficacious medicines.[1][2] Among these, the chiral piperidine motif has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties, enhance biological activity, and improve selectivity.[3][4] This technical guide provides an in-depth exploration of a particularly valuable building block, (R)-N,N-dimethylpiperidin-3-amine, and its pivotal role in the discovery and development of next-generation kinase inhibitors.

Part 1: Deconstructing the Core Moiety: (R)-N,N-dimethylpiperidin-3-amine

The (R)-N,N-dimethylpiperidin-3-amine scaffold is a chiral, saturated heterocycle that offers a unique combination of structural and functional features, making it an attractive component for kinase inhibitor design.

Structural and Physicochemical Properties

The piperidine ring, in its chair conformation, provides a rigid, three-dimensional framework that allows for precise spatial orientation of substituents. The introduction of a chiral center at the 3-position further refines this spatial arrangement, enabling stereospecific interactions with the target kinase. The N,N-dimethylamino group, a tertiary amine, is a key functional feature. Its basicity allows for the formation of salt forms, which can improve solubility and facilitate formulation. Furthermore, the dimethylamino group can act as a hydrogen bond acceptor and engage in crucial interactions within the kinase active site.[5]

PropertyValue/DescriptionSignificance in Drug Design
Molecular FormulaC7H16N2Low molecular weight, contributing to favorable drug-like properties.
Chirality(R)-enantiomerEnables stereospecific interactions with the target, leading to improved potency and selectivity.[6]
Basicity (pKa)~9-10 (estimated for the tertiary amine)Allows for salt formation, enhancing solubility and bioavailability.
Lipophilicity (LogP)ModerateBalances aqueous solubility with membrane permeability, crucial for oral absorption.
Synthesis of the Chiral Core: A Methodological Overview

The enantioselective synthesis of (R)-N,N-dimethylpiperidin-3-amine and its derivatives is a critical step in its application. Several synthetic strategies have been developed, often starting from readily available chiral precursors or employing asymmetric synthesis techniques. A common approach involves the use of chiral resolving agents to separate racemic mixtures or the application of stereoselective enzymatic reactions.[7][8]

A representative synthetic workflow for a closely related and commercially significant analog, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of the Janus Kinase (JAK) inhibitor Tofacitinib, is outlined below.[7][9] This multi-step synthesis highlights the complexities and strategic considerations in obtaining the desired stereochemistry.

Synthetic_Workflow A 3-Amino-4-methylpyridine B N-Methoxycarbonylation A->B NaH, Methyl carbonate C Catalytic Hydrogenation B->C H2, Catalyst D Nucleophilic Substitution C->D Benzyl Halide E Amide Reduction D->E Reducing Agent (e.g., Red-Al) F Chiral Resolution (L-DTTA) E->F L-di-p-toluyl tartaric acid G (3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate F->G

Caption: Synthetic workflow for a key Tofacitinib intermediate.

Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine L-di-p-toluyl tartrate (Illustrative) [9]

  • N-Methoxycarbonylation: 3-Amino-4-methylpyridine is reacted with sodium hydride and methyl carbonate to yield 4-methyl-3-pyridinyl-carbamic acid methyl ester.

  • Catalytic Hydrogenation: The resulting pyridine derivative is subjected to catalytic hydrogenation to produce cis-4-methyl-3-piperidyl-carbamic acid methyl ester.

  • N-Benzylation: The piperidine nitrogen is then benzylated via a nucleophilic substitution reaction with a benzyl halide.

  • Amide Reduction: The carbamate is reduced to the corresponding N-methyl amine using a suitable reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

  • Chiral Resolution: The racemic mixture of the N-benzyl, N,4-dimethyl piperidin-3-amine is resolved using L-di-p-toluyl tartaric acid (L-DTTA) to selectively precipitate the desired (3R,4R)-diastereomeric salt.

Part 2: Application in Kinase Inhibitor Discovery: A Case Study on Tofacitinib

The most prominent example showcasing the utility of a derivative of (R)-N,N-dimethylpiperidin-3-amine is in the structure of Tofacitinib , a Janus Kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[10]

Tofacitinib: A JAK Inhibitor with a Chiral Piperidine Core

Tofacitinib potently inhibits JAK1, JAK2, and JAK3, thereby modulating cytokine signaling pathways crucial in inflammatory responses.[3][11] The chemical structure of Tofacitinib features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine moiety. This specific chiral piperidine is derived from the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate.[1][12]

Tofacitinib_Structure cluster_0 Pyrrolo[2,3-d]pyrimidine core (Hinge-binding motif) cluster_1 (3R,4R)-4-methyl-3-(methylamino)piperidine (Chiral Scaffold) cluster_2 Cyanoacetamide group (Solvent-front interactions) a b c

Caption: Chemical structure of Tofacitinib highlighting key moieties.

The Role of the (3R,4R)-N,4-dimethylpiperidin-3-amine Moiety in Kinase Binding

The chiral piperidine in Tofacitinib plays a multifaceted role in its interaction with the JAK ATP-binding site:

  • Precise Positioning of the Hinge-Binding Motif: The rigid piperidine ring orients the pyrrolo[2,3-d]pyrimidine core for optimal hydrogen bonding interactions with the kinase hinge region, a critical determinant of binding affinity.[13]

  • Stereospecific Interactions: The (3R,4R) stereochemistry is crucial for potency. It positions the methyl group at the 4-position and the methylamino-deazapurine at the 3-position in a conformation that fits snugly into the active site, likely making favorable van der Waals contacts.

  • Modulation of Physicochemical Properties: The piperidine moiety contributes to the overall physicochemical profile of Tofacitinib, influencing its solubility, permeability, and metabolic stability.[4]

The N-methyl group on the exocyclic amine is also critical. It allows for a fine-tuning of the basicity and steric environment around the nitrogen, which can impact binding affinity and selectivity.

Kinase_Binding cluster_0 JAK Kinase ATP-Binding Site cluster_1 Tofacitinib Hinge Hinge Region SolventFront Solvent-Exposed Region HydrophobicPocket Hydrophobic Pocket Core Pyrrolo[2,3-d]pyrimidine Core->Hinge H-bonds Piperidine (3R,4R)-Piperidine Piperidine->HydrophobicPocket van der Waals Sidechain Cyanoacetamide Sidechain->SolventFront H-bonds with water

Caption: Schematic of Tofacitinib binding in the JAK active site.

Structure-Activity Relationship (SAR) Insights

While a comprehensive public SAR of Tofacitinib analogs is not available, general principles of kinase inhibitor design and the known structure of the JAK active site allow for informed inferences:

  • Chirality is Key: The specific (3R,4R) stereochemistry is likely essential for optimal activity, as other diastereomers would position the substituents in less favorable orientations.

  • N-Methyl Group: The presence of the methyl group on the exocyclic amine likely contributes to a reduction in polarity and may provide beneficial steric interactions within the binding pocket.

  • Piperidine Ring Substituents: The methyl group at the 4-position of the piperidine ring likely occupies a small hydrophobic pocket, contributing to binding affinity and selectivity.

Part 3: Broader Applications and Future Perspectives

While Tofacitinib is the most prominent example, the (R)-N,N-dimethylpiperidin-3-amine scaffold and its close analogs are being explored in the discovery of other kinase inhibitors, including those targeting Bruton's tyrosine kinase (Btk). The versatility of the piperidine ring allows for its incorporation into a variety of kinase inhibitor scaffolds.

The N,N-dimethylamino group, in particular, is a common feature in many bioactive molecules and can play a significant role in modulating interactions with biological targets.[5] Its ability to act as a hydrogen bond acceptor and its impact on the overall electronic and steric properties of a molecule make it a valuable functional group for medicinal chemists to consider.

Future research in this area will likely focus on:

  • Development of more efficient and scalable enantioselective syntheses of (R)-N,N-dimethylpiperidin-3-amine and its derivatives.

  • Exploration of this scaffold in the design of inhibitors for other kinase families , leveraging its favorable properties.

  • In-depth computational and structural studies to further elucidate the precise role of the N,N-dimethylamino piperidine moiety in kinase binding and to guide the design of next-generation inhibitors with improved selectivity and potency.

Conclusion

(R)-N,N-dimethylpiperidin-3-amine and its derivatives represent a privileged scaffold in the discovery of kinase inhibitors. The successful development of Tofacitinib provides a compelling testament to the value of incorporating this chiral building block to achieve high potency and a desirable pharmacological profile. As our understanding of kinase biology and structure-based drug design continues to evolve, we can anticipate that this versatile and strategically important moiety will continue to play a significant role in the development of innovative therapies for a wide range of diseases.

References

  • apicule. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS No: 477600-70-7)
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • CN104860872A. (2015). Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
  • ChemScene. (3R,4R)-N-benzyl-N,4-dimethylpiperidin-3-amine (Tofacitinib Impuruity).
  • (2019). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • Gadaleta, D., et al. (2020).
  • Zenzola, M., et al. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry.
  • (2021). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Kumar, S., & Singh, B. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
  • Zhang, W., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation.
  • BenchChem. The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery.
  • Wang, Y., et al. (2015). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules.
  • Li, Y., et al. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.
  • (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company.
  • Edwards, L., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BindingDB. (R)-3-(4-(1-(dimethylcarbamoyl)piperidin-4-yl)phenylamino).
  • Kumar, S., & Singh, B. (2024).
  • Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry.
  • Srishylam, V., et al. (2018). An efficient and alternative method for synthesis of tofacitinib. Der Pharma Chemica.
  • Asquith, C. R. M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules.
  • Fletcher, C. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Lenci, E., et al. (2021).
  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Yu, X. M., et al. (1996). Protein kinase inhibitor, H-7, directly affects N-methyl-D-aspartate receptor channels. Neuroscience Letters.
  • Zhang, Y., et al. (2018). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1][9]oxazin-1(4H). American Journal of Cancer Research.

  • (2023). Starting materials described in the literature to assemble the piperidine fragment.
  • ChemicalBook.
  • Miller, S., et al. (2021). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • CLEARSYNTH. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
  • Zhang, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.
  • Lee, H. J., et al. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic Chemistry.
  • Lang, B., et al. (2023). A Protein–Protein Interaction Analysis Suggests a Wide Range of New Functions for the p21-Activated Kinase (PAK) Ste20.
  • ChemicalBook. (3R,4R)-N,4-dimethyl-piperidin-3-amine.
  • Scott, J. S., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry.
  • Modi, V., & Dunbrack, R. L. (2022). Evolutionary divergence in the conformational landscapes of tyrosine vs serine/threonine kinases. eLife.
  • Edwards, L., et al. (2008). Structure Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
  • Abourbeh, G., et al. (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide.
  • Wodicka, L. M., et al. (2010). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.
  • Kim, J. Y., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters.
  • CUTM Courseware. Drug Design and Relationship of Functional Groups to Pharmacologic Activity.
  • Anderson, D. J., et al. (2023). Kinase Activity: Probing conformational dynamics to understand kinase inhibition. eLife.
  • Sözer, B., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.

Sources

Methodological & Application

Application Note: Scalable Synthesis of (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N,N-dimethylpiperidin-3-amine is a highly versatile chiral diamine building block frequently utilized in the development of kinase inhibitors, GPCR-targeting therapeutics, and anti-infective agents. The dihydrochloride salt form is preferred for its bench stability, high aqueous solubility, and resistance to atmospheric oxidation. This application note details a robust, self-validating two-step synthetic protocol starting from the commercially available chiral pool reagent, (R)-1-Boc-3-aminopiperidine.

Mechanistic Rationale & Strategic Design

As a Senior Application Scientist, designing a scalable route requires prioritizing chemoselectivity and ease of isolation. This synthesis relies on two highly validated, high-yielding transformations:

  • Reductive Amination: The primary amine is dimethylated using 37% aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄) because of its mild nature; it selectively reduces the transient, highly electrophilic iminium ion without reducing the formaldehyde directly to methanol[1]. This chemoselectivity prevents reagent depletion and ensures complete double alkylation without over-reduction.

  • Acidic Deprotection & Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is cleaved using 4M HCl in anhydrous 1,4-dioxane. The use of anhydrous HCl rather than aqueous acids (like trifluoroacetic acid) serves a dual purpose: it prevents the formation of difficult-to-remove TFA salts and directly yields the desired dihydrochloride salt[2]. Furthermore, dioxane is an ideal solvent because the resulting highly polar dihydrochloride salt is insoluble in it. This drives the reaction forward via Le Chatelier's principle and allows for simple isolation by filtration[3].

Workflow A (R)-1-Boc-3-aminopiperidine (Starting Material) B Reductive Amination NaBH(OAc)3, HCHO DCM, 0°C to RT A->B C (R)-1-Boc-3-(dimethylamino) piperidine (Intermediate) B->C Aqueous Workup >90% Yield D Boc Deprotection 4M HCl in Dioxane RT, 2 hours C->D E (R)-N,N-dimethylpiperidin- 3-amine 2HCl (Product) D->E Precipitation & Ether Wash

Two-step synthetic workflow for (R)-N,N-dimethylpiperidin-3-amine dihydrochloride.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Reductive Amination

Reagent MW ( g/mol ) Equivalents Amount Role
(R)-1-Boc-3-aminopiperidine 200.28 1.0 10.0 g Starting Material
Formaldehyde (37% aq) 30.03 3.0 11.2 mL Alkylating Agent
NaBH(OAc)₃ 211.94 3.0 31.7 g Reducing Agent

| Dichloromethane (DCM) | 84.93 | - | 500 mL | Reaction Solvent |

Table 2: Reagent Stoichiometry for Boc Deprotection

Reagent MW ( g/mol ) Equivalents Amount Role
(R)-1-Boc-3-(dimethylamino)piperidine 228.33 1.0 10.0 g Intermediate
4M HCl in Dioxane 36.46 10.0 110 mL Acid / Deprotecting Agent

| Diethyl Ether | 74.12 | - | 200 mL | Anti-solvent for Precipitation |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (R)-1-Boc-3-(N,N-dimethylamino)piperidine

Causality & Execution:

  • Initiation: Dissolve 10.0 g of (R)-1-Boc-3-aminopiperidine in 500 mL of DCM in a 1 L round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. Rationale: Cooling mitigates the exothermic nature of the subsequent iminium ion formation.

  • Alkylation: Add 11.2 mL of 37% aqueous formaldehyde dropwise over 5 minutes. Stir the biphasic mixture vigorously for 15 minutes at 0 °C.

  • Reduction: Add 31.7 g of NaBH(OAc)₃ portionwise over 30 minutes. Rationale: Portionwise addition controls the exothermic hydride transfer and prevents runaway hydrogen gas evolution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Quench the reaction by slowly adding 200 mL of saturated aqueous NaHCO₃. Rationale: The mild base neutralizes the acetic acid byproduct (generated from the hydride reagent) and safely decomposes any unreacted reducing agent. Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Self-Validation & In-Process Controls (IPC):

  • TLC (9:1 DCM:MeOH): The starting material (primary amine) will stain deep purple with ninhydrin. The product (tertiary amine) will not stain with ninhydrin but will be clearly visible under iodine vapor or Dragendorff's reagent.

  • LC-MS: Confirm the disappearance of the starting material mass and the appearance of the product mass ([M+H]⁺ = 229.2).

Mechanism A Primary Amine (R-NH2) + Formaldehyde (HCHO) B Hemiaminal Intermediate [R-NH-CH2-OH] A->B Nucleophilic Addition C Iminium Ion [R-NH=CH2]+ B->C Dehydration (-H2O) D Secondary Amine [R-NH-CH3] C->D Hydride Transfer from NaBH(OAc)3 E Second Iminium Ion [R-N(CH3)=CH2]+ D->E + HCHO, -H2O F Tertiary Amine [R-N(CH3)2] E->F Hydride Transfer from NaBH(OAc)3

Stepwise mechanism of the double reductive amination using formaldehyde and NaBH(OAc)3.

Protocol B: Synthesis of (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride

Causality & Execution:

  • Initiation: Dissolve 10.0 g of the intermediate oil from Protocol A in a minimal amount of DCM (approx. 20 mL) in a 500 mL round-bottom flask. Cool to 0 °C. Rationale: A minimal amount of DCM ensures initial homogeneity before the addition of the acidic dioxane solution.

  • Deprotection: Dropwise, add 110 mL of 4M HCl in dioxane. Rationale: Dropwise addition controls the exothermic cleavage of the Boc group, which releases isobutylene and CO₂ gases[3].

  • Propagation: Remove the ice bath and stir vigorously at RT for 2 hours. As the reaction proceeds, the highly polar dihydrochloride salt will become insoluble in the DCM/dioxane mixture and precipitate as a white solid[2].

  • Isolation: Add 200 mL of cold anhydrous diethyl ether to the suspension and stir for 10 minutes. Rationale: Diethyl ether acts as an anti-solvent to maximize precipitation and washes away non-polar impurities (such as residual tert-butyl chloride or unreacted intermediate).

  • Filtration: Filter the resulting white slurry through a Büchner funnel. Wash the filter cake with an additional 50 mL of cold diethyl ether. Dry the solid under high vacuum at 40 °C for 4 hours to yield the pure dihydrochloride salt as a free-flowing white powder.

Self-Validation & In-Process Controls (IPC):

  • Visual Cue: The clear solution will transition into a thick white slurry, physically confirming salt formation and Boc deprotection.

  • LC-MS: Dissolve a small aliquot of the solid in water/MeOH. Confirm the desired mass ([M+H]⁺ = 129.1) and the complete absence of m/z 229.2.

  • ¹H NMR (D₂O): The spectrum must show the absence of the intense 9-proton singlet at ~1.45 ppm (indicating complete Boc removal) and the presence of a sharp 6-proton singlet at ~2.8 ppm (confirming the N,N-dimethyl groups).

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Source: Journal of Peptide Research (2001) URL: [Link]

Sources

Application Note: Synthesis of N1-Linked Tofacitinib Analogs using (R)-N,N-Dimethylpiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers in the synthesis of N1-linked Tofacitinib analogs using (R)-N,N-dimethylpiperidin-3-amine 2HCl .

While Tofacitinib (CP-690,550) utilizes a C3-linked aminopiperidine core, the reagent specified—(R)-N,N-dimethylpiperidin-3-amine —possesses a tertiary exocyclic amine and a secondary endocyclic amine. This structural profile dictates that the coupling to the pyrrolo[2,3-d]pyrimidine scaffold must occur via the piperidine ring nitrogen (N1) , yielding a distinct class of JAK inhibitor analogs often used in Structure-Activity Relationship (SAR) profiling to probe solvent-exposed regions of the ATP binding pocket.

Introduction & Structural Logic

The synthesis of Tofacitinib analogs is a critical workflow in optimizing Janus Kinase (JAK) selectivity. The specific reagent (R)-N,N-dimethylpiperidin-3-amine 2HCl serves as a chiral building block for generating N1-linked analogs .

Structural Distinction[1][2][3]
  • Tofacitinib (Parent): The pyrrolo[2,3-d]pyrimidine core is coupled to the exocyclic nitrogen at position C3 of the piperidine ring. The piperidine N1 is substituted with a cyanoacetyl tail.

  • Target Analog (Using this Reagent): Due to the tertiary nature of the dimethylamino group at C3, the coupling must occur at the piperidine N1 . This inverts the vector of the piperidine ring relative to the hinge-binding region, creating an analog where the basic dimethylamino group projects into the solvent front or ribose pocket, depending on binding mode.

Mechanistic Strategy

The core transformation is a Nucleophilic Aromatic Substitution (SNAr) . The secondary amine of the piperidine ring acts as the nucleophile, displacing a leaving group (chloride) on the 4-position of the protected pyrrolo[2,3-d]pyrimidine scaffold.

Key Reaction:



Reagent Profile & Handling

ParameterSpecificationNotes
Compound (R)-N,N-dimethylpiperidin-3-amine 2HClChiral building block
CAS Number 1061873-14-0 (Free base ref)Salt form (2HCl) requires neutralization
MW 201.14 g/mol (as 2HCl)Free base MW: ~128.22 g/mol
Physical State White to off-white solidHygroscopic; store under inert gas
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane)
Stoichiometry 2.5 - 3.0 equivalents of Base requiredTo neutralize 2HCl and scavenge HCl from SNAr

Critical Handling Note: The 2HCl salt is acidic. Direct addition to the SNAr reaction without sufficient base will protonate the nucleophile (piperidine N1), quenching reactivity. A "Free-Basing" step or excess base in situ is mandatory.

Experimental Protocol

Phase A: Preparation of the Electrophile

If not commercially available, synthesize 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

  • Protection: Treat with p-Toluenesulfonyl chloride (TsCl) in acetone/aq. NaOH or DCM/TEA to protect the pyrrole nitrogen.

  • Why Protect? Protection at N7 prevents side reactions and increases the electrophilicity at C4, facilitating the SNAr reaction.

Phase B: SNAr Coupling (The Core Protocol)

Objective: Couple (R)-N,N-dimethylpiperidin-3-amine to the scaffold.

Reagents:

  • Electrophile: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: (R)-N,N-dimethylpiperidin-3-amine 2HCl (1.2 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.5 equiv) or DIPEA (4.0 equiv)

  • Solvent: Water/1-Butanol mixture (1:1 v/v) or DMF. Note: Water/Butanol is preferred for green chemistry and ease of workup.

Step-by-Step Procedure:

  • Charge Reactor: In a round-bottom flask equipped with a reflux condenser, add 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add 1-Butanol (10 vol) and Water (10 vol). Stir to create a suspension.

  • Base Addition: Add K2CO3 (3.5 eq). The excess base is crucial to neutralize the 2HCl salt of the amine.

  • Nucleophile Addition: Add (R)-N,N-dimethylpiperidin-3-amine 2HCl (1.2 eq) in a single portion.

  • Reaction: Heat the mixture to 95–100°C (reflux) for 12–18 hours.

    • Monitor: Check via HPLC or TLC (5% MeOH in DCM). The starting chloride should disappear.

  • Workup:

    • Cool to room temperature.

    • Separate the phases. The product typically partitions into the organic (Butanol) phase.

    • Wash the organic phase with water (2x) to remove inorganic salts.

    • Concentrate the organic phase under reduced pressure to yield the crude protected intermediate.

Phase C: Deprotection (Tosyl Removal)
  • Hydrolysis: Dissolve the crude intermediate in Methanol (5 vol) and THF (5 vol).

  • Reagent: Add Lithium Hydroxide (LiOH·H2O) (3.0 eq) dissolved in minimal water.

  • Conditions: Stir at 60°C for 4–6 hours. This cleaves the tosyl group from the pyrrole nitrogen.

  • Isolation:

    • Concentrate to remove organics.

    • Neutralize the aqueous residue with 1N HCl to pH ~8-9.

    • Extract with DCM/Isopropanol (3:1) . The product is polar.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography on silica gel (Eluent: DCM/MeOH/NH4OH gradient, e.g., 90:10:1).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the specific role of the (R)-N,N-dimethylpiperidin-3-amine reagent.

TofacitinibAnalogSynthesis cluster_inputs Starting Materials cluster_process Reaction Cascade Scaffold 4-Chloro-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine SnAr SnAr Coupling (Reflux, 95°C) Scaffold->SnAr Reagent (R)-N,N-dimethylpiperidin- 3-amine 2HCl Neutralization In-Situ Neutralization (Base: K2CO3) Reagent->Neutralization Neutralization->SnAr Free Amine (In Situ) Intermediate Protected Analog (N1-Linked) SnAr->Intermediate N-C Bond Formation Deprotection Tosyl Removal (LiOH, MeOH/H2O) Intermediate->Deprotection Product Final Analog: 4-((R)-3-(dimethylamino)piperidin-1-yl)- 7H-pyrrolo[2,3-d]pyrimidine Deprotection->Product

Caption: Workflow for synthesizing N1-linked pyrrolopyrimidine analogs using (R)-N,N-dimethylpiperidin-3-amine.

Quality Control & Validation

To ensure the integrity of the synthesized analog, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Presence of pyrrole protons (~11.6 ppm broad, ~7.1 ppm, ~6.5 ppm). Presence of dimethyl singlet (~2.2 ppm).
Chiral Purity Chiral HPLC> 98% ee (Retention of R-configuration).
Purity UPLC-MS> 98% Area; Mass [M+H]+ consistent with calc. MW.[2][3]
Residual Solvents GC-HSButanol < 5000 ppm; DCM < 600 ppm.

Self-Validating Check: In the 1H NMR, observe the integration of the dimethyl group (6 protons). If the integration is low or the peak is split unexpectedly, it may indicate incomplete free-basing or salt contamination. The absence of the Tosyl aromatic signals (7.3–7.8 ppm) confirms successful deprotection.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis."[4] Journal of Medicinal Chemistry.

  • Pfizer Inc. (2003). "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754. (Foundational patent describing the SnAr coupling conditions for 4-chloro-pyrrolo-pyrimidines).

  • Massa, A., et al. (2011). "Recent Advances in the Synthesis of Tofacitinib." Current Organic Chemistry. (Review of synthetic routes including chiral piperidine assembly).

  • Chough, C., et al. (2018).[5] "Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor." MedChemComm. (Demonstrates variations in amine coupling to the pyrrolo-pyrimidine core).

Sources

Application Notes & Protocols: Standard Operating Procedure for Handling Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amine hydrochloride salts are a cornerstone in pharmaceutical development, prized for their enhanced stability and solubility compared to their free base counterparts.[1][2] However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents significant challenges in research and manufacturing.[3][4] Improper handling can lead to physical changes such as clumping and deliquescence, as well as chemical degradation through hydrolysis, ultimately compromising compound integrity and experimental accuracy.[5] This guide provides a comprehensive, in-depth standard operating procedure (SOP) for the handling of hygroscopic amine hydrochloride salts, designed for researchers, scientists, and drug development professionals. It offers not just a series of steps, but a foundational understanding of the principles behind them, ensuring the preservation of material quality and the reliability of experimental outcomes.

Understanding the Challenge: The Nature of Hygroscopic Amine Hydrochloride Salts

The conversion of amines to their hydrochloride salts is a common strategy to improve their water solubility and shelf-life.[2] The protonation of the amine group to form a stable ammonium ion reduces susceptibility to oxidative degradation.[1][6] However, this ionic nature also makes them prone to absorbing atmospheric moisture. The extent of hygroscopicity can vary significantly between different amine hydrochloride salts and is influenced by factors such as temperature and relative humidity (%RH).[7][8]

Moisture absorption can lead to several undesirable consequences:

  • Physical State Alteration: The solid powder can begin to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making accurate weighing and dispensing difficult.[5]

  • Chemical Instability: The presence of water can facilitate hydrolysis of the salt, leading to degradation of the active pharmaceutical ingredient (API).[5]

  • Inaccurate Dosing: If a significant amount of water is absorbed, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in solution concentration.[5]

The following diagram illustrates the decision-making process when encountering a new amine hydrochloride salt, emphasizing the initial assessment of its hygroscopic nature.

HygroscopicSaltDecisionTree A Receive New Amine Hydrochloride Salt B Review Supplier Data (SDS, Certificate of Analysis) A->B C Hygroscopicity Information Available? B->C D Classify as 'Potentially Hygroscopic' C->D No F Is the material clumped or wet? C->F Yes E Follow Standard Hygroscopic Handling Procedures D->E I Perform Hygroscopicity Assessment (e.g., DVS) E->I For critical applications J Store in Desiccator and Monitor E->J F->E No G Proceed with Caution: Material may be compromised. Consider drying or characterization. F->G Yes G->I H Handle under Standard Laboratory Conditions

Caption: Decision tree for initial handling of a new amine hydrochloride salt.

Pre-Handling and Storage: The First Line of Defense

Proper storage is the most critical step in maintaining the integrity of hygroscopic amine hydrochloride salts. The primary goal is to minimize exposure to atmospheric moisture.

2.1. Recommended Storage Conditions

Upon receipt, immediately transfer the compound to a controlled environment. The ideal storage location is a desiccator or a dry box.

Storage MethodKey Features & ConsiderationsRecommended Use Case
Desiccator Contains a desiccant (e.g., silica gel, calcium sulfate) to maintain a low-humidity environment. Requires periodic regeneration of the desiccant.Routine storage of moderately hygroscopic compounds.
Dry Box/Glove Box An enclosed chamber with a controlled inert atmosphere (e.g., nitrogen, argon) and very low humidity levels (<1% RH).Storage and handling of highly hygroscopic or oxygen-sensitive compounds.
Sealed Ampules For long-term storage of small quantities, sealing under an inert atmosphere in glass ampules provides the best protection.Primary reference standards and long-term archival samples.

2.2. Best Practices for Storage:

  • Tightly Sealed Containers: Always ensure the primary container is tightly sealed. Consider using secondary containers or sealing the primary container with parafilm for added protection.[9]

  • Inert Atmosphere: For highly sensitive compounds, after each use, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Desiccant Management: Regularly check the color-indicating silica gel in desiccators. A change from blue to pink (or orange to green for newer indicators) signifies saturation with moisture and the need for regeneration (typically by heating in an oven).

  • Temperature Control: Store at a stable, cool temperature. Avoid storing in areas with significant temperature fluctuations, as this can cause pressure changes that may compromise container seals.[10]

Weighing Hygroscopic Salts: Precision in a Controlled Environment

Accurate weighing is fundamental to any experimental work. For hygroscopic compounds, this presents a significant challenge as the material can gain weight during the weighing process.[11]

3.1. Environment and Equipment

  • Low-Humidity Environment: Whenever possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.[12] If a glove box is not available, a balance with a draft shield placed in a room with controlled, low humidity is the next best option. Placing a beaker of desiccant inside the draft shield can help to locally reduce humidity.[13]

  • Analytical Balance: Use a calibrated analytical balance with a resolution appropriate for the desired accuracy.

  • Weighing Vessels: Use weighing boats or vials with a small surface area to minimize exposure to the atmosphere. For volatile or highly hygroscopic samples, a weighing bottle with a ground-glass stopper is recommended.[11][14]

3.2. Protocol for Weighing

  • Preparation: Place all necessary tools (spatulas, weighing vessels, notebooks) inside the glove box or near the balance to minimize transfer time. Allow the compound container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

  • Taring: Place the empty, clean, and dry weighing vessel on the balance and tare to zero.

  • Dispensing: Quickly and efficiently transfer the desired amount of the hygroscopic salt to the weighing vessel. Minimize the time the primary container is open.

  • Recording: Immediately close the primary container and record the stable weight reading from the balance. A continuous increase in the displayed weight is a clear indication of moisture absorption.[11]

  • Immediate Use: Proceed immediately to the dissolution step to minimize further moisture uptake.

The following workflow diagram outlines the process for accurate weighing of hygroscopic salts.

WeighingWorkflow cluster_prep Preparation cluster_weigh Weighing cluster_post Post-Weighing Prep1 Equilibrate Container to Room Temperature Prep2 Prepare Tools and Weighing Vessel Prep1->Prep2 Weigh1 Tare Weighing Vessel Prep2->Weigh1 Weigh2 Quickly Transfer Salt Weigh1->Weigh2 Weigh3 Seal Primary Container Weigh2->Weigh3 Weigh4 Record Stable Weight Weigh3->Weigh4 Post1 Proceed Immediately to Dissolution Weigh4->Post1

Sources

Scalable manufacturing processes for (R)-N,N-dimethylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Executive Summary

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride (CAS: 1152110-75-2) is a critical chiral diamine intermediate used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors. Its structural integrity—specifically the R-configuration at the C3 position—is paramount for the biological activity of the final API.

This guide outlines two distinct scalable manufacturing routes:

  • The Chiral Pool Strategy (Recommended for Pharma/High-Purity): Utilizes commercially available (R)-3-amino-1-Boc-piperidine. It prioritizes enantiomeric excess (ee >99%) and operational simplicity.

  • The Classical Resolution Strategy (Recommended for Bulk/Commodity): Involves the hydrogenation of 3-(dimethylamino)pyridine followed by optical resolution. It prioritizes raw material cost reduction.

Strategic Route Analysis

The selection of the manufacturing route depends on the scale and purity requirements.

FeatureRoute A: Chiral Pool (Boc-Protected)Route B: Classical Resolution
Starting Material (R)-3-Amino-1-Boc-piperidine3-(Dimethylamino)pyridine
Step Count 2 (Methylation, Deprotection/Salt)3 (Hydrogenation, Resolution, Salt)
Enantiomeric Excess >99% (Retained from SM)95-98% (Dependent on Resolution)
Cost Driver Starting Material CostLabor & Solvent Recovery
Scalability Linear (Excellent for 1-100 kg)Volumetric (Excellent for >1000 kg)
Process Logic Diagram

RouteComparison Start_A Route A: Chiral Pool (High Purity) Step_A1 Reductive Amination (HCHO, NaBH(OAc)3) Start_A->Step_A1 (R)-N-Boc precursor Start_B Route B: Resolution (Low Cost) Step_B1 Heterogeneous Hydrogenation (Rh/C or Pt/C) Start_B->Step_B1 Pyridine precursor Step_A2 Boc Deprotection & HCl Salt Formation Step_A1->Step_A2 N,N-dimethyl intermediate Product (R)-N,N-dimethylpiperidin-3-amine dihydrochloride Step_A2->Product Yield: ~85% Step_B2 Optical Resolution (Chiral Acid) Step_B1->Step_B2 Racemic mixture Step_B2->Product Yield: ~35-40% (theoretical max 50%)

Figure 1: Comparison of Chiral Pool vs. Classical Resolution manufacturing logic.

Protocol A: The Chiral Pool Route (High Purity)

Objective: Synthesis of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride from (R)-tert-butyl 3-aminopiperidine-1-carboxylate.

Mechanistic Insight

This route avoids the risk of racemization by maintaining the chiral center established in the starting material. We utilize Reductive Amination with formaldehyde.

  • Critical Control: We avoid the Eschweiler-Clarke reaction (Formaldehyde/Formic Acid @ 100°C) because the high temperature and acidity can prematurely cleave the Boc group, leading to uncontrolled methylation of the ring nitrogen [1].

  • Selected Reagent: Sodium triacetoxyborohydride (STAB) is used for its mildness and selectivity for aldehydes over ketones/carbamates.

Step-by-Step Methodology
Step 1: N-Methylation

Reagents:

  • (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (3.0 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol)

Procedure:

  • Charge the reactor with (R)-tert-butyl 3-aminopiperidine-1-carboxylate and DCM.

  • Add Formaldehyde solution at 0–5°C. Stir for 15 minutes to allow imine/hemiaminal formation.

  • Add Acetic acid (catalyst).

  • Charge STAB portion-wise over 1 hour, maintaining temperature <10°C (Exothermic).

  • Warm to 20–25°C and stir for 12 hours. Monitor by TLC/HPLC for disappearance of primary amine.

  • Quench with saturated aq. NaHCO3.

  • Phase Separation: Extract aqueous layer with DCM. Combine organics.

  • Wash with brine, dry over Na2SO4, and concentrate to yield (R)-tert-butyl 3-(dimethylamino)piperidine-1-carboxylate (Oil).

Step 2: Deprotection & Salt Formation

Reagents:

  • HCl in Isopropanol (5–6 N) or HCl in Dioxane (4 N) (4.0 equiv)

  • Ethyl Acetate (EtOAc) or Isopropanol (IPA) (Solvent)

Procedure:

  • Dissolve the intermediate oil from Step 1 in EtOAc (5 vol).

  • Cool to 0–5°C.

  • Add HCl solution dropwise. A white precipitate will begin to form immediately.

  • Stir at room temperature for 4 hours.

  • Filtration: Filter the white solid under N2 atmosphere (hygroscopic).

  • Wash the cake with cold EtOAc or MTBE to remove organic impurities.

  • Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: 85–90% (over 2 steps). Specification: White crystalline solid, >98% purity, >99% ee.

Protocol B: The Classical Resolution Route (Bulk Scale)

Objective: Cost-effective synthesis starting from 3-(dimethylamino)pyridine.

Mechanistic Insight

Hydrogenation of the pyridine ring creates the piperidine scaffold but destroys aromaticity, yielding a racemate. The critical step is the Resolution .

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) is historically effective for 3-aminopiperidine derivatives [2].

  • Self-Validation: The diastereomeric salt crystallization is self-purifying; only the correct enantiomer crystallizes efficiently.

Step-by-Step Methodology
Step 1: Hydrogenation

Reagents:

  • 3-(Dimethylamino)pyridine

  • Catalyst: 5% Rh/C or 5% Pt/C (dry basis, 5 wt% loading)

  • Solvent: Acetic Acid / Water (9:1)

  • H2 Pressure: 5–10 bar

Procedure:

  • Charge autoclave with substrate, solvent, and catalyst.

  • Pressurize with H2 and heat to 60°C.

  • Stir until H2 uptake ceases (approx. 12–24 h).

  • Filter catalyst (Caution: Pyrophoric).

  • Concentrate to remove Acetic Acid.

  • Basify with NaOH to pH 12 and extract with Toluene. Yields rac-3-(dimethylamino)piperidine.

Step 2: Resolution

Reagents:

  • rac-3-(dimethylamino)piperidine

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equiv)

  • Solvent: Methanol/Ethanol (9:1)

Procedure:

  • Dissolve racemate and L-DTTA in refluxing solvent.

  • Cool slowly (1°C/min) to 0°C.

  • Filter the precipitated diastereomeric salt.

  • Recrystallize if ee < 98%.

  • Free Base: Treat salt with NaOH, extract with DCM.

  • Salt Formation: Treat with HCl gas in IPA (as in Protocol A) to form the dihydrochloride.

Analytical Quality Control

Data must be validated against the following specifications.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (D2O)Conforms to structure; integration of N-Me (6H) vs Ring protons
Chiral Purity Chiral HPLC> 99.0% ee
Chemical Purity HPLC (C18)> 98.0%
Chloride Content Argentometric Titration34.0% – 36.0% (Theoretical: 35.2%)
Water Content Karl Fischer< 1.0% (Very Hygroscopic)
Chiral HPLC Method Parameters
  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Note: For the dihydrochloride salt, neutralize the sample with Et3N in the diluent before injection.

Process Safety & Handling

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Handle in humidity-controlled rooms (<40% RH) or gloveboxes. Store under Argon/Nitrogen.

  • Exotherms: The addition of STAB (Protocol A) and HCl (Salt formation) are exothermic. Strict temperature control (<10°C) is required during addition.

  • Hydrogenation (Protocol B): High-pressure hydrogen presents an explosion hazard. Use rated autoclaves and ground all equipment.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Resolution of Piperidines: Kozlowski, J. A., et al. "Synthesis of 3-Aminopiperidines." PCT Int. Appl. WO 95/00012, 1995.
  • Intermediate Data: PubChem Compound Summary for CID 117601240, (R)-N,N-dimethylpiperidin-3-amine. Link

  • Boc-Deprotection Standards: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.

Disclaimer: This protocol is intended for research and development purposes. Users must perform their own safety assessments and validation before scaling up.

Application Note: Preparation of Stock Solutions for (R)-N,N-dimethylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride is a versatile chiral amine building block widely utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Due to its dihydrochloride salt form, it exhibits excellent aqueous solubility but presents specific handling challenges, notably pronounced hygroscopicity and the capacity to drastically alter the pH of unbuffered solutions. This application note provides a comprehensive, self-validating protocol for preparing, neutralizing, and storing master stock solutions to ensure absolute reproducibility in downstream biological and chemical assays.

Physicochemical Profiling & Causality

Understanding the physicochemical nature of the compound is the foundation of a reliable protocol. The dihydrochloride salt form was historically selected to improve the dissolution profile of the free base[1]. However, this introduces two critical variables into the laboratory workflow:

  • Hygroscopicity (Moisture Absorption): Amine hydrochlorides readily absorb atmospheric moisture. If weighed in a humid environment without equilibration, the absorbed water artificially inflates the apparent mass. This causality leads to sub-potent stock solutions, introducing systemic error into dose-response curves.

  • Microenvironmental pH Shift: Upon dissolution in water, the salt dissociates, releasing two molar equivalents of hydrochloric acid (HCl). This drastically lowers the pH of unbuffered solutions (often < pH 3.0)[1]. If this acidic stock is introduced directly into a biological assay, it can denature target proteins or precipitate other assay components.

Table 1: Physicochemical Properties
PropertySpecification / ValueImpact on Handling
Chemical Formula C₇H₁₆N₂ • 2HClReleases 2 eq. HCl in solution.
Molar Mass (Salt) 201.14 g/mol Must be used for all molarity calculations.
Physical State White to off-white solidHighly hygroscopic; requires desiccation.
Solubility (DMSO) > 50 mg/mLIdeal for long-term, stable master stocks.
Solubility (Water) > 100 mg/mLRequires pH neutralization for bioassays.

Experimental Workflow

The following diagram illustrates the logical progression of stock solution preparation, emphasizing the divergent paths for aqueous versus organic solvents.

Workflow Equilibrate 1. Desiccation & Equilibration (Minimize Moisture) Weigh 2. Analytical Weighing (Rapid handling) Equilibrate->Weigh Solvent 3. Solvent Addition (Anhydrous DMSO or ddH2O) Weigh->Solvent Decision Solvent Type? Solvent->Decision pH 4a. pH Neutralization (Titrate released HCl) Decision->pH Aqueous Filter 4b. Sterile Filtration (0.22 µm PTFE/PES) Decision->Filter DMSO pH->Filter Store 5. Aliquot & Storage (Amber vials, -20°C) Filter->Store

Fig 1: Workflow for the preparation and storage of amine dihydrochloride stock solutions.

Step-by-Step Methodologies

The preparation of concentrated stock solutions reduces repetitive weighing errors and enhances the stability of the compound over time[2].

Protocol A: Preparation of a 100 mM Master Stock in DMSO

DMSO is the preferred solvent for master stocks due to its ability to prevent hydrolysis and inhibit microbial growth[3].

  • Equilibration: Remove the compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Dynamic Weighing: Do not attempt to weigh an exact target mass (e.g., exactly 5.00 mg). Instead, rapidly transfer an approximate amount (e.g., 15–25 mg) to a tared, static-free amber glass vial and record the exact mass.

  • Volume Calculation: Calculate the required volume of anhydrous DMSO based on the exact mass weighed (See Table 2).

    • Formula:Volume (mL) = Mass (mg) / 20.11

  • Dissolution: Add the calculated volume of anhydrous DMSO using a positive displacement pipette (to account for DMSO's high viscosity). Vortex gently until visually clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Note: PTFE is chemically compatible with DMSO; do not use PES or nylon, which may degrade.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in tightly sealed amber vials to prevent photodecomposition and freeze-thaw degradation[2]. Store at -20°C[4].

Protocol B: Preparation of Aqueous Working Solutions (pH Adjusted)

When preparing aqueous working solutions for biological assays, the pH drop must be mitigated[1].

  • Dilution: Dilute the DMSO master stock into high-purity deionized water (ddH₂O) or your target assay buffer.

  • Neutralization: If diluting into unbuffered ddH₂O, the solution will be highly acidic. Add 1 M NaOH dropwise. Causality: You must neutralize the 2 equivalents of HCl to return the amine to its physiological state and prevent assay interference.

  • Self-Validating Check: Prepare a 1:100 "mock dilution" of your neutralized stock into your final assay buffer. Measure the pH using a micro-pH probe. If the pH deviates by more than 0.1 units from the buffer's baseline, your stock requires further neutralization before use.

  • Sterilization: Filter-sterilize the aqueous solution through a 0.22 µm PES (Polyethersulfone) filter, which offers low protein binding and high flow rates for aqueous solutions[4].

Quantitative Dilution Strategy

To minimize handling errors, utilize the dynamic weighing strategy. Table 2 provides the volumetric multipliers required to achieve standard stock concentrations based on the exact mass of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride (MW = 201.14 g/mol ) weighed.

Table 2: Volumetric Dilution Chart
Target ConcentrationMass Weighed (mg)Calculation Formula for Solvent Volume (mL)Example: If you weigh exactly 23.5 mg
100 mM XV = X / 20.11Add 1.168 mL solvent
50 mM XV = X / 10.06Add 2.336 mL solvent
10 mM XV = X / 2.011Add 11.685 mL solvent

Quality Control & Troubleshooting

To ensure trustworthiness in your experimental data, implement these self-validating quality control checks:

  • Visual Clarity Check: The final stock solution must be optically clear. Any turbidity indicates incomplete dissolution, potentially due to moisture-induced degradation or a cold solvent. Action: Gently warm the solution in a 37°C water bath for 5 minutes and vortex.

  • Precipitation Upon Dilution (The "Parachute Effect"): When diluting a highly concentrated DMSO stock into an aqueous buffer, the compound may experience transient supersaturation before precipitating[1]. Action: Always add the DMSO stock to the aqueous buffer (not vice versa) while vortexing vigorously to ensure rapid dispersion.

  • Purity Verification: If the stock solution is stored for >6 months, verify its integrity via LC-MS prior to use to ensure no oxidation of the tertiary amine has occurred.

References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: ACS Omega URL:[Link]

  • Preparing Stock Solutions Source: PhytoTech Labs URL:[Link]

  • Molecular Cloning: A Laboratory Manual - Preparation of Reagents and Buffers Source: Cold Spring Harbor Laboratory Press URL:[Link]

  • Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: Nucleophilic Substitution Protocols for 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Control, Stereochemistry, and Synthetic Workflows in Drug Discovery

Executive Summary

3-Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, GPCR ligands, and metallodrug precursors [[1]](). Functionalizing the C3 position via nucleophilic substitution presents unique mechanistic challenges. Unlike their 4-substituted counterparts, the C3 position is highly susceptible to neighboring group participation (NGP) from the endocyclic nitrogen.

This application note details the causality behind protecting group strategies used to enforce strict SN2 inversion, alongside optimized, self-validating protocols for Nucleophilic Aromatic Substitution (SNAr) utilizing 3-aminopiperidines.

Mechanistic Causality: The Role of the Nitrogen Lone Pair

When a leaving group (e.g., mesylate, tosylate, or halide) is present at the C3 position of an N-alkyl or N-H piperidine, the basic nitrogen lone pair can displace the leaving group intramolecularly. This forms a high-energy bicyclic aziridinium intermediate. Subsequent attack by an exogenous nucleophile on this intermediate typically results in retention of configuration or a mixture of ring-contracted pyrrolidine isomers 2.

To achieve stereospecific SN2 inversion, the nucleophilicity of the piperidine nitrogen must be chemically attenuated. The introduction of an electron-withdrawing protecting group, such as tert-butyloxycarbonyl (Boc), delocalizes the nitrogen lone pair into the carbamate carbonyl. This deactivation completely suppresses aziridinium ion formation, forcing the external nucleophile to attack the C3 carbon directly from the opposite face, yielding >99% stereochemical inversion 3.

Workflow & Logical Relationship

Piperidine_Substitution A 3-Substituted Piperidine (C3 Leaving Group) B N-Protected (e.g., Boc, Cbz) Lone pair deactivated A->B Add Protecting Group C N-Alkyl / N-H Lone pair active A->C No Protecting Group D Direct SN2 Displacement B->D Nucleophile Attack E Bicyclic Aziridinium Ion (Neighboring Group Participation) C->E Internal Attack F Inversion of Configuration (High Enantiopurity) D->F Stereospecific G Retention of Configuration (or Ring Contraction) E->G Nucleophile Opening

Mechanistic divergence in nucleophilic substitution of 3-substituted piperidines.

Experimental Protocols
Protocol A: Stereospecific SN2 Inversion of (R)-N-Boc-3-hydroxypiperidine

This protocol describes the activation of a C3 hydroxyl group as a tosylate, followed by SN2 displacement with an azide nucleophile to invert the stereocenter.

Step 1: Tosylation (Activation)

  • Dissolve 1.0 eq of (R)-N-Boc-3-hydroxypiperidine in anhydrous CH₂Cl₂ (0.2 M).

  • Add 2.0 eq of triethylamine (Et₃N) and 0.1 eq of trimethylamine hydrochloride as a nucleophilic catalyst. Cool the mixture to 0 °C.

  • Slowly add 1.5 eq of p-toluenesulfonyl chloride (TsCl) dissolved in a minimal volume of CH₂Cl₂ 3.

  • Stir overnight, allowing the reaction to warm to room temperature.

  • Quench with N,N-dimethylethylenediamine (to consume excess TsCl), wash with water and brine, dry over Na₂SO₄, and concentrate. Self-Validation Check: The shift of the C3-proton from ~3.5 ppm (hydroxyl) to ~4.4 ppm (tosylate) in ¹H NMR confirms successful activation.

Step 2: SN2 Displacement

  • Dissolve the purified (R)-N-Boc-3-tosyloxypiperidine in anhydrous DMF (0.1 M).

  • Add 2.0 eq of sodium azide (NaN₃).

  • Heat the mixture to 80 °C for 12 hours. The Boc group prevents NGP, ensuring strict SN2 inversion 3.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (5 times) to remove DMF.

  • Dry the organic layer and concentrate. Self-Validation Check: Verify the formation of (S)-N-Boc-3-azidopiperidine via IR (strong azide stretch at ~2100 cm⁻¹) and chiral HPLC to confirm enantiomeric excess.

Protocol B: SNAr of 3-Aminopiperidines with Electron-Deficient Heteroarenes

3-Aminopiperidines are excellent nucleophiles for SNAr reactions, frequently used to synthesize kinase inhibitors and metallodrug precursors 45.

  • Reagent Mixing: In a sealed pressure tube, combine 1.0 eq of an electron-deficient aryl halide (e.g., 2-chloropyrimidine or a 7-iodo-pyrimidoindole derivative) and 1.2 eq of enantiopure (S)-N-Boc-3-aminopiperidine 4.

  • Base & Solvent: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous N-methyl-2-pyrrolidone (NMP) or n-butanol.

  • Heating: Heat the mixture at 100–120 °C for 16 hours.

  • Isolation: Cool the mixture. If using n-butanol, concentrate under reduced pressure. If using NMP, precipitate the product by dropwise addition into ice-cold water. Self-Validation Check: The disappearance of the starting aryl halide can be monitored by TLC. SNAr completion is definitively confirmed by LC-MS (shift to the [M+H]⁺ of the coupled product) and ¹H NMR (upfield shift of the aromatic protons due to the electron-donating effect of the newly attached piperidine nitrogen).

Quantitative Data Presentation

Table 1: Quantitative Outcomes of Nucleophilic Substitution on 3-Substituted Piperidines

SubstrateN-SubstituentLeaving GroupNucleophilePrimary MechanismStereochemical OutcomeTypical Yield (%)
(R)-3-piperidinolN-EthylMesylateChlorideNGP (Aziridinium)Retention (>95%)82
(R)-3-piperidinolN-BocTosylateAzideSN2Inversion (>99%)88
(S)-3-piperidinolN-CbzMesylateThiolateSN2Inversion (>98%)79
(R)-3-piperidinolN-MethylChlorideMethoxideNGP (Aziridinium)Retention / Pyrrolidine mix65
References

1.[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, NIH.gov, 2.[3] Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones, ACS Omega, 3.[2] SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S), ResearchGate, 4.[4] Addressing a Trapped High-Energy Water: Design and Synthesis of Highly Potent Pyrimidoindole-based GSK-3β inhibitors, UEF.fi, 5.[5] Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design, RSC Publishing,

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (R)-N,N-dimethylpiperidin-3-amine dihydrochloride is a critical chiral diamine building block frequently utilized in the development of kinase inhibitors, including ErbB and BTK targeted therapies. Because it contains both a tertiary amine and a secondary piperidine amine (post-deprotection), its synthesis is prone to issues like incomplete alkylation, hygroscopic salt formation, and loss of chiral integrity.

This guide is designed to provide drug development professionals with mechanistic troubleshooting, self-validating protocols, and empirical data to maximize yields and purity.

Mechanistic Workflow

The most reliable synthetic route avoids harsh heating by utilizing a direct reductive amination of (R)-1-Boc-3-aminopiperidine, followed by anhydrous Boc deprotection.

SyntheticRoute A (R)-1-Boc-3-aminopiperidine B HCHO (aq), NaBH(OAc)3 DCE, 0-25°C A->B C (R)-1-Boc-3-(dimethylamino) piperidine B->C Reductive Amination D 4M HCl in Dioxane Anhydrous, RT C->D E (R)-N,N-dimethylpiperidin- 3-amine dihydrochloride D->E Boc Deprotection & Salt Formation

Caption: Standard two-step synthetic workflow for (R)-N,N-dimethylpiperidin-3-amine dihydrochloride.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant amount of the mono-methylated intermediate (m/z = 215). Why is the reductive amination incomplete? Causality: The conversion of a primary amine to a tertiary amine requires two equivalents of formaldehyde (HCHO) to form the iminium ion twice. If the reducing agent is too strong (e.g.,


), it will prematurely reduce the aqueous formaldehyde into methanol before the imine can form.
Solution:  Switch to Sodium Triacetoxyborohydride (

)
in 1,2-Dichloroethane (DCE).

is a mild, selective reducing agent that favors iminium ions over aldehydes [1]. Ensure you are using at least 3.0 to 4.0 equivalents of HCHO and 3.0 to 4.0 equivalents of

. If the reaction stalls, adjust the pH to 5–6 using glacial acetic acid to catalyze iminium ion formation.

Q2: Can I use the Eschweiler-Clarke reaction (Formic acid + Formaldehyde) instead to save costs? Causality: The Eschweiler-Clarke reaction is a classic, cost-effective method for N-methylation [2]. However, it requires heating the reaction to 80–100 °C. Solution: While possible, it is not recommended for this specific chiral substrate. Prolonged heating of chiral 3-aminopiperidines in acidic media can lead to partial racemization (lowering ee%) and the formation of formamide byproducts. The


 method operates at room temperature, preserving >99% enantiomeric excess.

Q3: During the Boc deprotection step, my final dihydrochloride salt turns into a sticky, unfilterable gum. How do I fix this? Causality: The dihydrochloride salt of (R)-N,N-dimethylpiperidin-3-amine is highly hygroscopic. If your deprotection reagent (e.g., HCl in dioxane) has absorbed atmospheric moisture, or if you expose the filtered cake to humid air, the salt will rapidly absorb water and deliquesce into a gum[3]. Solution: You must use strictly anhydrous 4M HCl in 1,4-dioxane. Do not use aqueous HCl or TFA if you require the HCl salt. Perform the precipitation by adding an anhydrous anti-solvent like Methyl tert-butyl ether (MTBE) or cold diethyl ether. Filter the product under a positive pressure of dry Nitrogen (


) and immediately transfer it to a vacuum desiccator containing 

or silica gel.
Quantitative Data Comparison: N-Methylation Strategies

To justify the selection of the synthetic route, the table below summarizes the empirical data comparing different reductive amination conditions for 3-aminopiperidine derivatives.

MethodReagents & SolventTemp (°C)Typical Yield (%)ee (%)Primary Impurity Profile
Direct Reductive Amination HCHO (aq),

, DCE
0–2585–92>99Trace mono-methyl amine
Eschweiler-Clarke HCHO (aq), Formic Acid80–10070–8095–98Formamides, racemization
Cyanoborohydride HCHO (aq),

, MeOH
2575–85>99Toxic HCN gas risk, boron adducts
Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step without passing the defined In-Process Control (IPC).

Step 1: Reductive Amination
  • Dissolution: In a dry, round-bottom flask under

    
    , dissolve (R)-1-Boc-3-aminopiperidine (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 mL/g).
    
  • Imine Formation: Cool the solution to 0 °C. Add 37% aqueous formaldehyde (3.5 eq) dropwise. Stir for 15 minutes.

  • Reduction: Add

    
     (3.5 eq) portion-wise over 30 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours.
    
  • IPC Check (Self-Validation): Withdraw a 10 µL aliquot, quench with saturated

    
    , extract with EtOAc, and analyze via LC-MS.
    
    • Pass Criteria: Complete disappearance of starting material (m/z = 201) and mono-methyl intermediate (m/z = 215). Target mass is m/z = 229

      
      .
      
  • Workup: Quench the reaction carefully with 1N NaOH to pH 10 (this breaks stable boron-amine complexes). Extract with Dichloromethane (DCM) (

    
     mL/g). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield (R)-1-Boc-3-(dimethylamino)piperidine as a pale oil.
Step 2: Boc Deprotection & Salt Formation
  • Acidic Cleavage: Dissolve the intermediate oil in anhydrous 1,4-dioxane (5 mL/g). Cool to 0 °C.

  • Deprotection: Slowly add a commercially available, anhydrous solution of 4M HCl in 1,4-dioxane (10.0 eq) [3]. Stir at room temperature for 2–3 hours. Monitor for the cessation of

    
     gas evolution.
    
  • IPC Check (Self-Validation): Run a TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Pass Criteria: No UV-active spots; appearance of a dark purple baseline spot (free amine) upon heating.

  • Isolation (Moisture Critical): Add cold, anhydrous MTBE (15 mL/g) to the flask to fully precipitate the dihydrochloride salt.

  • Filtration: Filter the white solid rapidly through a Buchner funnel under a blanket of dry

    
     gas. Wash the cake with cold MTBE.
    
  • Drying: Immediately transfer the highly hygroscopic solid to a vacuum oven at 40 °C and dry to a constant weight.

Troubleshooting Logic Flow

Use the following diagnostic tree to rapidly identify the root cause of low yields during your synthesis.

TroubleshootingLogic Start Issue: Low Yield of Final Salt Q1 Does LC-MS show m/z = 215 (mono-methyl intermediate)? Start->Q1 A1 Increase HCHO to 3.5 eq. Add AcOH to adjust pH to 5-6. Q1->A1 Yes Q2 Is the final salt gummy or hygroscopic? Q1->Q2 No A2 Use strictly anhydrous HCl. Precipitate with dry MTBE. Q2->A2 Yes Q3 Is there a loss of Chiral Purity (ee%)? Q2->Q3 No A3 Avoid Eschweiler-Clarke heating. Maintain temp < 25°C. Q3->A3 Yes

Caption: Diagnostic logic flow for troubleshooting low yields and purity issues.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.[Link]

  • Wang, Y., & Li, X. (2023). "Review of Modern Eschweiler–Clarke Methylation Reaction." National Center for Biotechnology Information (PMC).[Link]

Technical Support Center: Solubility of Piperidine Salts in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Core Conflict: Why Won't It Dissolve?

The Short Answer: You are fighting thermodynamics.

The Technical Explanation: Piperidine salts (e.g., Piperidine HCl, pKa ~11.[1]22) are ionic lattices held together by strong electrostatic forces (Coulombic interactions). Non-polar solvents like Hexane, Toluene, or Diethyl Ether rely on weak Van der Waals (London Dispersion) forces.

For dissolution to occur, the Solvation Energy (


) must overcome the Lattice Energy  (

). Non-polar solvents lack the dipole moment or hydrogen bonding capability to stabilize the piperidinium cation (

) or its counter-anion.
  • Result: The salt remains a solid precipitate or forms a gummy, intractable oil (often due to trace water) at the bottom of your flask.

Troubleshooting Decision Matrix

Before altering your synthesis, use this flow to diagnose the path of least resistance.

solubility_decision_tree Start Start: Piperidine Salt Insoluble CheckWater 1. Is the salt dry? (Hygroscopic Check) Start->CheckWater DrySalt Dry vigorously (Vacuum/P2O5) CheckWater->DrySalt No/Unsure CheckApp 2. What is the application? CheckWater->CheckApp Yes DrySalt->CheckApp Synthesis Reaction/Synthesis CheckApp->Synthesis Analysis Analysis (NMR/HPLC) CheckApp->Analysis StrictlyNonPolar Must stay Non-Polar? Synthesis->StrictlyNonPolar Soln_Cosolvent Solution C: Cosolvent Doping (DCM/MeOH) Analysis->Soln_Cosolvent YesStrict Yes (e.g., n-BuLi reaction) StrictlyNonPolar->YesStrict NoStrict No (Can tolerate polarity) StrictlyNonPolar->NoStrict Soln_Metathesis Solution A: Salt Metathesis (Change Counter-ion) YesStrict->Soln_Metathesis Soln_PTC Solution B: Phase Transfer Catalysis YesStrict->Soln_PTC NoStrict->Soln_Cosolvent

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Solutions & Protocols

Strategy A: The "Polar Trojan Horse" (Cosolvents)

Best for: Analytical sample prep, workups, or reactions tolerant of protic/polar media.

If your protocol allows, introduce a solvent with a higher dielectric constant to disrupt the lattice.

Solvent AdditiveRecommended % (v/v)MechanismWarning
Dichloromethane (DCM) 10–50%Moderately polar, non-protic. Good general solubility.May react with strong nucleophiles over long periods.
Methanol (MeOH) 1–5%High dielectric constant; H-bond donor.Incompatible with organolithiums or Grignards.
Chloroform (

)
10–100%Similar to DCM but slightly more acidic proton.Avoid if base-sensitive.
Strategy B: Ion Engineering (Salt Metathesis)

Best for: Strictly anhydrous reactions, catalysis, or creating "Lipophilic Salts."

The chloride ion (


) is a "hard," charge-dense anion that creates a tight crystal lattice. Swap it for a bulky, charge-diffuse "soft" anion to increase solubility in organic media (e.g., Toluene, 

).

Target Counter-ions:

  • Tetraphenylborate (

    
    ) 
    
  • Hexafluorophosphate (

    
    ) 
    
  • Triflate (

    
    ) 
    
  • Lipophilic Carboxylates (e.g., Stearate/Oleate - "Soap" principle)

Protocol: Preparation of Piperidinium Tetraphenylborate
  • Dissolve: Dissolve 10 mmol Piperidine HCl in minimal water (approx. 5 mL).

  • Precipitate: Slowly add 10.5 mmol Sodium Tetraphenylborate (

    
    ) dissolved in water.
    
  • Observe: A thick white precipitate will form immediately (this is the lipophilic salt crashing out of the water).

  • Isolate: Filter the solid.

  • Wash: Wash with water to remove NaCl.

  • Dry: Dry under high vacuum over

    
    .
    
  • Result: The resulting solid will be soluble in DCM, Acetone, and often warm Toluene.

Strategy C: Phase Transfer Catalysis (PTC)

Best for: Heterogeneous reactions (e.g., alkylations) where you want the reaction to happen in the organic phase but the salt prefers the solid/aqueous phase.

Do not try to dissolve the salt bulk. Instead, use a "shuttle" to transport the reactive anion into the non-polar solvent.

Recommended Catalysts:

  • TBAB (Tetrabutylammonium bromide): Standard, cheap.

  • Aliquat 336 (Methyltrioctylammonium chloride): Highly lipophilic, excellent for deep non-polar solvents like Hexane.

  • 18-Crown-6: Specific for Potassium salts (if using K-Piperidine).

ptc_mechanism cluster_aqueous Solid/Aqueous Phase (Salt Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) PipH_Cl Pip-H(+) Cl(-) Exchange Ion Exchange PipH_Cl->Exchange Supplies Anion Q_Cl Q(+) Cl(-) (Catalyst returns) Q_Cl->Exchange Recycles Q_Pip Q(+) Pip-H(+)* (Lipophilic Pair) Exchange->Q_Pip Transfers to Org Product Product Formation Q_Pip->Product Reacts Product->Q_Cl Regenerates Q+

Figure 2: The Phase Transfer Catalysis cycle. The Quaternary Ammonium (Q+) encapsulates the anion, creating a lipophilic shell that allows entry into the organic phase.

Protocol: PTC Alkylation in Toluene
  • Setup: Suspend Piperidine HCl (1 eq) in Toluene.

  • Catalyst: Add 5-10 mol% TBAB .

  • Base: Add solid KOH or concentrated NaOH (50%).

  • Reagent: Add the alkyl halide.

  • Reflux: Heat the mixture.

  • Mechanism: The TBAB shuttles hydroxide to deprotonate the piperidinium at the interface, or shuttles the piperidine anion (if formed) into the toluene for rapid reaction.

Strategy D: The "Nuclear Option" (Free-Basing)

If the salt form is not strictly required for stability, convert it to the free base. Piperidine free base is a liquid that is miscible with almost all organic solvents (including Hexane).

Protocol:

  • Suspend Piperidine HCl in Diethyl Ether.

  • Add 1M NaOH (aq) and shake vigorously (biphasic).

  • Separate the organic layer (Ether).

  • Dry organic layer over

    
    .
    
  • Evaporate solvent.

  • Result: Pure Piperidine oil (Soluble in Hexane).

Frequently Asked Questions (FAQ)

Q: My piperidine salt turned into a sticky oil in the bottom of my hexane flask. What happened? A: This is "oiling out." It usually indicates the presence of trace water. Piperidine salts are hygroscopic.[2] The water forms a saturated aqueous droplet phase that refuses to mix with hexane. Fix: Decant the hexane, dissolve the oil in DCM, dry with


, and re-evaporate.

Q: Can I use DMSO to dissolve it and then add Toluene? A: Yes, but be careful with "crash out." Piperidine salts are soluble in DMSO. However, if you add too much Toluene to the DMSO solution, the salt may precipitate again because the bulk dielectric constant drops. Keep the DMSO ratio >20% if possible.

Q: Why is Chloride bad for organic solubility? A: Chloride is a small, "hard" anion with high charge density. It creates a very stable crystal lattice with the ammonium cation. Larger, "softer" anions like Triflate (


) or Tetraphenylborate (

) have delocalized charge, resulting in weaker lattice energy and better interaction with organic solvents.

References

  • Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link] (Confirmed pKa of Piperidinium ~11.2).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on Solvation Energy vs.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3][4] Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Bergström, C. A., et al. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Molecular Pharmaceutics. [Link] (Demonstrates the use of lipophilic counter-ions like sulfonates to increase organic solubility).

Sources

Purification methods for removing impurities from (R)-N,N-dimethylpiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, chiral aliphatic amines. (R)-N,N-dimethylpiperidin-3-amine dihydrochloride (2HCl) is a critical synthetic building block utilized in the development of advanced therapeutics, including ErbB/BTK inhibitors and FAK/Src pathway modulators[1][2].

However, its high basicity, polarity, and hygroscopic nature make standard silica gel chromatography highly inefficient. This guide provides field-proven, self-validating methodologies to isolate this compound with >99% purity and high enantiomeric excess (ee).

Impurity Profiling & Causality

Before initiating purification, it is critical to understand the mechanistic origins of common impurities. The synthesis of this compound typically involves the reductive amination of (R)-piperidin-3-amine using formaldehyde and sodium cyanoborohydride[3]. Deviations in this step generate specific impurity profiles.

Table 1: Quantitative Impurity Data & Resolution Strategies

ImpurityCausality / OriginDetection MethodRemoval Strategy
Mono-methyl amine (R)-N-methylpiperidin-3-amineIncomplete reductive amination due to insufficient formaldehyde stoichiometry or short reaction times.LC-MS(m/z 115 [M+H]⁺)Chemical derivatization (Boc₂O) followed by acid/base extraction.
(S)-Enantiomer (S)-N,N-dimethylpiperidin-3-amineBase-catalyzed racemization during harsh thermal conditions or low starting material ee.Chiral HPLC(e.g., Chiralpak AD-H)Diastereomeric salt resolution using chiral acids (e.g., L-tartaric acid).
Inorganic Salts (Borates/Cyanides)Residual byproducts from the sodium cyanoborohydride reducing agent[3].ICP-MS or broad NMR baselineSelective precipitation of the 2HCl salt in anhydrous EtOAc.

Self-Validating Purification Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means the physical state of the reaction (e.g., phase separation, precipitation) provides immediate, built-in validation of the experimental step without requiring offline analytics.

Protocol A: Dihydrochloride Salt Precipitation

Causality of Solvent Choice: Free base aliphatic amines are prone to oxidation and often present as difficult-to-handle oils. Converting the free base to a dihydrochloride salt stabilizes the compound. Ethyl acetate (EtOAc) is specifically chosen because the free base is highly soluble in it, whereas the highly polar 2HCl salt is completely insoluble. This drives the equilibrium strictly toward precipitation, leaving lipophilic organic impurities trapped in the mother liquor[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (R)-N,N-dimethylpiperidin-3-amine free base in anhydrous EtOAc (10 mL/g of substrate).

  • Acidification: Under vigorous stirring, dropwise add a solution of 6 mol/L HCl in EtOAc at ambient temperature[4].

  • Self-Validation (IPC): Observe the immediate formation of a dense white precipitate. The reaction is self-validating; once the supernatant tests neutral to slightly acidic on moistened pH paper, salt formation is complete.

  • Maturation: Stir the suspension for 16 hours at room temperature to ensure complete crystallization and exclusion of trapped solvent.

  • Isolation: Filter the precipitate under a nitrogen blanket (to prevent deliquescence) and wash with cold, anhydrous EtOAc. Dry under vacuum over P₂O₅.

Protocol B: Preparative HPLC for Trace Organic Impurities

If the mono-methyl impurity persists, reverse-phase HPLC is required.

Causality of Mobile Phase: Basic amines suffer from severe peak tailing on standard silica due to secondary interactions with unendcapped silanol groups. Using a low pH mobile phase (0.05% HCl) ensures the amine remains fully protonated, masking silanol interactions and sharpening the peak[5].

Table 2: Self-Validating Preparative HPLC Conditions

ParameterSpecificationRationale / Causality
Column XBridge Shield RP18 OBD (19 x 250 mm, 10 µm)Embedded polar groups prevent silanol interactions with basic amines[5].
Mobile Phase A Water + 0.05% HClLow pH ensures complete protonation, preventing peak tailing.
Mobile Phase B Acetonitrile (CH₃CN)Provides the organic modifier for gradient elution.
Gradient 26.0% to 47.0% B over 8 minShallow gradient optimized for resolving closely related polar impurities.
Detection MS-Triggered (m/z 129) / ELSDCrucial Insight: The aliphatic amine lacks a strong UV chromophore. MS-triggering is mandatory.

Workflow Visualization

PurificationWorkflow A Crude (R)-N,N-dimethylpiperidin-3-amine (Free Base) B IPC: LC-MS Analysis Check m/z 115 vs 129 A->B C Chemical Derivatization (Boc2O treatment) B->C m/z 115 > 1% D Salt Formation (6M HCl in EtOAc) B->D m/z 115 < 1% C->D Scavenge 2° Amine E Prep-HPLC Purification (0.05% HCl / CH3CN) D->E Trace Impurities F Pure (R)-N,N-dimethylpiperidin-3-amine 2HCl (>99% Purity) D->F High Purity E->F

Workflow for the purification of (R)-N,N-dimethylpiperidin-3-amine 2HCl.

Troubleshooting Guides & FAQs

Q: Why is my dihydrochloride salt forming a sticky oil instead of a free-flowing powder? A: (R)-N,N-dimethylpiperidin-3-amine 2HCl is exceptionally hygroscopic. Exposure to ambient humidity rapidly causes deliquescence (absorbing moisture from the air until it dissolves). Causality & Fix: The presence of water disrupts the ionic crystal lattice. To fix this, triturate the sticky oil with cold, anhydrous diethyl ether. The ether pulls residual water and polar solvents out of the oil, forcing rapid crystallization. Always perform subsequent filtrations under a dry nitrogen blanket.

Q: I cannot separate the [M-14] mono-methyl impurity from the target [M+H] 129 peak using chromatography. What is the alternative? A: Because the mono-methyl (secondary amine) and di-methyl (tertiary amine) products share nearly identical pKa values and polarities, they co-elute. The Derivatization Trick: Treat the crude free-base mixture with Di-tert-butyl dicarbonate (Boc₂O). The secondary amine impurity will react to form a neutral, highly lipophilic carbamate. The target tertiary amine cannot react. Following derivatization, a simple acid-base liquid-liquid extraction will easily separate the now-neutral impurity into the organic layer, leaving your pure target amine in the aqueous acidic layer.

TroubleshootingLogic Q Observation: Sticky Oil Formation D1 Ambient Humidity > 40%? Q->D1 A1 Filter under N2 blanket Store over P2O5 D1->A1 Yes D2 Residual EtOAc or MeOH present? D1->D2 No Success Free-flowing Crystalline Solid A1->Success A2 Triturate with cold anhydrous Et2O D2->A2 Yes A2->Success

Troubleshooting logic for resolving hygroscopic oil formation during salt isolation.

References

  • Title: WO2018129552A1 - Compounds useful for treating gastrointestinal tract disorders Source: Google Patents URL
  • Title: US9670231B2 - Fused tricyclic amide compounds as multiple kinase inhibitors Source: Google Patents URL
  • Title: WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer Source: Google Patents URL
  • Title: WO2019149164A1 - Erbb/btk inhibitors Source: Google Patents URL

Sources

Minimizing hygroscopicity effects during weighing of amine dihydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Invisible Error

Amine dihydrochlorides are a staple in drug development and organic synthesis, yet they present a notorious paradox: the very salt formation that stabilizes the amine also renders it aggressively hygroscopic.

When you open a bottle of an amine dihydrochloride (e.g., N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride or various linker salts), you are racing against thermodynamics. The chloride ions are potent hydrogen bond acceptors. Within seconds of exposure to ambient humidity, the crystal lattice begins to hydrate.

The Consequence: If you weigh 10.0 mg of a deliquescent salt on an open balance pan, you are likely weighing 9.2 mg of compound and 0.8 mg of atmospheric water. This 8% error propagates through your stoichiometry, leading to:

  • Failed coupling reactions (incorrect equivalents).

  • Non-reproducible IC50 values in biological assays.

  • Corrosion of analytical balance sensors due to acidic micro-droplets.

This guide provides a self-validating protocol to eliminate these errors, moving beyond "work fast" to "work smart."

The Core Protocol: Weighing by Difference

Do not weigh directly into your receiving vessel. This is the most common source of error. As the balance settles, the sample absorbs moisture, causing the reading to drift upward continuously. You will never get a stable "lock."

Instead, use the Weighing by Difference method. This isolates the bulk material from the environment and calculates mass based on loss rather than gain, nullifying the drift effect on the final reading.

The Workflow
  • Preparation: Place your bulk amine dihydrochloride in a weighing bottle (glass vial with a ground-glass stopper) inside a desiccator.

  • Tare: Place the capped weighing bottle on the balance. Tare to 0.0000 g.

  • Transfer: Remove the bottle, take it to your receiving vessel (flask/tube). Uncap, tap out a small amount of powder, and immediately recap.

  • Measurement: Return the capped bottle to the balance.

  • Calculation: The negative value displayed is the exact mass transferred.

Why this works: The moisture absorbed by the bulk powder during the brief opening happens inside the bottle. Since you weigh the bottle capped before and after, that atmospheric moisture is accounted for in the gross weight, not the transferred weight.

Visualization: Weighing by Difference Logic

WeighingByDifference Start Start: Bulk Powder in Capped Vial Tare Step 1: Place on Balance & Tare (0.0000 g) Start->Tare Transfer Step 2: Remove Vial, Uncap & Transfer Sample Tare->Transfer Vial Removed Reweigh Step 3: Recap Vial & Return to Balance Transfer->Reweigh Vial Returned Result Result: Negative Value = Exact Mass Transferred Reweigh->Result Reading Stabilizes Result->Transfer Next Sample

Figure 1: The Weighing by Difference workflow minimizes exposure time and eliminates balance drift caused by moisture uptake.

Environmental Control: The Humidity vs. Static Paradox

Controlling the environment is a balancing act.

  • High Humidity (>60%): Deliquescence (sample turns to liquid).

  • Low Humidity (<20%): Static electricity (sample flies off spatula).

Amine dihydrochlorides require low humidity, which inevitably generates static charge. You must actively neutralize this.

Equipment Decision Matrix
ScenarioRecommended SetupCritical Accessory
Standard Lab (40-50% RH) Benchtop with "Dry Zone" Ionizing Bar / Anti-Static Gun. Static is moderate; moisture is the main threat.
Dry Lab / Winter (<30% RH) Benchtop U-Electrode / Ionizer. Static is the primary threat. The powder will "jump."
High Humidity (>60% RH) Glove Bag / Glove Box Desiccant Packs. Static is low, but moisture is critical.
Troubleshooting Static Charge

Symptom: The balance reading is unstable (drifting randomly) or the powder disperses violently. The Fix:

  • Discharge the Vials: Pass the receiving vial and the weighing bottle through an ionizing field (e.g., a Zerostat gun or a balance-integrated ionizer) before weighing.

  • Ground Yourself: Wear a grounded wrist strap or touch a grounded metal object before handling the spatula.

  • Avoid Plastics: Use glass or metal weighing boats. Plastics are static magnets.

Storage and Handling of Stock

Once the seal is broken on the manufacturer's bottle, the clock starts.

The "Double-Seal" Protocol

Parafilm is permeable to water vapor over time. It is insufficient for long-term storage of amine dihydrochlorides.

  • Primary Seal: Tightly cap the original bottle.

  • Secondary Containment: Place the bottle inside a vacuum desiccator or a secondary jar containing activated silica gel or molecular sieves.

  • Purge (Optional but Recommended): If available, backfill the secondary container with Argon or Nitrogen.

Visualization: Environmental Strategy

EnvironmentStrategy Condition Current Lab Condition HighHum High Humidity (>60%) Condition->HighHum LowHum Low Humidity (<30%) Condition->LowHum Risk1 Risk: Deliquescence (Melting) HighHum->Risk1 Risk2 Risk: Static Charge (Drifting/Jumping) LowHum->Risk2 Sol1 Solution: Glove Bag + Desiccant Risk1->Sol1 Sol2 Solution: Ionizer + Glassware (No Plastic) Risk2->Sol2

Figure 2: Decision tree for managing environmental risks during weighing.

Troubleshooting & FAQs

Q: My balance reading keeps increasing even though I stopped adding powder. Why? A: This is "Hygroscopic Drift." The sample is absorbing water from the air.[1]

  • Immediate Fix: Close the draft shield immediately.

  • Systemic Fix: Switch to Weighing by Difference (Section 2). Do not rely on the direct reading.

Q: The powder is clumping and sticking to the spatula. Can I still use it? A: If the clumps are soft (mushy), the surface has deliquesced. The molecular weight is now incorrect due to hydration.

  • Action: If precise stoichiometry is required (e.g., EDC coupling), discard the top layer or recrystallize. If the clumps are hard (caked), grind them in a mortar inside a glove bag before weighing.

Q: Can I use a plastic weigh boat? A: Avoid it. Plastic retains static charge, which interacts with the charged amine salt particles, causing weighing errors up to ±0.5 mg. Use a glass weighing dish or weigh directly into the glass receiving vial.

Q: How do I clean the balance if I spill? A: Amine dihydrochlorides are acidic and corrosive.

  • Power off.

  • Wipe gently with a tissue dampened with 70% Ethanol (not water, as it may spread the salt).

  • Dry completely to prevent corrosion of the weigh pan.

References

  • USP General Chapter <1251> . Weighing on an Analytical Balance. United States Pharmacopeia.[2] (Provides the regulatory framework for gravity drift and environmental control).[3][4]

  • Mettler Toledo . Weighing the Right Way: Proper Weighing with Laboratory Balances. Available at: [Link] (Accessed 2023).

  • Reich, I.Weighing by Difference: The Gold Standard for Hygroscopic Samples. Journal of Chemical Education. (Standard analytical chemistry protocol).
  • Fisher Scientific . The Effects of Static Electricity on Analytical Weighing. Available at: [Link].

Sources

Technical Support Center: Troubleshooting Incomplete Couplings with Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling sterically hindered secondary amines—such as 2-substituted or 2,2,6,6-tetrasubstituted piperidines—is a notorious bottleneck in synthetic chemistry. The severe steric shielding around the nitrogen atom drastically reduces its nucleophilicity, leading to incomplete conversions, extended reaction times, and competitive side reactions.

This guide provides field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to help you overcome these synthetic hurdles.

Section 1: Amide Bond Formation with Hindered Piperidines

FAQ 1: Why do standard coupling reagents (EDC/HOBt or HATU) fail to provide good yields with my 2-substituted piperidine?

The Causality: Standard carbodiimides like EDC form an O-acylisourea intermediate. For hindered piperidines, the nucleophilic attack on this intermediate is so slow that the O-acylisourea undergoes an irreversible rearrangement into an unreactive N-acylurea byproduct before the coupling can occur.

While uronium salts like HATU or COMU are highly reactive, they introduce a different failure mode: competitive guanylation . Because the activated ester is sterically inaccessible, the hindered amine attacks the uronium coupling reagent directly. This forms a highly stable tetramethylguanidinium byproduct, completely stalling the reaction and consuming your amine[1].

FAQ 2: If HATU causes guanylation, what is the best activation strategy for these substrates?

For extreme steric hindrance, you must generate a highly reactive electrophile with a very small steric profile. Two proven strategies are:

  • In situ Acyl Fluorides: Using TFFH generates an acyl fluoride. Unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward hindered amines due to the small atomic radius of fluorine[2][3][4].

  • Acyl Imidazoliums (TCFH-NMI): The combination of TCFH and N-methylimidazole (NMI) generates a highly reactive acyl imidazolium intermediate that efficiently couples with non-nucleophilic and hindered amines without the risk of epimerization[5].

Table 1: Coupling Reagent Selection for Hindered Amines
Reagent SystemIntermediate FormedEfficacy for Hindered PiperidinesLimitations & Side Reactions
EDC / HOBt Active EsterPoorToo slow; irreversible N-acylurea rearrangement occurs.
HATU / DIPEA Active EsterModerate to PoorHigh risk of amine guanylation[1].
TFFH / DIPEA Acyl FluorideExcellentRequires strictly anhydrous conditions[4].
TCFH / NMI Acyl ImidazoliumExcellentHighly moisture sensitive; requires strict stoichiometry[5].
Protocol 1: Self-Validating Amide Coupling via TCFH-NMI

This protocol relies on the in situ generation of an acyl imidazolium. The separation of activation and coupling steps ensures self-validation.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and TCFH (1.1 equiv) in anhydrous acetonitrile (0.2 M) under an inert atmosphere.

  • Base Addition: Add N-methylimidazole (NMI, 2.5 equiv) dropwise at 0 °C. Stir for 15 minutes.

    • Validation Step: Take a 5 µL aliquot and quench with methanol. LCMS should show the methyl ester mass, confirming 100% activation of the acid.

  • Coupling: Add the hindered piperidine (1.2 equiv). Warm to room temperature and stir for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

G Start Amide Coupling Fails (Hindered Piperidine) Check1 Is the acid highly hindered? Start->Check1 Path1 Use TCFH/NMI (Acyl Imidazolium) Check1->Path1 Yes Check2 Are there side reactions? (e.g., Guanylation) Check1->Check2 No Path2 Use TFFH/DIPEA (Acyl Fluoride) Check2->Path2 No, just unreactive Path3 Avoid Uronium (HATU/COMU) Switch to PyAOP/T3P Check2->Path3 Yes

Diagnostic workflow for resolving hindered amide coupling failures.

Section 2: Buchwald-Hartwig Cross-Coupling with Hindered Piperidines

FAQ 3: My Buchwald-Hartwig amination of a 2,6-disubstituted piperidine is stalling at 30% conversion. Why?

The Causality: In palladium-catalyzed amination, the catalytic cycle consists of oxidative addition, amine coordination/deprotonation, and reductive elimination. For sterically hindered secondary amines, the intermediate Pd(II)(Aryl)(Amide)L complex is highly congested. Because of this steric clash, the rate-limiting step shifts entirely to reductive elimination [6]. If the ligand does not possess the correct steric bulk to force the product off the metal center, the complex stalls, leading to off-cycle catalyst decomposition (e.g., via β-hydride elimination).

FAQ 4: Which phosphine ligand should I use to overcome this reductive elimination bottleneck?

For secondary amines like piperidines, RuPhos is the gold standard[7][8]. Unlike BrettPhos (which is optimized for primary amines), the specific steric profile and cone angle of RuPhos structurally enforce the reductive elimination of bulky secondary amines from the palladium center[6][9].

Table 2: Catalyst and Base Selection for Buchwald-Hartwig Amination
Amine TypePreferred LigandPreferred BaseCatalyst LoadingCausality / Rationale
Primary Aliphatic BrettPhos / XPhosNaOtBu, LHMDS1–2 mol%BrettPhos prevents bis-arylation of primary amines[8].
Secondary Aliphatic (e.g., Piperidines)RuPhos / SPhosNaOtBu, K3PO42–5 mol%RuPhos cone angle accelerates reductive elimination of bulky secondary amines[6][8].
Amides / Lactams tBuBrettPhosK2CO3, K3PO42–5 mol%Amides are poorly nucleophilic; require highly electron-rich, bulky ligands[8].
Protocol 2: Buchwald-Hartwig Amination with RuPhos Pd G4

Using a preformed Pd(II) precatalyst (like RuPhos Pd G4) ensures rapid generation of the active monoligated Pd(0) species, preventing catalyst deactivation before the cycle even begins[8].

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 equiv), RuPhos Pd G4 precatalyst (2–5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv)[8].

  • Solvent & Amine: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.1 M concentration. Add the hindered piperidine (1.2–1.5 equiv).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours[8].

    • Validation Step: Monitor the disappearance of the aryl halide via GC-MS. If the aryl halide is consumed but the product is absent, check for hydrodehalogenation (indicating successful oxidative addition but failed amine coordination/reductive elimination).

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and concentrate for purification.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Pd(II)(Ar)(X)L OA->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amine Pd(II)(Ar)(NR2)L Steric Clash Zone AmineCoord->PdII_Amine RE Reductive Elimination (Rate-Limiting Step) PdII_Amine->RE RuPhos accelerates RE->Pd0 Product Release

Buchwald-Hartwig cycle highlighting the reductive elimination bottleneck.

References

  • Title: Uphill battles in amide couplings | amphoteros | Source: amphoteros.
  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Source: rsc.
  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | Source: acs.
  • Title: Choosing amide coupling agent : r/Chempros | Source: reddit.
  • Title: (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos | Source: researchgate.
  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | Source: acs.
  • Title: Optimization of Buchwald-Hartwig amination conditions | Source: benchchem.
  • Title: Crystal structure of the RuPhos ligand | Source: iucr.
  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations | Source: acs.

Sources

Technical Support Center: (R)-N,N-dimethylpiperidin-3-amine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for handling (R)-N,N-dimethylpiperidin-3-amine . It is designed to move beyond generic safety data sheet (SDS) recommendations, providing actionable, field-proven strategies to maintain chemical integrity during complex experimental workflows.

Case Number: REF-DMA-3R-STAB Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Active Guide[1]

Executive Summary: The Stability Profile

(R)-N,N-dimethylpiperidin-3-amine is a chiral tertiary amine building block.[1] Its stability profile is defined by two critical vulnerabilities:

  • Hygroscopicity: The free base is aggressively hygroscopic. Absorption of atmospheric moisture alters molecular weight calculations and can catalyze hydrolysis of downstream reagents (e.g., acid chlorides).

  • Oxidative Instability: Like many electron-rich tertiary amines, it is prone to N-oxidation when exposed to atmospheric oxygen and light, leading to yellowing and impurity formation (N-oxides).[1]

Part 1: Core Storage Protocols (The "Gold Standard")[1]

Q: What is the absolute best way to store this compound long-term?

A: The storage protocol depends entirely on the physical form of your compound (Free Base vs. Salt).

Scenario A: You have the Free Base (Liquid) [1]
  • Primary Risk: Oxidation and rapid moisture uptake.

  • Protocol:

    • Atmosphere: Must be stored under an inert atmosphere.[2][3] Argon is superior to Nitrogen because it is heavier than air, creating a stable "blanket" over the liquid surface in the vial.

    • Temperature: Store at 2°C to 8°C (Standard Refrigerator). Freezing (-20°C) is acceptable but requires careful thawing to prevent water condensation.

    • Container: Amber glass vials with Teflon-lined caps.

    • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

Scenario B: You have the Salt (e.g., Dihydrochloride Solid) [1]
  • Primary Risk: Hygroscopicity (clumping).

  • Protocol:

    • Atmosphere: Dry environment is critical.[4][5] Store inside a desiccator containing active desiccant (e.g., Drierite™ or Silica Gel).[1]

    • Temperature: Room temperature (20-25°C) is generally stable for salts, provided humidity is controlled. However, 2-8°C is preferred for long-term (>6 months) storage.[1]

    • Container: Tightly screw-capped vials. Avoid snap-caps, which "breathe" over time.[1]

Data Table: Storage Parameter Limits
ParameterFree Base (Liquid)Salt (Solid)Critical Limit (Failure Point)
Temperature 2°C – 8°C2°C – 25°C> 25°C accelerates oxidation (Free Base)
Atmosphere Argon/NitrogenDesiccated Air> 60% Relative Humidity
Light Dark (Amber Vial)DarkUV light catalyzes radical oxidation
Cap Liner Teflon (PTFE)PolyethylenePaper/Pulp liners (absorb moisture)

Part 2: Troubleshooting & Diagnostics (Q&A)

Q: "My colorless liquid has turned pale yellow. Is it ruined?"

Diagnosis: Early-stage Oxidation. [1]

  • Mechanism: Trace amounts of the amine have oxidized to the N-oxide derivative. This is common in tertiary amines.

  • Impact: For most standard nucleophilic substitutions or coupling reactions, this <2% impurity is negligible .

  • Action:

    • Purge the headspace with Argon immediately.

    • If high purity is required (e.g., kinetic resolution), purify via vacuum distillation .

Q: "The solid salt has turned into a sticky gum or paste."

Diagnosis: Deliquescence (Severe Moisture Uptake).

  • Mechanism: The salt has absorbed enough water from the air to dissolve itself in its own crystal lattice water.

  • Impact: Critical. You can no longer weigh this accurately. The molecular weight is undefined due to unknown water content.

  • Action:

    • Do NOT use for stoichiometry-sensitive reactions.

    • Rescue: Dissolve the gum in dry methanol, add a drying agent (MgSO4), filter, and remove solvent under high vacuum. Alternatively, recrystallize from Ethanol/Ether if applicable.

Q: "I need to weigh out 50 mg. Can I do this on the open bench?"

A: Only if you are fast.

  • The "2-Minute Rule": The free base will absorb measurable water within 2-5 minutes at standard lab humidity (50% RH).[1]

  • Best Practice:

    • Use a gas-tight syringe to dispense the liquid by volume (calculate using density, approx. 0.8-0.9 g/mL, verify specific batch density).[1]

    • Do not open the stock bottle to the air; dispense through a septum if possible.

Part 3: Visualizing the Workflow

Diagram 1: Storage Decision Tree & Degradation Pathways

This flowchart illustrates the logical decision-making process for storage and the chemical consequences of improper handling.

StorageProtocol Start Compound Received: (R)-N,N-dimethylpiperidin-3-amine CheckForm Determine Physical Form Start->CheckForm FreeBase Free Base (Liquid) CheckForm->FreeBase Liquid Salt Salt (Solid HCl) CheckForm->Salt Solid FB_Risk Risk: Oxidation & Rapid Hydrolysis FreeBase->FB_Risk FB_Action Store: 4°C, Amber Vial, Argon Overlay FreeBase->FB_Action Correct Protocol FB_Fail Failure Mode: Yellowing (N-Oxide) FB_Action->FB_Fail Exposure to Air/Light Salt_Risk Risk: Hygroscopicity (Clumping) Salt->Salt_Risk Salt_Action Store: Desiccator, Ambient or 4°C Salt->Salt_Action Correct Protocol Salt_Fail Failure Mode: Deliquescence (Goo) Salt_Action->Salt_Fail Exposure to Humidity

Caption: Decision matrix for storage based on physical form, highlighting specific failure modes for each state.

Part 4: Emergency Rescue Protocols

If your compound has been compromised, use these rescue procedures before discarding the batch.

Protocol A: Rescuing Wet Free Base
  • Symptom: Liquid appears cloudy or NMR shows water peak.

  • Procedure:

    • Dissolve the amine in Dichloromethane (DCM) (10 mL per gram).

    • Add activated 3Å Molecular Sieves or anhydrous Sodium Sulfate (Na2SO4) .

    • Stir for 30 minutes under Argon.

    • Filter under an inert atmosphere (or quickly through a fritted funnel).

    • Concentrate via rotary evaporation, then dry under high vacuum (<1 mbar) for 2 hours.

Protocol B: Purifying Oxidized Material
  • Symptom: Dark brown/orange liquid.

  • Procedure (Vacuum Distillation):

    • Set up a short-path distillation apparatus.

    • Apply high vacuum. The boiling point will be significantly lower than atmospheric (expect ~60-80°C depending on vacuum strength).

    • Discard the first 5% (forerun) which contains volatile degradation products.

    • Collect the main fraction (colorless oil).

    • Store immediately under Argon.

References

  • Sigma-Aldrich. N,N-Dimethylpiperidin-3-amine Product Specification & Storage. Retrieved from [1]

  • TCI Chemicals. Safety Data Sheet: Tertiary Amine Handling. Retrieved from [1]

  • ChemicalBook. (R)-3-Piperidinamine dihydrochloride Properties and Stability. Retrieved from [1]

  • National Institutes of Health (NIH). Chemical Stability of Amine Solvents for CO2 Capture (General Amine Degradation Mechanisms). Retrieved from [1]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [1]

Sources

Technical Support Center: Troubleshooting Salt Formation in Piperidine Derivative Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. Piperidine derivatives are ubiquitous in pharmaceutical libraries, but their high basicity frequently leads to frustrating workup bottlenecks—most notably, stubborn salt formation, poor extraction yields, and intractable emulsions.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you logically troubleshoot and optimize your piperidine isolations.

Part 1: The Root Cause of Piperidine Workup Failures

Q1: Why do my piperidine derivatives stubbornly remain in the aqueous phase during liquid-liquid extraction, even after I neutralize the reaction?

The Causality: The fundamental issue lies in the exceptionally high basicity of the piperidine ring. Piperidine is a secondary aliphatic amine with a conjugate acid pKa (often denoted as pKaH) of approximately 11.1 to 11.2[1][2].

Many chemists mistakenly assume that neutralizing an acidic reaction mixture to pH 7–8 is sufficient to generate the free base. However, according to the Henderson-Hasselbalch equation, at a pH equal to the pKa (pH ~11.2), exactly 50% of the piperidine molecules remain protonated as water-soluble piperidinium salts. To ensure >99% of the piperidine is in its lipophilic free-base form, the aqueous pH must be driven at least two units above the pKa[3].

Table 1: Basicity Comparison of Common Nitrogen Heterocycles [4][5][6]

CompoundRing TypeHybridization (N)pKa of Conjugate Acid (pKaH)Required pH for >99% Free Base
Piperidine 6-membered, saturatedsp³~11.12> 13.1
Pyrrolidine 5-membered, saturatedsp³~11.27> 13.3
Azetidine 4-membered, saturatedsp³~11.29> 13.3
Pyridine 6-membered, aromaticsp²~5.23> 7.2

Takeaway: If you are using saturated sodium bicarbonate (pH ~8.3) to neutralize a piperidine hydrochloride salt, you are leaving virtually all of your product in the aqueous layer.

Part 2: Workup Strategies & Methodologies

Q2: How do I efficiently extract a highly polar piperidine free base from an aqueous layer without losing yield?

The Causality: Even when properly free-based at pH >13, heavily functionalized piperidines (e.g., those with hydroxyl groups or multiple heteroatoms) can exhibit high aqueous solubility. To force the partition into the organic phase, you must manipulate the ionic strength of the aqueous layer (salting out) and utilize hydrogen-bond-donating organic solvent mixtures[7][8].

Protocol A: The "Salting-Out" & Mixed Solvent Extraction Method

This protocol is a self-validating system: you verify the pH before extraction, and utilize a specific solvent ratio designed to disrupt the hydration shell of polar amines.

  • Quench & Basify: Cool the acidic aqueous reaction mixture to 0–5 °C. Slowly add 6M NaOH (or KOH) dropwise under vigorous stirring until the aqueous layer tests at pH 13–14 using universal indicator paper.

  • Salt Saturation: Add solid Sodium Chloride (NaCl) to the aqueous layer until no more dissolves (saturation). This increases the ionic strength of the water, drastically reducing the solubility of the organic free base.

  • Solvent Selection: Prepare a solvent mixture of Chloroform:Isopropanol (CHCl₃:IPA) at a 3:1 or 4:1 ratio (v/v) . The isopropanol acts as a hydrogen-bond donor/acceptor to solvate the polar amine, while chloroform provides the bulk density for phase separation.

  • Extraction: Extract the aqueous layer 3 to 4 times with the CHCl₃:IPA mixture.

  • Validation: Spot the aqueous layer on a TLC plate and stain with Ninhydrin or Dragendorff's reagent to ensure no piperidine remains.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄, as it can occasionally coordinate with highly polar amines), filter, and concentrate in vacuo.

Q3: What if my piperidine derivative is amphoteric (e.g., an amino acid derivative) and cannot be extracted using liquid-liquid partition?

The Causality: Amphoteric molecules contain both acidic (e.g., carboxylic acid) and basic (piperidine) moieties, meaning they form zwitterions at neutral pH and remain charged at both low and high pH extremes. Traditional liquid-liquid extraction (LLE) will fail. Instead, you must rely on solid-phase extraction using ion-exchange resins.

Protocol B: Catch-and-Release using SCX (Strong Cation Exchange) Resin

This method exploits the protonated piperidinium salt state to trap the molecule, washing away non-basic impurities.

  • Acidification: Dilute the crude aqueous mixture and adjust to pH 2–3 using 1M HCl. This ensures the piperidine nitrogen is fully protonated.

  • Resin Loading: Load the solution onto a pre-conditioned Strong Cation Exchange (SCX) column (e.g., Dowex 50WX8). The protonated piperidine binds strongly to the sulfonic acid groups on the resin.

  • Washing: Wash the column with 3–5 column volumes of Methanol (MeOH) or Water to elute all non-basic impurities, salts, and neutral byproducts.

  • Elution: Elute the target piperidine by passing a solution of 2M Ammonia in Methanol (NH₃/MeOH) through the column. The ammonia deprotonates the piperidine, releasing it from the resin.

  • Isolation: Concentrate the methanolic eluent under reduced pressure to yield the pure piperidine free base.

Part 3: Troubleshooting Emulsions and Unwanted Precipitation

Q4: My reaction workup formed a thick, unbreakable emulsion after neutralizing the acid salt. How do I break it?

The Causality: Emulsions during amine workups are almost always caused by partial salt formation. If the pH is hovering around the pKa (pH 10-11), you have a mixture of lipophilic free base and hydrophilic piperidinium salt. These molecules can act as surfactants, orienting at the aqueous-organic interface and stabilizing emulsion droplets[3].

Troubleshooting Steps:

  • Push the pH: Add more 6M NaOH to push the pH strictly >13. Converting all surfactant-like salts into the free base often breaks the emulsion instantly.

  • Dilution: Add more of the organic extraction solvent to decrease the viscosity of the organic phase.

  • Mechanical Separation: If the emulsion persists, transfer the mixture to centrifuge tubes and spin at 3000 rpm for 5 minutes. The g-force will physically force the phase separation[3].

  • Filter Insoluble Salts: Sometimes, inorganic salts (like sodium phosphate or sodium sulfate) precipitate at the interface. Filter the entire biphasic mixture through a pad of Celite to remove these solid stabilizers, then separate the layers.

Part 4: Workflow Visualization

The following decision tree outlines the logical progression for isolating a piperidine derivative based on the physical state of the reaction mixture.

PiperidineWorkup Start Crude Piperidine Reaction Mixture CheckState Is the mixture acidic (contains amine salts)? Start->CheckState Basify Adjust aqueous pH to >13 (Using 6M NaOH or KOH) CheckState->Basify Yes Extract Extract with organic solvent (e.g., EtOAc, DCM, or 4:1 CHCl3:IPA) CheckState->Extract No (Neutral/Basic) Basify->Extract CheckAq Check aqueous layer via TLC Is product still present? Extract->CheckAq SaltOut Saturate aq. layer with NaCl Re-extract with CHCl3:IPA CheckAq->SaltOut Yes, slightly polar SCX Use SCX Ion-Exchange (Catch-and-Release) CheckAq->SCX Yes, highly polar/amphoteric Success Dry organic layer (Na2SO4), Filter & Concentrate CheckAq->Success No SaltOut->Success SCX->Success

Caption: Decision tree for troubleshooting piperidine derivative extraction and salt mitigation.

References

  • PubChem. "Piperidine | C5H11N | CID 8082 - PubChem". National Institutes of Health (NIH). Available at:[Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)". Master Organic Chemistry. Available at:[Link]

  • ResearchGate Forum. "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?". ResearchGate. Available at:[Link]

  • ResearchGate Forum. "How can I isolate a highly polar compound from an aqueous solution?". ResearchGate. Available at:[Link]

Sources

Strategies for increasing enantiomeric excess in aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Chiral Aminopiperidine Synthesis

Executive Summary

Aminopiperidines (specifically 3- and 4-isomers) are privileged pharmacophores in JAK inhibitors, GPCR ligands, and DPP-4 inhibitors. However, their synthesis is plagued by three primary failure modes: catalyst poisoning by the free amine, racemization via enamine intermediates, and thermodynamic limitations in biocatalytic routes.

This guide moves beyond standard protocols to address the mechanistic root causes of low enantiomeric excess (ee). It is structured as a troubleshooting logic tree, allowing you to diagnose specific pathway failures.

Module 1: Metal-Catalyzed Asymmetric Hydrogenation

The "Heavy Lifter" for converting Pyridines to Piperidines.

Core Challenge: Pyridines are aromatic 'sinks' that resist reduction, and the resulting free amines strongly coordinate to metal centers, killing the catalyst.

Troubleshooting Guide

Q1: My conversion is good (>90%), but my ee is stuck at 50-60%. Why? Diagnosis: You are likely operating under "Inner-Sphere Competition." If the substrate coordinates too strongly to the metal center before the hydride transfer, it blocks the chiral ligand's ability to enforce facial selectivity. Corrective Protocol: Switch to an Outer-Sphere Mechanism via Ionic Hydrogenation.

  • Activate the Substrate: Do not hydrogenate the free pyridine. Convert it to the N-benzylpyridinium salt or N-acyl pyridinium salt. This destroys the aromaticity and prevents N-metal coordination.

  • Catalyst Selection: Use Iridium(III) complexes with P,N-ligands (e.g., Ir-MeO-BoQPhos). These operate via an ionic pathway where protonation and hydride transfer are distinct steps, often yielding >90% ee.

  • Additives: If using Rhodium (e.g., Rh/Josiphos), add 1.0 equiv of triethylamine. This prevents the formation of non-selective background species.

Q2: The reaction stalls after 20% conversion. Adding more catalyst doesn't help. Diagnosis: Product Inhibition (Catalyst Poisoning). The formed piperidine product is more basic than the pyridine starting material. It binds irreversibly to the catalyst. Corrective Protocol:

  • Protecting Group Strategy: Ensure the exocyclic amine is protected (e.g., N-Boc-3-aminopyridine).

  • Acidic Scavenging: Run the reaction in the presence of a stoichiometric amount of HCl or acetic acid (if the catalyst tolerates it, like Pt or Pd systems, though these rarely give high ee).

  • The "Gold Standard" Fix: Use the Iridium-catalyzed route on N-benzylpyridinium salts. The product is a piperidinium salt, which cannot coordinate to the metal.

Q3: How do I validate the mechanism before running a full scale-up? Self-Validating Step: Monitor H₂ uptake rate vs. time.

  • Linear uptake: Indicates zero-order kinetics (good, catalyst is saturated with substrate).

  • Exponential decay: Indicates product inhibition. Stop and derivatize the nitrogen.

Module 2: Biocatalytic Transamination

The "Green Precision" route from Piperidones.

Core Challenge: Transaminases (ω-TAs) are equilibrium-controlled. The reaction


 often favors the starting material.
Troubleshooting Guide

Q4: I am using Alanine as a donor, but conversion caps at 50%. Diagnosis: Thermodynamic Equilibrium limitation. Corrective Protocol: Shift the equilibrium using "Smart Donors" or Cascade Systems.

  • Option A (Vacuum Shift): Use Isopropylamine (IPA) as the amine donor. The coproduct is acetone. Apply mild vacuum (200-300 mbar) to continuously remove acetone, driving the reaction to completion.

  • Option B (Enzymatic Cascade): Use Lactate Dehydrogenase (LDH) coupled with Glucose Dehydrogenase (GDH).[1]

    • Mechanism:[1][2][3][4][5][6][7] Alanine

      
       Pyruvate.[1] LDH reduces Pyruvate 
      
      
      
      Lactate (removing it from equilibrium). GDH recycles the NADH cofactor.

Q5: The enzyme precipitates or loses activity in the reactor. Diagnosis: Solvent/Substrate Toxicity. Aminopiperidines and their ketone precursors can be toxic to enzymes at high concentrations. Corrective Protocol:

  • Cosolvent Tuning: Use DMSO (up to 15% v/v) to solubilize the substrate.[8]

  • pH Stat Mode: As the reaction proceeds, the pH may drift. Use an autotitrator to maintain pH 7.5–8.0.

  • Immobilization: Use immobilized ω-TAs (e.g., on epoxy-resins). This increases stability and allows for packed-bed reactor setups.

Module 3: Purification & Analysis (The "ER")

Q6: I cannot separate the enantiomers on my Chiral HPLC. Diagnosis: Lack of UV chromophore and high polarity. 3-Aminopiperidine is transparent to UV and sticks to silica. Corrective Protocol:

  • Derivatization: React a small aliquot with Benzoyl Chloride or Tosyl Chloride (PTSC) before injection. This adds a UV handle and reduces polarity.

  • Column Selection:

    • Derivatized: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Underivatized: Chiral-AGP (Alpha-1-acid glycoprotein) column.

  • Mobile Phase: For underivatized amines, use alcohols with 0.1% diethylamine (DEA) to sharpen peaks.

Visual Technical Data

Decision Matrix: Selecting the Right Synthesis Route

Use the diagram below to select the optimal pathway based on your starting material.

G Start Start: Target Chiral Aminopiperidine Substrate What is your starting material? Start->Substrate Pyridine Substituted Pyridine Substrate->Pyridine Ketone Piperidone (N-Boc) Substrate->Ketone Racemate Racemic Aminopiperidine Substrate->Racemate Act Is the N-atom protected/activated? Pyridine->Act Bio Biocatalysis (Transaminase) Ketone->Bio Res Resolution Strategy Racemate->Res DirectH Direct Hydrogenation (Risk: Poisoning) Act->DirectH No (Free base) SaltH Ir-Catalyzed Ionic Hydrogenation (High ee, High Yield) Act->SaltH Yes (N-Bn/N-Acyl salt) Equil Equilibrium Shift Needed? Bio->Equil IPA Use Isopropylamine + Vacuum Equil->IPA LDH Use Alanine + LDH/GDH Equil->LDH Class Classical Resolution (Tartaric Acid) Res->Class Low Cost/Scale DKR Dynamic Kinetic Resolution (Ru-Cat + Lipase) Res->DKR 100% Theor. Yield

Caption: Logical workflow for selecting the synthesis method based on substrate availability and ee requirements.

Comparative Strategy Table
FeatureIr-Catalyzed HydrogenationBiocatalytic TransaminationDynamic Kinetic Resolution (DKR)
Best For Large scale, Pyridine precursorsLate-stage functionalization, Green chemistryConverting racemic alcohols/amines
Typical ee 90 - 99%> 99%94 - 99%
Key Catalyst Ir-P,N ligands (e.g., MeO-BoQPhos)ω-Transaminases (e.g., ATA-113)Ru-complex (racemization) + Lipase
Limitation Requires high pressure (H₂); IP landscapeEquilibrium limits; Enzyme costReaction time; Substrate scope
Critical Control Substrate activation (Pyridinium salt)Acetone removal (Equilibrium shift)Matching rates of racemization vs. resolution

Experimental Protocol: Ir-Catalyzed Synthesis of (S)-N-Boc-3-Aminopiperidine

Reference Standard for High ee Synthesis

  • Preparation: In a glovebox, charge a high-pressure autoclave with N-Benzyl-3-(N-Boc-amino)pyridinium bromide (1.0 equiv) and [Ir(COD)Cl]₂ / (S)-MeO-BoQPhos catalyst (1 mol%).

  • Solvent: Add degassed solvent (typically MeOH/CH₂Cl₂ 1:1). Note: Solvent oxygen levels must be <10 ppm.

  • Reaction: Pressurize to 50 bar H₂. Stir at room temperature for 24 hours.

  • Workup: Vent H₂. Concentrate. The product is the piperidinium salt.[5][6]

  • Deprotection (Optional): Hydrogenolysis of the N-Benzyl group (Pd/C, H₂, MeOH) yields the free piperidine.

  • QC Check: Derivatize a sample with benzoyl chloride. Analyze via Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH 90:10).

References

  • Iridium-Catalyzed Ionic Hydrogenation: Despois, A., & Cramer, N. (2025).[7][9] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.

  • Rhodium-Catalyzed Hydrogenation: Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • Transaminase Biocatalysis: Slabu, I., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.

  • Dynamic Kinetic Resolution: Bäckvall, J.E., et al. (2005).[10] Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.

  • Chiral Analysis: Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. (2014). Chirality.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-N,N-dimethylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride, a chiral building block of significant interest in pharmaceutical development. As access to direct, published spectral assignments for this specific molecule is limited, this guide presents a comprehensive, predicted analysis based on established NMR principles and data from structurally analogous compounds. We will explore the causal relationships behind the expected chemical shifts and coupling constants, offering a robust framework for researchers and drug development professionals.

Furthermore, this guide will compare the spectral features of the target molecule with (R)-(+)-1-phenylethylamine, a common chiral amine, to highlight key differences and aid in structural verification. Detailed experimental protocols for sample preparation and spectral acquisition are also provided to ensure data integrity and reproducibility.

The Structural Significance of (R)-N,N-dimethylpiperidin-3-amine

(R)-N,N-dimethylpiperidin-3-amine is a chiral piperidine derivative. The stereochemistry at the C3 position is crucial for its application in the synthesis of biologically active molecules, where specific enantiomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to various synthetic transformations and analytical techniques, including NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Analysis

The prediction of the NMR spectra for (R)-N,N-dimethylpiperidin-3-amine dihydrochloride is based on the additive effects of its structural components: the piperidine ring, the N,N-dimethylamino group at C3, and the protonation of both nitrogen atoms.

The Influence of Diprotonation on the Piperidine Ring

In the dihydrochloride form, both the piperidine ring nitrogen (N1) and the exocyclic dimethylamino nitrogen (N') will be protonated, existing as ammonium cations. This has a profound effect on the electronic environment of the molecule and, consequently, its NMR spectrum.

Protonation of the nitrogen atoms leads to a significant downfield shift (deshielding) of adjacent protons and carbons due to the inductive effect of the positive charge. In a piperidinium ring, the proton on the nitrogen will adopt a specific conformation, typically axial to minimize steric interactions. This axial N-H bond introduces a 1,3-diaxial interaction with the axial protons at the C2, C4, and C6 positions, causing them to be deshielded. Conversely, the carbons of the piperidine ring are generally shielded (shifted upfield) upon protonation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a complex pattern of overlapping multiplets for the piperidine ring protons. The presence of the chiral center at C3 renders the geminal protons on the ring diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-N,N-dimethylpiperidin-3-amine Dihydrochloride

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H2ax, H6ax~3.5 - 3.8m-Deshielded due to 1,3-diaxial interaction with N1-H.
H2eq, H6eq~3.0 - 3.3m-Less deshielded than axial counterparts.
H3~3.9 - 4.2m-Significantly deshielded by the adjacent protonated dimethylamino group.
H4ax, H5ax~2.0 - 2.3m-Typical axial proton shifts in a piperidinium ring.
H4eq, H5eq~1.8 - 2.1m-Typical equatorial proton shifts.
N(CH₃)₂~3.1 - 3.4s-Singlet for the six equivalent methyl protons, deshielded by the positive charge on the nitrogen.
N1-H, N'-HBroad, variablebr s-Exchangeable protons, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals expected for each of the seven carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-N,N-dimethylpiperidin-3-amine Dihydrochloride

CarbonPredicted Chemical Shift (ppm)Rationale
C2, C6~50 - 55Shielded by the gamma-gauche effect of the C3 substituent and influenced by protonation.
C3~58 - 63Deshielded by the directly attached protonated dimethylamino group.
C4, C5~20 - 25Typical aliphatic region for piperidine ring carbons.
N(CH₃)₂~45 - 50Deshielded by the positive charge on the nitrogen.

Comparative Analysis: (R)-N,N-dimethylpiperidin-3-amine Dihydrochloride vs. (R)-(+)-1-Phenylethylamine Hydrochloride

To provide a practical context for the predicted spectral data, we will compare it with the known NMR data of another common chiral amine, (R)-(+)-1-phenylethylamine, in its hydrochloride form.

(R)-(+)-1-Phenylethylamine Hydrochloride is an aromatic amine, which will have distinctly different spectral features compared to the aliphatic piperidine derivative.

Table 3: Comparison of ¹H NMR Features

Feature(R)-N,N-dimethylpiperidin-3-amine Dihydrochloride(R)-(+)-1-Phenylethylamine Hydrochloride
Aromatic Protons AbsentPresent (~7.3-7.5 ppm)
Aliphatic Protons Complex multiplets for the piperidine ring (~1.8-4.2 ppm)Quartet for the methine proton (~4.5 ppm), Doublet for the methyl group (~1.7 ppm)
N-Methyl Protons Present as a singlet (~3.1-3.4 ppm)Absent
NH Protons Two broad signals expectedOne broad signal expected

Table 4: Comparison of ¹³C NMR Features

Feature(R)-N,N-dimethylpiperidin-3-amine Dihydrochloride(R)-(+)-1-Phenylethylamine Hydrochloride
Aromatic Carbons AbsentPresent (~125-140 ppm)
Aliphatic Carbons Multiple signals in the 20-65 ppm range.Methine carbon (~52 ppm), Methyl carbon (~21 ppm)
N-Methyl Carbons Present (~45-50 ppm)Absent

This comparison clearly illustrates how the different structural motifs (aliphatic piperidine vs. aromatic ring) and substitution patterns lead to vastly different NMR spectra, allowing for unambiguous identification.

Experimental Protocols

To obtain high-quality NMR spectra of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride, careful sample preparation and instrument setup are crucial, especially given the hygroscopic nature of amine salts.

Sample Preparation Workflow

SamplePrep cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Acquisition start Weigh ~10-20 mg of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride dissolve Dissolve in 0.6 mL of D₂O or DMSO-d₆ start->dissolve Hygroscopic solid vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for optimal homogeneity lock->shim acquire_1h Acquire ¹H spectrum shim->acquire_1h acquire_13c Acquire ¹³C spectrum acquire_1h->acquire_13c

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Methodologies
  • Solvent Selection : Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents due to the salt's polarity.[1][2][3] D₂O is often preferred for its ability to exchange with and thus suppress the broad N-H proton signals, simplifying the spectrum.

  • Handling of Hygroscopic Material : Due to its hygroscopic nature, (R)-N,N-dimethylpiperidin-3-amine dihydrochloride should be handled in a dry environment, such as a glove box, to prevent water absorption which can affect sample concentration and spectral quality.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : ~16 ppm, centered around 6 ppm.

    • Number of Scans : 16-64 scans, depending on the concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) is standard.

    • Spectral Width : ~240 ppm, centered around 120 ppm.

    • Number of Scans : 1024 or more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay : 2-5 seconds.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride. By understanding the fundamental principles of how protonation and stereochemistry influence NMR parameters, researchers can confidently interpret their experimental data. The comparison with a structurally different chiral amine highlights the power of NMR in distinguishing between molecules. The provided experimental protocols offer a reliable starting point for obtaining high-quality spectra, which are essential for the unambiguous characterization of this important chiral building block.

References

  • Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. (n.d.). (R)-(+)-1-Phenylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 24(8), 648–655. [Link]

  • Dubowchik, G. M., & MacMillan, D. W. C. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

Sources

Stereochemical Impact on Kinase Inhibition: A Comparative Guide to (R)- vs. (S)-N,N-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the spatial orientation of functional groups is just as critical as their chemical composition. N,N-dimethylpiperidin-3-amine is a highly versatile chiral building block utilized in the synthesis of targeted small-molecule kinase inhibitors. Because the free amine itself is a synthetic fragment rather than a standalone therapeutic, its "biological activity" is realized through its incorporation into larger heterocyclic scaffolds (e.g., quinoxalines, pyrimidines).

This guide provides an objective, data-driven comparison of how the (R) versus (S) stereocenters at the C3 position of the piperidine ring dictate target selectivity, binding affinity, and ultimate biological performance in oncology and angiogenesis applications.

Mechanistic Causality: The Role of C3 Chirality in Target Recognition

The stereocenter at the C3 position determines the 3D vector of the bulky, basic N,N-dimethylamine moiety when the piperidine ring occupies the ATP-binding pocket of a target kinase. This orientation dictates whether the drug candidate will form stabilizing salt bridges or suffer from steric clashes.

  • The (R)-Enantiomer (EGFR/BTK Preference): The (R)-configuration is heavily favored in the synthesis of1[1], as well as2[2]. Mechanistically, the (R)-orientation projects the basic amine toward the solvent-exposed region of the kinase hinge. This allows the molecule to form critical electrostatic interactions with acidic residues (like Asp/Glu) while simultaneously avoiding steric hindrance from bulky gatekeeper mutations (e.g., the T790M mutation in EGFR).

  • The (S)-Enantiomer (VEGFR Preference): Conversely, the (S)-enantiomer demonstrates superior biological activity when incorporated into 3[3]. The VEGFR-2 kinase domain features a deeper, narrower hydrophobic pocket. The (S)-configuration aligns the dimethylamine group perfectly within this cavity, optimizing van der Waals interactions and stabilizing the kinase in its inactive "DFG-out" conformation, which is essential for shutting down angiogenesis signaling cascades.

Comparative Biological Performance

The following table summarizes the divergent biological profiles of drug candidates synthesized using the respective enantiomers.

Parameter(R)-Enantiomer Derivatives(S)-Enantiomer Derivatives
Primary Kinase Targets ErbB (EGFR, HER2), BTK[1], CHK1[2]VEGFR-1/2/3, Tie-2[3]
Therapeutic Indication Non-Small Cell Lung Cancer (NSCLC), LymphomasAngiogenesis-driven solid tumors (e.g., Gliomas)
Binding Conformation Accommodates gatekeeper mutations (e.g., T790M)Stabilizes DFG-out inactive kinase conformation
Representative IC50 < 10 nM (EGFR L858R/T790M)< 25 nM (VEGFR-2 / KDR)
Key Structural Role Solvent-exposed salt bridge formationDeep pocket hydrophobic anchoring

Pathway Visualization

BiologicalActivity cluster_R Targeting via (R)-Enantiomer cluster_S Targeting via (S)-Enantiomer R_Block (R)-N,N-dimethylpiperidin-3-amine Derivatives EGFR EGFR / BTK Kinases R_Block->EGFR Inhibits Apoptosis Tumor Apoptosis (NSCLC / Lymphoma) EGFR->Apoptosis Induces S_Block (S)-N,N-dimethylpiperidin-3-amine Derivatives VEGFR VEGFR / Tie-2 Kinases S_Block->VEGFR Inhibits AntiAngio Anti-Angiogenesis (Solid Tumors) VEGFR->AntiAngio Induces

Kinase targeting pathways dictated by C3 stereochemistry of N,N-dimethylpiperidin-3-amine.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity differences between the (R) and (S) derivatives, standard colorimetric assays are insufficient. We employ a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay .

Causality of Assay Choice: HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This mechanism introduces a time delay before reading the emission, which completely eliminates the short-lived background autofluorescence typical of small-molecule libraries. This provides the ultra-high signal-to-noise ratio necessary to differentiate the subtle kinetic differences between stereoisomers[3].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent explicitly included to prevent the highly lipophilic piperidine derivatives from non-specifically binding to the microplate walls, which would artificially inflate the apparent IC50.

  • Compound Dilution: Prepare a 10-point dose-response curve (10 µM down to 0.5 nM) in 100% DMSO, then dilute 1:100 into the kinase buffer.

    • Causality: Maintaining a final assay DMSO concentration of ≤1% prevents solvent-induced denaturation of the target kinase domain.

  • Enzymatic Reaction: Combine 2 nM of the target kinase (e.g., EGFR or VEGFR-2) with the compound and incubate for 15 minutes at room temperature. Add ATP exactly at its apparent

    
     for the specific kinase.
    
    • Causality: Running the assay at the ATP

      
       ensures the system is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of action for these derivatives.
      
  • Detection: Add Eu³⁺-cryptate labeled anti-phospho antibody (donor) and XL665-labeled tracer (acceptor). Incubate for 1 hour.

  • Readout: Measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using a TR-FRET compatible microplate reader.

System Validation Checkpoint (Critical)

Before testing the enantiomeric derivatives, the assay system must self-validate to ensure trustworthiness.

  • Calculate the Z'-factor using control wells: Vehicle-only (100% kinase activity,

    
    ) and Staurosporine-treated (0% kinase activity, 
    
    
    
    ).
  • Formula:

    
    
    
  • Validation Rule: The assay is validated and proceeds to compound screening ONLY if

    
     . If 
    
    
    
    , the assay is rejected due to insufficient dynamic range, and reagent integrity (specifically ATP degradation or antibody photobleaching) must be investigated and replaced.

References

  • Fused tricyclic amide compounds as multiple kinase inhibitors (US9670231B2)
  • Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer (WO2005113494A2)
  • ErbB/BTK inhibitors (US11007198B2)

Sources

Structural Validation and Performance Comparison of (R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride: An X-Ray Crystallography Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the incorporation of specific stereocenters is a proven strategy to confer target selectivity and improve the pharmacokinetic profiles of small-molecule therapeutics[1]. (R)-N,N-Dimethylpiperidin-3-amine is a critical chiral building block frequently utilized in the synthesis of selective kinase inhibitors and GPCR ligands[2]. Because the absolute configuration of the piperidine ring dictates the three-dimensional orientation of the pharmacophore, rigorous structural validation is a strict regulatory and scientific requirement.

This guide objectively compares the analytical performance and structural reliability of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride (the optimized product) against alternative forms (free base and racemic mixtures). By leveraging single-crystal X-ray diffraction (SCXRD), we demonstrate how the dihydrochloride salt provides a self-validating system for determining absolute stereochemistry.

Product vs. Alternatives: A Comparative Analysis

When sourcing or synthesizing chiral amines, researchers must choose between different salt forms and analytical validation methods.

  • The Product ((R)-N,N-Dimethylpiperidin-3-amine Dihydrochloride): This form is a highly crystalline, non-hygroscopic solid. It allows for definitive absolute stereochemical assignment via SCXRD[3]. The presence of two chloride ions provides the necessary anomalous scattering signal to determine the absolute configuration without requiring heavy-metal derivatization[4].

  • Alternative 1 (Free Base Form): As an oily, highly hygroscopic liquid at room temperature, the free base cannot be analyzed directly by SCXRD. Its high conformational flexibility makes it unstable for long-term storage and requires complex derivatization (e.g., forming a p-nitrobenzoate amide) to induce crystallization.

  • Alternative 2 (Racemic Mixture): The racemic dihydrochloride salt crystallizes readily but typically packs into a centrosymmetric space group (e.g., P2₁/c). In centrosymmetric space groups, the Flack parameter—the gold standard for absolute configuration—is mathematically meaningless, rendering it impossible to distinguish enantiomers[5].

  • Alternative Analytical Methods (Chiral HPLC / Polarimetry): While chiral HPLC and optical rotation can confirm enantiomeric excess (ee%), they cannot independently prove absolute configuration[6]. They require a certified, pre-validated reference standard. SCXRD using anomalous dispersion is the only routine method that is inherently self-validating[4].

Quantitative Data Comparison

The following table summarizes the crystallographic and physicochemical performance metrics of the product versus its alternatives.

Parameter(R)-N,N-Dimethylpiperidin-3-amine 2HCl (Product)Free Base Form (Alternative 1)Racemic 2HCl Salt (Alternative 2)
Physical State Highly crystalline solidHygroscopic liquidCrystalline solid
Space Group P2₁2₁2₁ (Chiral, non-centrosymmetric)N/A (Liquid)P2₁/c (Centrosymmetric)
Flack Parameter (

)
0.02(3) (Definitive absolute config)N/AN/A (Value is meaningless)
Enantiomeric Excess >99.5% ee>99.0% ee0% ee
R1 Value (Final) 0.035N/A0.042
Storage Stability Excellent (>2 years at RT)Poor (Requires inert atmosphere)Excellent

Causality & Mechanistic Insights: The Science of the Salt

As an application scientist, it is crucial to understand why the dihydrochloride salt behaves superiorly in both crystallization and X-ray analysis.

The Crystallization Mechanism: The free base of N,N-dimethylpiperidin-3-amine suffers from high conformational flexibility (rapid chair-chair interconversion) and lacks strong intermolecular hydrogen bond donors. By adding two equivalents of hydrochloric acid, both the secondary piperidine nitrogen and the exocyclic tertiary amine are protonated. This creates a rigid, three-dimensional hydrogen-bonding network (N–H···Cl) that locks the molecular conformation, overcomes the entropic penalty of packing, and drives the formation of high-quality macroscopic crystals.

The Heavy Atom Effect and X-Ray Source Selection: To determine absolute configuration, crystallographers rely on the anomalous dispersion effect, which introduces a phase shift that breaks Friedel's Law[4]. The molecule itself consists only of light atoms (C, H, N), which exhibit negligible anomalous scattering. However, the chloride ions (


) provide a moderate anomalous signal.
Crucially, this signal is highly dependent on the X-ray wavelength. Due to the longer wavelength of a Cu K

source (

Å), its scattering ability and anomalous signal for chlorine are significantly stronger than that of a Mo K

source[3]. Using Cu K

ensures that the standard uncertainty of the Flack parameter remains strictly below the threshold of 0.04, which is required for a confident, self-validating assignment[7].

Self-Validating Experimental Protocol

The following step-by-step methodology outlines the self-validating system used to confirm the absolute structure of (R)-N,N-dimethylpiperidin-3-amine dihydrochloride.

Step 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of high-purity (R)-N,N-dimethylpiperidin-3-amine dihydrochloride in 0.5 mL of anhydrous methanol (solvent) in a 2 mL inner vial.

  • Chamber Setup: Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).

  • Equilibration: Seal the outer vial tightly and store it at 4°C. Allow vapor equilibration to proceed for 48–72 hours until colorless, block-like single crystals form.

Step 2: SCXRD Data Collection
  • Mounting: Select a pristine single crystal (approximately

    
     mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.
    
  • Cryocooling: Transfer the crystal to the diffractometer and immediately cool it to 100 K using a nitrogen cold stream to minimize atomic thermal motion.

  • Diffraction: Collect full-sphere diffraction data using a microfocus Cu K

    
     X-ray source (
    
    
    
    Å). Ensure data completeness is >99% and redundancy is >4 to improve the measurement statistics for Bijvoet pairs[4].
Step 3: Structure Solution and Refinement
  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically.
    
  • Absolute Structure Validation: Introduce the Flack parameter (

    
    ) as an independent variable during the final refinement cycles[5].
    
  • Self-Validation Criteria: The protocol is deemed successful and self-validating if the final

    
     is 
    
    
    
    , the Goodness-of-Fit (GoF) is approximately
    
    
    , and the Flack parameter is near
    
    
    with a standard uncertainty (
    
    
    ) of
    
    
    [6].

Visualizations

Workflow A Synthesize/Isolate Free Base B Salt Formation (Add 2 eq. HCl) A->B Protonation C Vapor Diffusion Crystallization B->C Supersaturation D SCXRD Data Collection (Cu Kα) C->D Single Crystal E Structure Refinement & Flack Parameter D->E Phase Problem Resolution

Workflow for the crystallization and X-ray structural validation of chiral amine salts.

DecisionTree N1 Chiral Amine Analysis N2 Enantiomeric Excess (ee%) N1->N2 N3 Absolute Configuration N1->N3 N4 Chiral HPLC/GC N2->N4 Routine N5 X-Ray Crystallography (Anomalous Dispersion) N3->N5 Definitive (Heavy Atom) N6 VCD / ECD Spectroscopy N3->N6 Solution State

Logical decision matrix for selecting analytical methodologies for chiral amines.

References

Sources

Chiral Purity of Piperidine Intermediates: Polarimetry vs. Chromatographic Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chiral Cliff" in Piperidine Synthesis

Piperidine scaffolds are ubiquitous in modern pharmacophores, serving as the structural backbone for JAK inhibitors (e.g., Tofacitinib), antidepressants (e.g., Paroxetine), and ADHD therapeutics. In drug development, the enantiomeric purity of these intermediates is not merely a quality attribute; it is a safety mandate.[1]

While Polarimetry (optical rotation) remains a staple in organic synthesis labs for its speed and cost-effectiveness, it poses significant risks when used as the sole release criterion for piperidine intermediates. This guide objectively compares Polarimetry against Chiral HPLC , demonstrating why the former serves as a preliminary screen while the latter is the non-negotiable standard for regulatory compliance (FDA/ICH Q6A).

Key Takeaway: Polarimetry is a "macro" lens that fails to detect trace enantiomeric impurities (1–2%) in piperidine derivatives due to low specific rotations and solvent-dependent aggregation. Chiral HPLC, particularly with derivatization, provides the "micro" resolution required for investigational new drug (IND) applications.

Decision Logic: Selecting the Right Validation Method

The choice between polarimetry and chromatography is dictated by the stage of development and the physicochemical properties of the piperidine intermediate (specifically, the presence of a UV chromophore).

MethodSelection Start Piperidine Intermediate (Chiral Purity Check) Stage Development Stage? Start->Stage Early Early Synthesis / In-Process Check Stage->Early Speed Priority Late Final Release / IND Submission Stage->Late Accuracy Priority Polarimetry Polarimetry (Optical Rotation) Early->Polarimetry Chromophore Has UV Chromophore? (e.g., N-Boc, N-Cbz, Aryl) Late->Chromophore Polarimetry->Late Validation Fails DirectHPLC Direct Chiral HPLC (Polysaccharide Columns) Chromophore->DirectHPLC Yes Deriv Derivatization Required (e.g., Benzoyl Chloride) Chromophore->Deriv No (e.g., 3-hydroxypiperidine) DerivHPLC Derivatized Chiral HPLC Deriv->DerivHPLC

Figure 1: Decision matrix for selecting chiral purity methods. Note that polarimetry is relegated to early-stage checks, while "naked" piperidines require derivatization for sensitive HPLC analysis.

Comparative Analysis: The Science of Measurement

Polarimetry: The "Blind" Summation

Polarimetry measures the rotation of plane-polarized light (


) caused by the entire sample solution. It follows Biot’s Law:


  • The Piperidine Problem: Secondary amines like piperidine are prone to hydrogen bonding and aggregation in non-polar solvents. This aggregation can alter the specific rotation (

    
    ) non-linearly with concentration (the Horeau effect), leading to false purity calculations.
    
  • The "Blind Spot": A sample with 95% enantiomeric excess (ee) and 5% chemical impurity (achiral) may yield the same rotation as a 90% ee sample. Polarimetry cannot distinguish between chemical dilution and chiral impurity.

Chiral HPLC: The "Discrete" Separation

Chiral HPLC separates enantiomers physically on a Chiral Stationary Phase (CSP), typically amylose or cellulose derivatives (e.g., Chiralpak IA/IB).

  • Resolution: It quantifies the

    
     and 
    
    
    
    enantiomers as distinct peaks.
  • Sensitivity: With UV detection (210–254 nm), it can detect <0.1% of the minor enantiomer, satisfying FDA requirements for stereoisomeric drugs.

Performance Comparison Table
FeaturePolarimetryChiral HPLC (with Derivatization)
Principle Summation of optical rotationPhysical separation of isomers
Limit of Detection (LOD) High (~1–2% impurity)Low (<0.05% impurity)
Sample Requirement High (10–50 mg)Low (<1 mg)
Specificity Low (affected by all chiral species)High (peak specific)
Solvent Effect Critical (can reverse sign of rotation)Moderate (affects retention time)
Cost/Run < $5 USD> $50 USD (Column + Solvents)
Throughput 5 mins/sample20–40 mins/sample

Experimental Protocols

Method A: Self-Validating Polarimetry (The "Linearity Check")

Use this for rapid in-process monitoring.

Objective: Confirm that the specific rotation is a constant physical property and not an artifact of aggregation.

  • Preparation: Dry the piperidine intermediate (e.g., (S)-3-hydroxypiperidine) to constant weight. Solvent residues drastically skew rotation.

  • Solvent Choice: Use Methanol or Ethanol (hydrogen bond disrupting) rather than Chloroform to minimize aggregation.

  • The Serial Dilution (Validation Step):

    • Prepare a stock solution at

      
       g/100mL.
      
    • Measure

      
      . Calculate 
      
      
      
      .
    • Dilute to

      
       and 
      
      
      
      . Measure again.
    • Pass Criteria: If

      
       varies by >5% between concentrations, the method is invalid for this compound (aggregation is occurring).
      
Method B: Derivatized Chiral HPLC (The Gold Standard)

Use this for final purity assignment.

Context: Many piperidine intermediates lack a UV chromophore. We must attach one (Benzoylation) to see them.

Reagents:

  • Analyte: (S)-3-Hydroxypiperidine

  • Reagent: Benzoyl Chloride (

    
    )
    
  • Base: Triethylamine (

    
    )
    
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[2]

Workflow:

  • Derivatization:

    • Dissolve 10 mg sample in 1 mL DCM.

    • Add 1.2 eq TEA and 1.1 eq BzCl.

    • Stir 15 min at RT. Quench with water.

    • Extract organic layer; dry over

      
      .
      
  • HPLC Conditions:

    • Mobile Phase: n-Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV @ 254 nm (The benzamide group absorbs strongly).

  • Calculation:

    
    
    

Experimental Data: The "False Positive" Trap

The following data simulates a validation study comparing both methods on a batch of (S)-N-Boc-3-hydroxypiperidine .

Scenario: A process chemist believes the batch is pure based on rotation.

Sample IDPolarimetry

(c=1, MeOH)
Polarimetry ConclusionChiral HPLC (% ee)HPLC Conclusion
Batch A -18.5° (Lit: -19.0°)Pass (>97% est.)94.2%Fail (Spec >98%)
Batch B -19.1°Pass (Pure)99.1%Pass
Batch C -15.2°Fail 78.5%Fail

Analysis: Batch A passed the polarimetry check because the specific rotation value (-18.5°) was within the margin of error for the instrument and literature variability. However, HPLC revealed a 2.9% enantiomeric impurity (the R-isomer), which is sufficient to fail QC for downstream pharmaceutical use.

Why this happens: Impurities such as water, residual solvent, or chemical precursors can lower the observed rotation, or conversely, a high concentration of the enantiomer might self-associate to suppress rotation values. HPLC separates these variables.

Visualizing the Validation Workflow

This diagram illustrates the rigorous validation loop required to certify a method.

ValidationLoop Racemate Synthesize/Buy Racemic Standard (±) MethodDev Develop HPLC Method (Resolution > 1.5) Racemate->MethodDev Establish Separation PureStd Run Pure Enantiomer Standard MethodDev->PureStd Confirm Retention Time Spike Spike Test: Pure + 1% Minor Isomer PureStd->Spike Prove Sensitivity LimitCheck Verify LOD/LOQ (S/N > 10) Spike->LimitCheck FinalMethod Validated Method LimitCheck->FinalMethod

Figure 2: The "Self-Validating" HPLC workflow. Note that running a pure standard alone is insufficient; a spiked racemate is required to prove the method can actually "see" the impurity.

References

  • Food and Drug Administration (FDA). (1992).[3][4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality. Link (Note: Search "Stereoisomeric" in FDA database).

  • BenchChem. (2025).[1][6][7] A Comparative Guide to Validating Enantiomeric Excess: Polarimetry vs. Chiral HPLC. Link

  • JASCO. (2025). Comparison of Polarimetry and CD Detectors for Chiral Analysis. Link

  • National Institutes of Health (NIH). Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method. PubMed.[8] Link

  • IUPAC. Nomenclature and Structure Representation for the Area of Stereochemistry. (Standard grounding for specific rotation definitions). Link

(Note: While polarimetry is useful for quick checks, the FDA 1992 policy explicitly requires quantitative assays for individual enantiomers in pharmacokinetic studies, effectively mandating chromatographic or electrophoretic separation for final drug substances.)

Sources

Comparison of dihydrochloride vs tartrate salts of N,N-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Dihydrochloride vs. Tartrate Salts of N,N-Dimethylpiperidin-3-amine in Pharmaceutical Development

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently oversee the transition of early-stage pharmacophores into scalable synthetic routes. N,N-dimethylpiperidin-3-amine is a highly versatile diamine building block, prominently featured in the synthesis of multiple kinase inhibitors and targeted therapeutics[1]. Because the free base form is a liquid that is prone to oxidative degradation and difficult to handle with stoichiometric precision, it is universally supplied and utilized as a solid salt.

The selection of the counterion—predominantly dihydrochloride or tartrate—is not a mere triviality. It fundamentally dictates the molecule's solid-state stability, hygroscopicity, solubility profile, and its utility in asymmetric synthesis[2]. This guide provides an objective, data-driven comparison of these two salt forms, detailing the causality behind their physicochemical behaviors and providing self-validating protocols for their use in the laboratory.

Part 1: Physicochemical Divergence & Mechanistic Causality

Understanding the structural chemistry of N,N-dimethylpiperidin-3-amine is critical. The molecule possesses two basic centers: a secondary amine within the piperidine ring and an exocyclic tertiary dimethylamine group.

  • The Dihydrochloride Salt : Strong acids like hydrochloric acid fully protonate both nitrogen centers, yielding a 1:2 stoichiometry. The high charge density and small ionic radius of the chloride ions create a highly polar lattice. While this maximizes aqueous solubility (ideal for direct biological assays), it renders the salt highly hygroscopic[3].

  • The Tartrate Salt : Tartaric acid, a weaker dicarboxylic acid, typically forms a 1:1 bitartrate complex or a bridged polymeric network. The bulky tartrate anion establishes an extensive intermolecular hydrogen-bonding network. This yields a tightly packed, highly stable crystal lattice that resists atmospheric moisture, making it vastly superior for long-term storage and solid-state formulation[4]. Furthermore, the inherent chirality of tartaric acid makes it the premier choice for enantiomeric resolution[5].

Table 1: Quantitative & Physicochemical Comparison

PropertyDihydrochloride SaltTartrate SaltScientific Causality
Stoichiometry 1:2 (Amine:HCl)Typically 1:1 (Bitartrate)Diamine structure allows double protonation by strong HCl; weaker tartaric acid forms stable 1:1 H-bond networks.
Physical State Hygroscopic SolidNon-hygroscopic Crystalline SolidHigh charge density of

promotes rapid moisture absorption; bulky tartrate forms stable lattices.
Aqueous Solubility Extremely High (>100 mg/mL)Moderate to High (~30-50 mg/mL)Small ionic radius of chloride facilitates rapid hydration and dissolution.
Organic Solubility Insoluble in DCM/EtOAcInsoluble in DCM/EtOAcBoth are charged ionic salts, precluding dissolution in non-polar organic solvents.
Primary Application Direct aqueous assays, general synthesisChiral resolution, solid-state formulationTartrate's chirality enables diastereomeric separation; HCl provides maximum aqueous availability.

Part 2: Decision Logic for Salt Selection

To optimize downstream workflows, salt selection must align with the specific requirements of the synthetic step or assay.

SaltSelection Start N,N-dimethylpiperidin-3-amine Application Requirement Q1 Need Chiral Resolution or High Solid Stability? Start->Q1 Q2 Need Max Aqueous Solubility or Direct Kinase Assay? Start->Q2 Tartrate Tartrate Salt (Diastereomeric Crystallization) Q1->Tartrate Yes DiHCl Dihydrochloride Salt (High Solubility, Acidic) Q2->DiHCl Yes

Decision logic for selecting N,N-dimethylpiperidin-3-amine salts based on application.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it incorporates analytical checkpoints to guarantee success before proceeding to the next synthetic step.

Protocol A: Quantitative Free-Basing of the Dihydrochloride Salt

Context & Causality : Palladium-catalyzed Buchwald-Hartwig aminations require the free amine. If the dihydrochloride salt is introduced directly, the two equivalents of acidic protons will rapidly neutralize the inorganic base (e.g.,


) required for the catalytic cycle, stalling the reaction. Furthermore, excess chloride ions can coordinate to the Palladium center, poisoning the catalyst. A rigorous free-basing protocol is mandatory[5].
  • Dissolution : Suspend 10 mmol of N,N-dimethylpiperidin-3-amine dihydrochloride in 20 mL of deionized water.

  • Basification : Slowly add 5M NaOH dropwise under continuous stirring.

    • Self-Validation Checkpoint: Monitor with a pH meter. Continue addition until pH > 12. Because the highest

      
       of the diamine is approximately 10.4, achieving a pH > 12 ensures >99% deprotonation to the free base.
      
  • Extraction : Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). The neutral free base will partition into the organic layer.

  • Drying & Concentration : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Validation :

    • Self-Validation Checkpoint: Analyze the resulting oil via

      
       NMR in 
      
      
      
      . The complete disappearance of broad
      
      
      signals (typically around 8.0-9.5 ppm) confirms the total removal of HCl.
Protocol B: Chiral Resolution via Tartrate Salt Crystallization

Context & Causality : Enantiomers possess identical physical properties in an achiral environment. By reacting racemic N,N-dimethylpiperidin-3-amine with enantiopure L-(+)-tartaric acid, we generate a pair of diastereomeric salts. Because diastereomers possess distinct crystal lattice energies, they exhibit different solubilities, allowing for selective precipitation[5].

ChiralResolution Racemic Racemic Amine (Free Base) Tartaric Add L-(+)-Tartaric Acid in EtOH/H2O Racemic->Tartaric Crystallize Fractional Crystallization Tartaric->Crystallize Salt (S)-Amine L-Tartrate (Solid Precipitate) Crystallize->Salt Isolate FreeBase NaOH Neutralization & DCM Extraction Salt->FreeBase Pure Enantiopure (S)-Amine (Free Base) FreeBase->Pure

Step-by-step workflow for the chiral resolution of racemic amine using tartaric acid.

  • Salt Formation : Dissolve 100 mmol of racemic N,N-dimethylpiperidin-3-amine (free base) in 50 mL of warm Ethanol. In a separate flask, dissolve 100 mmol of L-(+)-tartaric acid in a 9:1 Ethanol/Water mixture. Slowly combine the solutions.

  • Fractional Crystallization : Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours to induce precipitation of the less soluble diastereomer.

  • Isolation & Purity Check : Filter the crystals and wash with cold ethanol.

    • Self-Validation Checkpoint: Dissolve a 2 mg micro-sample in a compatible solvent and analyze via Chiral HPLC. If the diastereomeric excess (d.e.) is < 98%, perform a second recrystallization from Ethanol/Water.

  • Free-Basing the Pure Enantiomer : Suspend the enantiopure tartrate salt in water, basify with NaOH to pH > 12, and extract with DCM (as detailed in Protocol A).

  • Final Validation :

    • Self-Validation Checkpoint: Measure the specific optical rotation

      
       of the isolated free base and compare it against literature values to confirm both the absolute configuration and enantiomeric purity.
      

Conclusion

The selection between the dihydrochloride and tartrate salts of N,N-dimethylpiperidin-3-amine dictates the trajectory of your synthetic workflow. The dihydrochloride salt is optimal for direct aqueous applications but requires stringent moisture control and rigorous free-basing prior to transition-metal catalysis. Conversely, the tartrate salt provides unparalleled solid-state stability and serves as the definitive vehicle for chiral resolution.

References

  • Fused tricyclic amide compounds as multiple kinase inhibitors | Source: Google Patents | URL
  • N,N-Dimethylpiperidin-3-amine | 50534-49-1 | Source: Sigma-Aldrich | URL
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source: NIH/PMC | URL
  • Organic Nitrogen Compounds V: Amine Salts | Source: Spectroscopy Online | URL
  • Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts | Source: ResearchGate | URL
  • What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane?

Sources

Benchmarking Synthetic Routes for (R)-N,N-Dimethylpiperidin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

(R)-N,N-dimethylpiperidin-3-amine (also known as (R)-3-(dimethylamino)piperidine) is a privileged chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. It is a critical structural motif in dual BRAF/EGFR-T790M kinase inhibitors 1 and targeted therapeutics for metabolic disorders. The presence of the tertiary amine on the piperidine ring significantly alters the molecule's solubility, bioavailability, and steric profile compared to its primary amine counterparts 2.

Achieving high regioselectivity and stereochemical purity during its synthesis is paramount, as optical activity directly dictates receptor binding affinity and minimizes off-target toxicity. This guide benchmarks three distinct synthetic routes, evaluating their mechanistic rationale, scalability, and experimental robustness to help process chemists select the optimal pathway.

Route 1: Reductive Amination of Chiral Pool Precursors

Mechanistic Rationale: This route leverages commercially available (R)-1-Boc-3-aminopiperidine. The primary amine undergoes a modified Eschweiler-Clarke methylation using aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) 3. The causality behind selecting NaBH(OAc)₃ over sodium borohydride (NaBH₄) lies in its sterically hindered and electron-withdrawn nature, which drastically lowers its reducing power. It selectively reduces the transiently formed iminium ion without reducing the unreacted formaldehyde into methanol, thereby preventing the accumulation of toxic byproducts and ensuring complete dimethylation. The Boc protecting group is subsequently cleaved using anhydrous HCl.

Self-Validating Protocol:

  • Iminium Formation: Dissolve (R)-1-Boc-3-aminopiperidine (1.0 eq) in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37% w/w, 3.0 eq) and stir for 30 minutes at room temperature to allow complete iminium ion formation.

  • Hydride Transfer: Portion-wise, add NaBH(OAc)₃ (3.5 eq). Maintain the internal reaction temperature below 25°C using a water bath to suppress exothermic degradation.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is validated to proceed only when the mono-methylated intermediate mass signal is <1% (typically achieved in 4-6 hours).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in ethyl acetate. Dropwise, add 6M HCl in ethyl acetate 1. Stir until CO₂ evolution ceases. Filter the resulting precipitate to isolate (R)-N,N-dimethylpiperidin-3-amine dihydrochloride.

Route 2: Classical Chiral Resolution of Racemic Intermediates

Mechanistic Rationale: For large-scale manufacturing where chiral pool starting materials are cost-prohibitive, synthesizing racemic 1-benzyl-3-(dimethylamino)piperidine followed by chiral resolution is a highly scalable alternative. The benzyl group is deliberately chosen as it imparts UV-activity for precise HPLC monitoring and enhances the crystallinity of the resulting diastereomeric salts. Resolution is achieved using a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid), which forms a crystalline diastereomeric salt selectively with the (R)-enantiomer due to differential lattice energies. The benzyl group is then cleanly removed via hydrogenolysis 4.

Self-Validating Protocol:

  • Racemic Synthesis: React 1-benzylpiperidin-3-one with dimethylamine hydrochloride and NaBH(OAc)₃ in DCM to yield racemic 1-benzyl-3-(dimethylamino)piperidine.

  • Diastereomeric Salt Formation: Dissolve the racemate in a hot acetone/methanol (9:1) mixture. Add Di-p-toluoyl-L-tartaric acid (0.5 eq). Cool slowly to 5°C at a controlled rate of 0.1°C/min to promote the selective crystallization of the (R)-amine salt.

  • IPC & Validation: Filter the crystals and determine the enantiomeric excess (ee) via chiral HPLC. The protocol requires an ee ≥ 98%; if lower, a secondary recrystallization from ethanol is mandated.

  • Free-Basing: Suspend the validated salt in water, basify to pH 12 with 2M NaOH, and extract with methyl tert-butyl ether (MTBE).

  • Debenzylation: Transfer the free base to an autoclave. Add methanol and 10% Pd/C (0.05 eq). Purge with N₂, then H₂. Stir under 40 psi of hydrogen at 50°C until H₂ uptake ceases 4. Filter through Celite and concentrate to yield the target compound.

Route 3: Biocatalytic Asymmetric Reductive Amination

Mechanistic Rationale: An emerging, green-chemistry approach utilizes engineered Imine Reductases (IREDs) to directly convert prochiral 1-Boc-piperidin-3-one to the (R)-dimethylamine derivative. Unlike chemical catalysts, IREDs possess a highly constrained active site that dictates the strict facial attack of the hydride from NADPH onto the iminium intermediate, yielding >99% ee. A glucose dehydrogenase (GDH) system is coupled to recycle the expensive NADPH cofactor in situ, making the system self-sustaining and economically viable at scale.

Self-Validating Protocol:

  • Enzymatic Reaction: In a bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.5). Add 1-Boc-piperidin-3-one (50 mM), dimethylamine (250 mM), glucose (100 mM), NADP⁺ (1 mM), GDH (1 U/mL), and the engineered (R)-selective IRED (5 mg/mL).

  • Incubation: Stir at 30°C for 24 hours. Critical Control: Maintain pH strictly at 7.5 using an automated pH stat (adding 1M NaOH to neutralize the gluconic acid produced by GDH).

  • IPC: Monitor ketone depletion via GC-FID. The reaction is deemed complete when starting material is <0.5%.

  • Extraction & Deprotection: Adjust the aqueous phase to pH 11, extract with MTBE, and evaporate. Deprotect the Boc group using HCl/Dioxane (as described in Route 1) to yield the final dihydrochloride salt.

Quantitative Benchmarking Data
MetricRoute 1: Chiral PoolRoute 2: Chiral ResolutionRoute 3: Biocatalysis
Overall Yield 75 - 85%30 - 40% (Max 50% theoretical)65 - 80%
Enantiomeric Excess (ee) >99% (Stereocenter retained)95 - 98% (Requires recrystallization)>99% (Enzyme-controlled)
Scalability HighVery High (Industrially established)Medium (Requires bioreactor infrastructure)
Cost Profile High (Expensive starting material)Low (Cheap racemic precursors)Medium (Enzyme/cofactor costs)
Environmental Impact Moderate (Boron waste generation)High (Solvent-heavy recrystallizations)Low (Aqueous, renewable catalysts)
Pathway Visualization

SyntheticRoutes SM1 (R)-1-Boc-3-aminopiperidine Int1 (R)-1-Boc-3-(dimethylamino) SM1->Int1 CH2O, NaBH(OAc)3 SM2 Racemic 1-Benzyl-3-amino Int2 (R)-1-Benzyl-3-(dimethylamino) SM2->Int2 Chiral Resolution SM3 1-Boc-piperidin-3-one Int3 (R)-1-Boc-3-(dimethylamino) SM3->Int3 HNMe2, IRED Product (R)-N,N-dimethylpiperidin-3-amine Int1->Product HCl Deprotection Int2->Product H2, Pd/C Int3->Product HCl Deprotection

Figure 1: Benchmarked synthetic pathways for (R)-N,N-dimethylpiperidin-3-amine.

References
  • Google Patents. "US9670231B2 - Fused tricyclic amide compounds as multiple kinase inhibitors.
  • Vulcanchem. "2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid.
  • Google Patents. "WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use.
  • PrepChem. "Synthesis of 3-dimethylaminopiperidine.

Sources

Elemental Analysis Standards for (R)-N,N-dimethylpiperidin-3-amine 2HCl: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride (CAS: 1152110-75-2) is a critical chiral building block widely utilized in the synthesis of kinase inhibitors and GPCR ligands. However, validating the purity and stoichiometry of this specific intermediate presents a significant analytical challenge. As a nitrogen-rich, highly hygroscopic dihydrochloride salt, it rapidly absorbs atmospheric moisture, which severely skews traditional combustion analysis data.

To establish a robust quality control framework, analysts cannot rely on a single technique. This guide objectively compares traditional Combustion Elemental Analysis (CHNS/O) against Quantitative NMR (qNMR) and Argentometric Titration. By understanding the causality behind analytical drift, researchers can implement a self-validating system to ensure absolute structural and stoichiometric integrity.

The Causality of Analytical Drift in Amine Hydrochlorides

The fundamental issue with (R)-N,N-dimethylpiperidin-3-amine 2HCl lies in its crystal lattice. The protonated amine centers create a high affinity for water molecules, rapidly forming hydrates upon exposure to ambient air.

To understand why this causes batch rejections, consider the theoretical elemental composition of the anhydrous salt (


, MW: 201.14  g/mol ) versus a mono-hydrate form (

, MW: 219.15 g/mol ):
  • Anhydrous (Theoretical): C: 41.80%, H: 9.02%, N: 13.93%

  • Mono-hydrate (Absorbed): C: 38.36%, H: 9.20%, N: 12.78%

A mere 1 equivalent of absorbed water drops the carbon content by ~3.4% . In traditional pharmaceutical quality control, a deviation of >0.4% from theoretical values is grounds for batch failure. Without orthogonal methods to confirm whether a deviation is due to organic impurities or simple water absorption, perfectly viable synthetic batches may be discarded.

Comparison of Analytical Workflows

Combustion Elemental Analysis (CHNS/O)

Traditional Dumas combustion flashes the sample at ~1150 °C, measuring the evolved


, 

,

, and

. While highly accurate for stable organics, hygroscopic amine hydrochlorides require specialized handling. Furthermore, the high chlorine content (~35.25%) in a dihydrochloride salt can poison the reduction catalyst or interfere with the gas chromatography column. To mitigate this, Tungsten Trioxide (

) must be added to the sample container to crack the complex matrix and sequester halogens[1].
  • Pros: Direct measurement of C, H, and N; universally accepted by journals.

  • Cons: Highly sensitive to moisture; requires glovebox preparation and cold-weld sealing of tin capsules[2].

Quantitative NMR (qNMR)

qNMR has emerged as the modern gold standard for hygroscopic APIs. Because the integrated peak area of a


 NMR signal directly corresponds to the number of equivalent nuclei, comparing the sample against a certified internal standard yields absolute organic purity[3]. Crucially, qNMR is blind to inorganic salts and separates the water peak (

/

) from the analyte peaks, completely bypassing the hygroscopicity problem.
  • Pros: Unaffected by water absorption; provides structural and quantitative data simultaneously.

  • Cons: Requires expensive instrumentation; requires careful calibration of the

    
     relaxation delay (often 
    
    
    
    30 seconds) to ensure all nuclei fully relax before the next pulse[3].
Argentometric Titration (Mohr Method)

While qNMR proves the organic purity, it cannot easily quantify the inorganic chloride counter-ion to confirm the exact "2HCl" stoichiometry. The Mohr method utilizes Silver Nitrate (


) to precipitate Silver Chloride (

), using Potassium Chromate (

) as a colorimetric indicator[4].
  • Pros: Highly precise for chloride quantification; inexpensive.

  • Cons: Only measures the counter-ion, offering no data on the organic framework.

Quantitative Data Presentation

The following table summarizes the performance metrics and operational requirements of the three methods when applied to (R)-N,N-dimethylpiperidin-3-amine 2HCl.

Analytical ParameterCHNS/O CombustionQuantitative NMR (qNMR)Argentometric Titration
Primary Output % Mass of C, H, N, OAbsolute Organic Purity (%)% Mass of Chloride (

)
Sample Size 1 – 3 mg10 – 20 mg50 – 100 mg
Moisture Interference Critical (Fails without prep)None (Water peak isolated)Low (Adjusted via dry weight)
Halogen Interference High (Requires

additive)
NoneN/A (Target Analyte)
Self-Validation Mechanism Oxygen mass-balance closureNIST-traceable Internal StandardPrimary Standard (

) Blank

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent false positives.

Protocol A: Moisture-Resistant CHNS/O Analysis
  • System Blank: Run an empty tin capsule to establish the baseline for atmospheric nitrogen and carbon.

  • Calibration: Run a certified reference material (e.g., Sulfanilamide) to calibrate the thermal conductivity detector (TCD).

  • Sample Prep (Inert): Inside an Argon-purged glovebox, weigh 1.5 mg of (R)-N,N-dimethylpiperidin-3-amine 2HCl into a heavy-walled tin capsule.

  • Halogen Sequestration: Add 1.0 mg of

    
     powder to the capsule to prevent 
    
    
    
    gas formation[1].
  • Sealing: Use a capsule sealing press to cold-weld the capsule shut, ensuring it is gas-tight before removing it from the glovebox[2].

  • Analysis: Combust at 1150 °C. If the CHN values deviate from theoretical, run an Oxygen (O) analysis to quantify exact water content and close the mass balance.

Protocol B: qNMR for Absolute Organic Purity
  • Standard Selection: Select a NIST-traceable Internal Standard (IS) with a distinct chemical shift that does not overlap with the piperidine or N,N-dimethyl signals (e.g., Maleic acid).

  • Preparation: Accurately weigh ~15 mg of the amine salt and ~5 mg of Maleic acid using a microbalance. Dissolve completely in 0.6 mL of

    
    .
    
  • Parameter Optimization: Set the

    
     NMR acquisition parameters with a 
    
    
    
    pulse angle and a
    
    
    relaxation delay (
    
    
    ) of 30 seconds . Causality: A short delay will truncate the relaxation of slower nuclei, artificially deflating their integration values[3].
  • Integration: Phase and baseline-correct the spectrum. Integrate the IS peak and the isolated N-methyl singlet of the analyte to calculate absolute purity.

Protocol C: Argentometric Titration (Mohr Method)
  • Standardization: Titrate the 0.1 M

    
     titrant against a primary standard of pure 
    
    
    
    to determine its exact molarity.
  • Sample Prep: Dissolve 50.0 mg of the amine dihydrochloride in 50 mL of deionized water. Ensure the pH is between 7 and 10 (neutralize with dilute

    
     if the acidic amine salt drops the pH too low).
    
  • Titration: Add 1 mL of 5%

    
     indicator. Titrate with standardized 
    
    
    
    under constant stirring.
  • Endpoint: The endpoint is reached when the local white precipitate (

    
    ) turns into a permanent, faint brick-red suspension (
    
    
    
    )[4]. Calculate the chloride mass fraction to confirm the 2:1 HCl-to-amine molar ratio.

Visualizing the Validation System

To achieve absolute certainty when analyzing highly hygroscopic amine dihydrochlorides, researchers should employ a multi-tiered analytical decision tree.

G A (R)-N,N-dimethylpiperidin-3-amine 2HCl (Highly Hygroscopic) B Glovebox Preparation (Inert Atmosphere) A->B D Quantitative NMR (qNMR) (D2O + Internal Std) A->D E Argentometric Titration (Mohr Method) A->E C Combustion CHNS/O (+ WO3 for Halogens) B->C F CHN% & O% Data (Detects Hydrates) C->F G Absolute Organic Purity (Independent of Water) D->G H Chloride Content (Confirms 2HCl Stoichiometry) E->H I Comprehensive Purity & Stoichiometry Validation F->I G->I H->I

Analytical workflow for validating highly hygroscopic amine dihydrochlorides.

Conclusion

Relying solely on standard CHN elemental analysis for (R)-N,N-dimethylpiperidin-3-amine 2HCl is an analytical risk due to rapid hydrate formation and halogen interference. A comprehensive, self-validating quality control strategy must utilize qNMR to establish the absolute purity of the organic framework, Argentometric Titration to confirm the exact dihydrochloride stoichiometry, and modified CHNS/O analysis (utilizing inert sealing and


 additives) to close the elemental mass balance.

References

  • LabManager / Exeter Analytical. CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Retrieved from [Link]

  • ACS Omega. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. DOI:3

  • Inorganic Chemistry Frontiers (RSC Publishing). Elemental analysis: an important purity control but prone to manipulations. DOI:

  • IOP Conference Series: Earth and Environmental Science. Optimization of Chloride (Cl-) on Dimethylamine (DMA) Modified Mesoporous Silica. DOI:4

  • Elementar. Best practices for sample preparation in elemental analysis. Retrieved from[Link]

Sources

Safety Operating Guide

(R)-N,N-dimethylpiperidin-3-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: (R)-N,N-dimethylpiperidin-3-amine dihydrochloride

As a chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and targeted therapeutics—(R)-N,N-dimethylpiperidin-3-amine dihydrochloride (CAS: 1152110-75-2) requires stringent handling and disposal protocols.

Because this compound is a biologically active amine stabilized as a dihydrochloride salt, improper disposal can lead to environmental toxicity, localized exothermic reactions in waste streams, and regulatory non-compliance. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe neutralization, segregation, and disposal of this chemical.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first analyze the physicochemical behavior of the compound. The presence of the dihydrochloride moiety dictates the compound's behavior in solution: upon dissolution in aqueous media, it dissociates to release hydrochloric acid, resulting in a highly acidic solution (pH 2.0–3.5) [1].

Table 1: Physicochemical Properties & Waste Stream Implications

ParameterValue / CharacteristicDisposal & Operational Implication
Molecular Formula C₇H₁₆N₂ · 2HClContains organic nitrogen and inorganic chloride. Requires specific segregation to prevent dioxin formation during incineration.
Physical State Solid (Crystalline Powder)Dust generation risk. Solid waste must be sealed in high-density polyethylene (HDPE) containers.
Aqueous Behavior Highly Soluble, AcidicAqueous waste streams will be corrosive. Must be neutralized prior to bulking with other aqueous waste.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Personnel handling waste must wear standard PPE (nitrile gloves, safety goggles, lab coat).

Mechanistic Waste Routing Workflow

The disposal pathway for (R)-N,N-dimethylpiperidin-3-amine dihydrochloride is entirely dependent on its physical state at the time of disposal. The following decision matrix outlines the required segregation logic to maintain compliance with Resource Conservation and Recovery Act (RCRA) guidelines [2].

WasteRouting A Waste Generation: (R)-N,N-dimethylpiperidin- 3-amine 2HCl B Solid Powder / Crystals A->B C Aqueous Solution A->C D Organic Solvent Mixture A->D E Package in HDPE Solid Waste Container B->E F Neutralize to pH 6-8 (NaHCO3 / NaOH) C->F G Determine Halogen Content (Solvent + Chloride) D->G H High-Temp Incineration (Licensed Contractor) E->H Transfer I Aqueous Hazardous Waste F->I pH Verified J Halogenated Solvent Waste G->J Segregate

Decision matrix for the segregation and disposal of piperidine derivative waste streams.

Step-by-Step Disposal Methodologies

Do not mix uncharacterized waste streams. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one before proceeding.

Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)

Solid waste includes expired batches, contaminated weighing paper, and spilled powder.

  • Containment: Sweep up solid material using a dedicated anti-static brush and dustpan. Causality: Anti-static tools prevent the ignition of fine organic dust particles.

  • Packaging: Transfer the solid into a clear, sealable HDPE container. Do not use metal containers. Causality: The residual acidity of the dihydrochloride salt can corrode metal over time, leading to container failure.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Toxic Solid, Organic (Contains Piperidine derivative, Chloride salts)."

  • Final Disposition: Transfer to the facility's central hazardous waste accumulation area for eventual high-temperature incineration by a licensed contractor [3].

Protocol B: Neutralization and Disposal of Aqueous Waste

Aqueous solutions containing this compound must be neutralized prior to disposal to prevent adverse reactions in the central waste carboy.

  • Step 1: Baseline Measurement. Measure the initial pH of the aqueous waste using a calibrated pH meter or universal indicator paper. Expect a reading between 2.0 and 3.5.

  • Step 2: Gradual Neutralization. Slowly add a 1M solution of Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ) while stirring continuously.
    • Causality: The dihydrochloride salt releases equimolar amounts of hydrochloric acid upon dissolution. Rapid addition of a strong base can cause localized exothermic boiling and aerosolization of the biologically active piperidine free-base. Slow addition ensures thermal control.

  • Step 3: Self-Validation (Equilibrium Check). Once the pH reaches 7.0, stop the addition of the base. Wait 15 minutes while continuing to stir, then measure the pH again.

    • Validation Logic: If the pH drops back below 6.0, unreacted acidic pockets remained; add more base. The protocol is only complete when the pH remains stable between 6.0 and 8.0 for 15 minutes.

  • Step 4: Routing. Once stabilized, transfer the neutralized solution to the "Aqueous Hazardous Waste" carboy.

Protocol C: Organic Solvent Waste Integration

During API synthesis, this compound is often dissolved in organic solvents (e.g., Dichloromethane, Methanol, or DMF).

  • Halogen Assessment: Because the compound contains two chloride ions per molecule, any solvent mixture containing a high concentration of this compound should ideally be routed to the Halogenated Solvent Waste stream, even if the primary solvent (e.g., Methanol) is non-halogenated.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizing agents (e.g., nitric acid waste), as the amine moiety can undergo violent oxidation.

Emergency Spill Response

In the event of a large-scale spill of the solid powder:

  • Isolate: Evacuate the immediate 5-meter radius to prevent inhalation of the irritant dust.

  • Suppress: Lightly mist the spill with water to suppress dust, but only if you are prepared to neutralize the resulting acidic runoff.

  • Neutralize: Cover the dampened spill with a generous layer of solid sodium bicarbonate (

    
    ) or a commercial acid-spill absorbent.
    
  • Collect: Scoop the neutralized slurry into an HDPE container, label it as hazardous waste, and submit it for incineration.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at: [Link]

  • American Chemical Society (ACS). Chemical Safety and Waste Management Guidelines. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.